Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O2S/c1-16-10(15)9-4-6-2-3-7(11(12,13)14)5-8(6)17-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWPUCBUPABCRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594801 | |
| Record name | Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863118-41-6 | |
| Record name | Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate from 4-fluoro-3-(trifluoromethyl)benzaldehyde
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate, a key intermediate in pharmaceutical research and development. The described two-step synthetic pathway commences with the readily available starting material, 4-fluoro-3-(trifluoromethyl)benzaldehyde. The synthesis leverages a robust nucleophilic aromatic substitution followed by an efficient intramolecular cyclization. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and critical process parameters to ensure reproducible and high-yield synthesis.
Introduction and Strategic Overview
The benzothiophene scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds and pharmaceutical agents.[1][2] The specific target molecule, this compound, incorporates a trifluoromethyl group, a common substituent in medicinal chemistry known to enhance metabolic stability and binding affinity. This guide outlines a logical and efficient synthetic strategy starting from 4-fluoro-3-(trifluoromethyl)benzaldehyde.
The synthetic approach is bifurcated into two primary stages:
-
Nucleophilic Aromatic Substitution (SNA r): Introduction of the sulfur atom and the eventual C2-carboxylate functionality via the reaction of the starting aldehyde with methyl thioglycolate.
-
Intramolecular Cyclization: Formation of the thiophene ring through a base-catalyzed intramolecular condensation.
This strategy was devised for its convergency, atom economy, and the use of readily accessible reagents.
Synthetic Pathway and Mechanistic Discussion
The overall synthetic transformation is depicted below:
Caption: Overall synthetic workflow.
Step 1: Nucleophilic Aromatic Substitution (SNA r)
The initial step involves the substitution of the fluorine atom on the aromatic ring with the sulfur nucleophile from methyl thioglycolate. The fluorine atom is activated towards nucleophilic attack by the strong electron-withdrawing effects of the ortho-aldehyde and meta-trifluoromethyl groups.[3][4][5]
Mechanism: The reaction proceeds via a classic SNAr mechanism. The thiolate anion, generated in situ from methyl thioglycolate and a mild base such as potassium carbonate, attacks the carbon atom bearing the fluorine. This addition forms a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex.[4][5] Subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the desired thioether intermediate.
Caption: Mechanism of the SNAr reaction.
Step 2: Intramolecular Cyclization
The second step is a base-catalyzed intramolecular condensation, which results in the formation of the benzothiophene ring system. This transformation is analogous to an intramolecular aldol or Perkin-type condensation.[6][7][8]
Mechanism: A suitable base, such as sodium ethoxide, deprotonates the α-carbon of the thioglycolate moiety, which is acidic due to the adjacent ester and sulfur atom. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a five-membered ring intermediate. Subsequent dehydration of this intermediate leads to the formation of the stable, aromatic benzothiophene ring. The choice of a non-aqueous workup in the first step is crucial to carry the intermediate forward without significant purification.
Caption: Mechanism of the intramolecular cyclization.
Experimental Protocols
Materials and Reagents
| Reagent | Purity | Supplier |
| 4-fluoro-3-(trifluoromethyl)benzaldehyde | 98% | Commercial Source |
| Methyl thioglycolate | 98% | Commercial Source |
| Potassium carbonate (anhydrous) | 99% | Commercial Source |
| N,N-Dimethylformamide (DMF), anhydrous | 99.8% | Commercial Source |
| Sodium ethoxide | 95% | Commercial Source |
| Ethanol, absolute | 99.5% | Commercial Source |
| Ethyl acetate | HPLC grade | Commercial Source |
| Hexanes | HPLC grade | Commercial Source |
Step-by-Step Synthesis
Step 1: Synthesis of Methyl 2-((4-formyl-2-(trifluoromethyl)phenyl)thio)acetate
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate (1.5 equivalents).
-
Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Add methyl thioglycolate (1.1 equivalents) dropwise to the stirred suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-fluoro-3-(trifluoromethyl)benzaldehyde (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude intermediate from Step 1 in absolute ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium ethoxide in ethanol (1.2 equivalents).
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture and neutralize with a dilute solution of hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the final product as a solid.
Data Summary and Expected Results
| Step | Reactants | Key Conditions | Product | Expected Yield |
| 1 | 4-fluoro-3-(trifluoromethyl)benzaldehyde, Methyl thioglycolate, K2CO3 | DMF, 80-90 °C, 4-6 h | Methyl 2-((4-formyl-2-(trifluoromethyl)phenyl)thio)acetate | >90% (crude) |
| 2 | Intermediate from Step 1, Sodium ethoxide | Ethanol, reflux, 2-4 h | This compound | 75-85% (purified) |
Conclusion
The presented two-step synthesis provides a reliable and scalable route to this compound. The methodology is grounded in well-established reaction mechanisms, namely nucleophilic aromatic substitution and intramolecular condensation. The detailed protocols and mechanistic discussions within this guide are designed to enable researchers to successfully replicate and, if necessary, adapt this synthesis for their specific needs in the pursuit of novel therapeutic agents.
References
- 1. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 2. ias.ac.in [ias.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 6. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]
- 7. byjus.com [byjus.com]
- 8. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
Structural Elucidation of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate: A Multi-technique Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiophene scaffold is a prominent heterocyclic core in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including selective estrogen receptor modulators like Raloxifene and 5-lipoxygenase inhibitors such as Zileuton. The introduction of a trifluoromethyl (-CF₃) group is a widely employed strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. Consequently, Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate represents a molecule of significant interest, combining the privileged benzothiophene core with the modulating effects of a -CF₃ group.
Unambiguous structural confirmation of such molecules is a critical step in any research and development pipeline. This guide provides an in-depth, field-proven methodology for the complete characterization of this compound using a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS). The focus is not merely on the data but on the underlying principles and experimental logic that transform raw spectra into a definitive structural assignment.
Molecular Structure and Spectroscopic Overview
The logical first step in any characterization is to examine the target structure. The numbering convention used throughout this guide is presented below. Our analytical approach will systematically verify the presence and connectivity of each component: the benzothiophene ring system, the trifluoromethyl group at the C6 position, and the methyl ester at the C2 position.
Figure 1: Structure and numbering of this compound.
Our multi-technique workflow is designed to provide orthogonal data points, ensuring a self-validating and robust structural confirmation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the chemical environment, connectivity, and quantity of different nuclei. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy Analysis
Proton NMR provides the initial fingerprint of the molecule, confirming the arrangement of protons on the aromatic ring and the presence of the methyl ester.
Expected Spectral Features: Based on data from the closely related ethyl ester analog, we can predict the ¹H NMR spectrum with high confidence[1]. The aromatic region will display signals for H3, H4, H5, and H7.
-
H3 Proton: This proton is on the thiophene ring, adjacent to the electron-withdrawing carboxylate group. It is expected to appear as a singlet at the most downfield position of the aromatic protons, likely around δ 8.1-8.2 ppm . In the ethyl analog, this signal appears at δ 8.16 ppm[1].
-
H7 Proton: This proton experiences the least electronic effect from the substituents and is adjacent to the sulfur atom. It is expected to resonate around δ 7.9-8.0 ppm . The ethyl analog shows this at δ 7.98 ppm[1].
-
H5 Proton: This proton is ortho to the CF₃ group and will show coupling to H4. It is expected to appear as a doublet of doublets (or a more complex multiplet) around δ 7.6-7.7 ppm . The ethyl analog shows this signal at δ 7.63 ppm[1].
-
H4 Proton: This proton is ortho to the CF₃ group on the other side and is expected to be the most upfield of the aromatic protons, appearing as a singlet or a very narrow multiplet around δ 8.1 ppm . The ethyl analog shows this at δ 8.10 ppm[1].
-
Methyl Ester Protons (-OCH₃): The three equivalent protons of the methyl group will appear as a sharp singlet, typically in the range of δ 3.9-4.0 ppm , well-separated from the aromatic signals.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for moderately polar organics and its well-defined residual solvent peak at δ 7.26 ppm[2].
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.0 ppm)[2].
-
Data Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the aromatic multiplets[3].
-
Parameters: Use a standard pulse program with a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.
¹³C NMR Spectroscopy Analysis
Carbon NMR confirms the carbon skeleton and provides invaluable information through carbon-fluorine couplings.
Expected Spectral Features: The spectrum will show 11 distinct carbon signals. The key diagnostic signals are the CF₃ carbon and the aromatic carbons coupled to it. The influence of a trifluoromethyl group on carbon chemical shifts and the characteristic C-F coupling constants are well-documented[4][5].
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected in the δ 160-165 ppm range.
-
Aromatic Carbons: The eight carbons of the benzothiophene ring will appear between δ 120-145 ppm .
-
C6 (bearing the -CF₃): This carbon's signal will be significantly influenced by the attached fluorine atoms and is expected around δ 128 ppm , appearing as a quartet due to two-bond coupling (²JCF) with a coupling constant of approximately 32-35 Hz[1][4].
-
C5 and C7: These carbons, ortho to the CF₃ group, will also show coupling. They are expected to appear as quartets due to three-bond coupling (³JCF) with smaller coupling constants of ~4-6 Hz[4][5].
-
-
Trifluoromethyl Carbon (-CF₃): This carbon will appear as a strong quartet due to the large one-bond C-F coupling (¹JCF) of ~272 Hz[4][5]. Its chemical shift will be in the aromatic region, typically around δ 123-125 ppm .
-
Methyl Ester Carbon (-OCH₃): This aliphatic carbon will appear upfield as a sharp singlet around δ 52-53 ppm [4].
¹⁹F NMR Spectroscopy Analysis
Fluorine-19 NMR is a highly sensitive technique used to confirm the presence and electronic environment of the trifluoromethyl group.
Expected Spectral Features:
-
Since there are no other fluorine atoms in the molecule, the three equivalent fluorine nuclei of the CF₃ group will produce a single, sharp signal.
-
The chemical shift is highly dependent on the electronic nature of the aromatic ring. For a CF₃ group on a benzothiophene ring, the chemical shift is expected in the range of δ -62 to -64 ppm relative to CFCl₃ as an external standard[4][6]. The absence of coupling confirms that the CF₃ group is isolated. The use of benchtop NMR for ¹⁹F analysis has become a convenient method for monitoring reactions involving fluorinated compounds[7].
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and elemental composition, which are critical pieces of evidence for structural confirmation. High-resolution mass spectrometry (HRMS) is the gold standard for determining the elemental formula.
Expected Mass Spectrum: The nominal molecular weight of C₁₁H₇F₃O₂S is 260.01 g/mol .
-
Molecular Ion (M⁺˙): In an electron ionization (EI) or electrospray ionization (ESI) spectrum, a prominent peak corresponding to the molecular ion should be observed at m/z 260 .
-
Isotopic Pattern: The presence of sulfur will give rise to a characteristic M+2 peak (due to the ³⁴S isotope) with an abundance of approximately 4.5% relative to the M⁺ peak.
-
Key Fragmentation Patterns:
-
Loss of Methoxy Radical (·OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to a fragment at m/z 229 .
-
Loss of Carbomethoxy Radical (·COOCH₃): Loss of the entire ester functional group would result in a fragment at m/z 201 .
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.
-
Calculated Mass: The exact mass for [C₁₁H₇F₃O₂S]⁺ is 260.0146 .
-
Experimental Verification: An experimentally determined mass within a narrow tolerance (e.g., ± 5 ppm) of the calculated value provides definitive proof of the elemental composition.
Experimental Protocol: GC-MS (EI)
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the gas chromatograph (GC) inlet, which is typically heated to 250°C.
-
Chromatographic Separation: Use a standard non-polar capillary column (e.g., DB-5ms) with a temperature program (e.g., ramp from 100°C to 280°C at 15°C/min) to separate the compound from any residual solvent or impurities.
-
Ionization and Analysis: The compound eluting from the GC column enters the mass spectrometer, where it is ionized by electron impact (typically at 70 eV). The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.
Summary and Integrated Data Analysis
The power of this multi-technique approach lies in the integration of all data points to build an unassailable case for the structure.
Summary of Expected Spectroscopic Data:
| Technique | Feature | Expected Observation | Structural Confirmation |
| ¹H NMR | Chemical Shifts & Integration | 4 aromatic protons, 1 methyl group (3H singlet) | Confirms proton count and type (aromatic vs. aliphatic ester). |
| Coupling Patterns | Distinct multiplets for aromatic protons | Confirms substitution pattern on the benzene ring. | |
| ¹³C NMR | Number of Signals | 11 distinct signals | Confirms the total number of unique carbon atoms. |
| C-F Coupling | Quartet for -CF₃ (¹JCF ~272 Hz), Quartet for C6 (²JCF ~33 Hz) | Unequivocally confirms the presence and position of the -CF₃ group. | |
| ¹⁹F NMR | Chemical Shift | Sharp singlet at ~ -63 ppm | Confirms the electronic environment of the single -CF₃ group. |
| HRMS | Molecular Ion Peak | m/z ≈ 260.0146 | Provides the exact elemental formula: C₁₁H₇F₃O₂S. |
Conclusion
The characterization of this compound is achieved with high confidence through the systematic application and interpretation of NMR and mass spectrometry data. ¹H NMR confirms the proton framework, ¹³C NMR elucidates the carbon skeleton and pinpoints the location of the trifluoromethyl group via characteristic C-F coupling, and ¹⁹F NMR provides a direct and sensitive confirmation of the fluorine substituent. Finally, high-resolution mass spectrometry validates the elemental formula, leaving no ambiguity. This integrated workflow represents a robust, self-validating system essential for advancing compounds in research and drug development pipelines.
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus | MDPI [mdpi.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]
- 6. rsc.org [rsc.org]
- 7. Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight into the Biginelli Condensation toward the Chemical Synthesis of Novel Trifluorinated Dihydro- and Tetrahydropyrimidinones as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. This document consolidates available data on its synthesis, characterization, and potential applications, offering valuable insights for researchers engaged in drug discovery and the development of novel functional materials. The guide is structured to deliver not just data, but also a deeper understanding of the scientific principles underpinning the compound's behavior and utility.
Introduction: The Significance of the Benzothiophene Scaffold
Benzothiophene and its derivatives are a prominent class of sulfur-containing heterocyclic compounds that form the structural core of numerous biologically active molecules.[1][2] The fusion of a benzene ring with a thiophene ring creates a rigid, planar scaffold that is amenable to a wide range of chemical modifications. The introduction of a trifluoromethyl (-CF3) group, as seen in the title compound, is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This guide focuses on the methyl ester derivative, a key intermediate for further chemical elaboration.
Physicochemical Properties
Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on data from suppliers and analogous compounds, we can compile a set of key physical and chemical properties.
| Property | Value | Source/Comment |
| IUPAC Name | This compound | |
| CAS Number | 863118-41-6 | [4] |
| Molecular Formula | C₁₁H₇F₃O₂S | [4] |
| Molecular Weight | 260.23 g/mol | [4] |
| Appearance | White to yellow solid (predicted) | Based on related compounds |
| Purity | ≥96% | [4] |
| Melting Point | 123-124 °C (for the 5-trifluoromethyl isomer) | [5][6] This value is for a closely related isomer and should be considered an estimate. |
| Boiling Point | 312.4±37.0 °C (Predicted) | [5] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Poorly soluble in water. | General chemical principles |
| InChI Key | QHWPUCBUPABCRG-UHFFFAOYSA-N | [4] |
Synthesis and Chemical Reactivity
Representative Synthesis Workflow
The synthesis of this compound typically starts from the corresponding carboxylic acid.
Caption: Synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Representative)
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid).
-
Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure methyl ester.
Chemical Reactivity
The reactivity of this compound is governed by its principal functional groups:
-
Ester Group: The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst. Furthermore, it can be converted to an amide by reaction with amines or to a primary alcohol by reduction with strong reducing agents like lithium aluminum hydride.
-
Benzothiophene Ring: The aromatic ring system can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the trifluoromethyl and carboxylate groups will influence the position and rate of substitution.
-
Trifluoromethyl Group: The -CF3 group is generally stable to most reaction conditions.
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not widely published, we can predict the key features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
-
Methyl Protons (-OCH₃): A singlet is expected around δ 3.9 ppm.
-
Aromatic Protons: The protons on the benzothiophene ring will appear in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern. For the 6-trifluoromethyl isomer, one would expect to see distinct signals for the protons at the 3, 4, 5, and 7 positions.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (-C=O): A signal is expected in the range of δ 160-170 ppm.
-
Methyl Carbon (-OCH₃): A signal around δ 52 ppm is anticipated.
-
Trifluoromethyl Carbon (-CF₃): A quartet is expected due to coupling with the fluorine atoms, typically in the range of δ 120-130 ppm.
-
Aromatic Carbons: The carbons of the benzothiophene ring will resonate in the aromatic region (δ 120-140 ppm).
Infrared (IR) Spectroscopy
-
C=O Stretch (Ester): A strong absorption band is expected around 1720-1740 cm⁻¹.
-
C-F Stretch: Strong absorption bands characteristic of the C-F bonds in the trifluoromethyl group will be present, typically in the range of 1100-1300 cm⁻¹.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
The molecular ion peak (M⁺) would be observed at m/z = 260. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Applications in Research and Development
Derivatives of benzothiophene are widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][9][10] The presence of the trifluoromethyl group often enhances the biological efficacy of these compounds.
Potential Therapeutic Areas
-
Oncology: Benzothiophene derivatives have been investigated as inhibitors of various protein kinases and other targets relevant to cancer therapy.[3]
-
Infectious Diseases: The scaffold has been explored for the development of new antibacterial and antifungal agents.[7][10]
-
Materials Science: The rigid, aromatic structure of benzothiophenes makes them interesting candidates for the development of organic electronic materials.
Role as a Synthetic Intermediate
This compound is a valuable intermediate for the synthesis of more complex molecules. The ester functionality can be readily converted into other functional groups, allowing for the construction of libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.
Caption: Potential applications of this compound.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
This compound is a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is somewhat limited in the public domain, this guide provides a comprehensive overview based on available information and logical scientific inference from closely related structures. Its versatile chemical nature and the established biological importance of the benzothiophene scaffold make it a compound of high interest for further research and development.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [eurekaselect.com]
- 3. Sustainable access to benzothiophene derivatives bearing a trifluoromethyl group via a three-component domino reaction in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 5-TRIFLUOROMETHYL-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER | 146137-92-0 [m.chemicalbook.com]
- 6. 146137-92-0 CAS MSDS (5-TRIFLUOROMETHYL-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. guidechem.com [guidechem.com]
- 9. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Portal [ircommons.uwf.edu]
Solubility of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate in common organic solvents
An In-depth Technical Guide on the Solubility of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of Solubility in Pharmaceutical Sciences
This compound is a fluorinated heterocyclic compound with a structure that suggests potential applications in medicinal chemistry. The benzothiophene core is a key scaffold in a variety of pharmacologically active molecules, and the inclusion of a trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and cell permeability. However, for any compound to be a viable drug candidate, its solubility must be well-understood.
Solubility is a critical physicochemical property that profoundly impacts a drug's bioavailability, formulation, and overall therapeutic efficacy.[1][2] Poor solubility can lead to inadequate absorption from the gastrointestinal tract, resulting in low and variable drug concentrations in the bloodstream.[3][4] Therefore, a thorough characterization of a compound's solubility in various solvents is a fundamental step in the drug development process.
This technical guide provides a comprehensive, step-by-step protocol for determining the solubility of this compound in a range of common organic solvents. The methodologies described herein are designed to be robust and reproducible, providing researchers with the necessary tools to generate high-quality solubility data.
Understanding the Molecular Structure and Predicting Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[2][5][6] The molecular structure of this compound offers several clues to its expected solubility behavior:
-
Benzothiophene Core: This fused aromatic ring system is relatively nonpolar and will contribute to the compound's solubility in nonpolar and moderately polar solvents.
-
Trifluoromethyl Group (-CF3): This is a highly lipophilic and electron-withdrawing group. While it increases lipophilicity, it can also engage in dipole-dipole interactions, potentially influencing solubility in a complex manner.
-
Methyl Ester Group (-COOCH3): This group adds a degree of polarity to the molecule due to the presence of oxygen atoms and the potential for hydrogen bond acceptance.
Based on these structural features, it can be predicted that this compound will exhibit limited solubility in highly polar protic solvents like water and greater solubility in a range of organic solvents. The precise solubility will depend on the interplay of these functional groups and the specific properties of each solvent.
Experimental Protocol: Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound.[7][8] The following protocol provides a detailed procedure for its implementation.
Materials and Reagents
-
This compound (purity >98%)
-
A selection of organic solvents (HPLC grade or higher), for example:
-
Hexane (nonpolar)
-
Toluene (nonpolar, aromatic)
-
Dichloromethane (polar aprotic)
-
Acetone (polar aprotic)
-
Ethyl Acetate (polar aprotic)
-
Ethanol (polar protic)
-
Methanol (polar protic)
-
-
Deionized water (for HPLC mobile phase)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable modifier for HPLC)
-
Scintillation vials or other suitable glass vials with screw caps
-
Syringe filters (0.22 µm, compatible with the organic solvents used)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical balance
Instrumentation
-
Shaking incubator or orbital shaker with temperature control
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical column suitable for reverse-phase chromatography (e.g., C18)
-
Centrifuge (optional)
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. An amount that is visibly in excess of what will dissolve should be used to ensure a saturated solution is achieved.
-
Accurately dispense a known volume of each selected organic solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically recommended.[8]
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Attach a syringe filter (0.22 µm) to the syringe and filter the solution into a clean vial to remove any undissolved solid particles. This step is critical to avoid artificially high solubility readings.[9]
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the calibration curve.
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or the HPLC mobile phase).
-
Perform a series of serial dilutions of the stock solution to create a set of calibration standards of known concentrations.
-
-
HPLC Analysis:
-
Set up the HPLC system with an appropriate mobile phase and flow rate to achieve good separation and peak shape for the analyte. A gradient elution may be necessary.
-
Inject the prepared calibration standards to generate a calibration curve by plotting peak area versus concentration.
-
Inject the diluted samples from the solubility experiments.
-
-
Data Analysis and Solubility Calculation:
-
Determine the concentration of the diluted samples by interpolating their peak areas on the calibration curve.
-
Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Hypothetical Data Presentation and Interpretation
The following table presents a hypothetical set of solubility data for this compound in a range of common organic solvents. This data is for illustrative purposes only to demonstrate how results would be presented and interpreted.
| Solvent | Polarity Index | Solubility (mg/mL) at 25°C |
| Hexane | 0.1 | < 1 |
| Toluene | 2.4 | 15 |
| Dichloromethane | 3.1 | 50 |
| Ethyl Acetate | 4.4 | 45 |
| Acetone | 5.1 | 60 |
| Ethanol | 5.2 | 25 |
| Methanol | 6.6 | 10 |
Interpretation of Hypothetical Data:
-
The low solubility in hexane is expected due to the significant difference in polarity.
-
The moderate solubility in toluene can be attributed to the aromatic nature of both the solute and the solvent.
-
The highest solubility is observed in polar aprotic solvents like dichloromethane and acetone, which can effectively solvate the polar ester group and interact with the aromatic system without the competing hydrogen bonding network of protic solvents.
-
The lower solubility in polar protic solvents like ethanol and methanol could be due to the solvent molecules preferring to interact with each other through hydrogen bonding rather than solvating the relatively less polar solute molecule.
Safety Precautions
Working with organic solvents and fluorinated compounds requires strict adherence to safety protocols.
-
Handling of this compound:
-
Handling of Organic Solvents:
Conclusion
A thorough understanding of the solubility of a potential drug candidate is indispensable for its successful development. This guide has provided a detailed, scientifically grounded protocol for determining the solubility of this compound in common organic solvents using the reliable shake-flask method coupled with HPLC analysis. By following this protocol and adhering to the outlined safety procedures, researchers can generate accurate and reproducible solubility data, which is essential for making informed decisions in the drug discovery and development process.
References
- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. homework.study.com [homework.study.com]
- 4. Solubility factors when choosing a solvent [labclinics.com]
- 5. youtube.com [youtube.com]
- 6. byjus.com [byjus.com]
- 7. enamine.net [enamine.net]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reducing Exposure to Hazardous Organic Solvents - Sentry Air Systems, Inc. [sentryair.com]
- 12. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 13. tcichemicals.com [tcichemicals.com]
- 14. scribd.com [scribd.com]
- 15. simplesolvents.com [simplesolvents.com]
A Technical Guide to the Discovery and Isolation of Novel Benzothiophene Derivatives with Trifluoromethyl Groups
Abstract
This technical guide provides a comprehensive overview of the methodologies for the discovery, synthesis, and isolation of novel benzothiophene derivatives featuring trifluoromethyl (CF3) groups. Benzothiophene scaffolds are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The incorporation of a trifluoromethyl group can significantly enhance the pharmacological properties of these molecules, including metabolic stability, lipophilicity, and binding affinity.[3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind key experimental choices.
Introduction: The Strategic Imperative for Trifluoromethylated Benzothiophenes
Benzothiophene, a bicyclic aromatic compound composed of a benzene ring fused to a thiophene ring, is a cornerstone in the development of novel therapeutics.[6][7] Marketed drugs such as the osteoporosis treatment Raloxifene and the asthma medication Zileuton feature this core structure, highlighting its clinical significance.[6][7] The diverse biological activities of benzothiophene derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, make them a focal point of medicinal chemistry research.[1][2][8][9][10]
The strategic incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties.[3][4][11] The unique attributes of the -CF3 group include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation and increasing the drug's half-life.[5]
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[4][5]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the trifluoromethyl substituent can alter the electronic properties of the benzothiophene ring system, potentially leading to improved binding affinity with biological targets.[3][5]
This guide will delineate the key stages involved in the generation and purification of these promising compounds, from initial synthetic design to the isolation of highly pure final products.
Synthetic Strategies for Trifluoromethylated Benzothiophenes
The introduction of a trifluoromethyl group onto the benzothiophene scaffold can be achieved through various synthetic routes. The choice of method often depends on the desired regioselectivity and the availability of starting materials.
Electrophilic Trifluoromethylation
Electrophilic trifluoromethylating agents are powerful tools for the direct introduction of the CF3 group. Reagents such as S-(trifluoromethyl)dibenzothiophenium salts (e.g., Umemoto reagents) are effective for this purpose.[12]
Conceptual Workflow for Electrophilic Trifluoromethylation
Caption: General workflow for electrophilic trifluoromethylation.
Protocol: Electrophilic Trifluoromethylation of a Benzothiophene Derivative
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the benzothiophene precursor (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane).[13][14]
-
Addition of Reagent: Add the electrophilic trifluoromethylating agent (e.g., Umemoto reagent IV, 1.2 eq) portion-wise at room temperature.[12]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Metal-Free Synthesis Approaches
To circumvent potential contamination with transition metals, metal-free synthetic methodologies have gained traction.[15] These can involve cascade reactions or the use of specific precursors that facilitate C-H functionalization.[15]
Multi-component Domino Reactions
For the rapid generation of highly functionalized benzothiophenes, one-pot, multi-component reactions offer an efficient strategy.[16] These "domino" protocols can form multiple new bonds in a single operation, leading to complex molecular architectures.[16]
Isolation and Purification of Novel Derivatives
The successful isolation and purification of the synthesized benzothiophene derivatives are critical for their subsequent biological evaluation. A combination of chromatographic and crystallization techniques is typically employed.
Column Chromatography
Flash column chromatography is the primary method for the initial purification of the crude reaction mixture.
Table 1: Typical Parameters for Column Chromatography
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica gel (230-400 mesh) | Provides good separation for a wide range of compound polarities. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the elution of compounds with varying polarities. |
| Detection | UV light (254 nm) | Benzothiophene derivatives are typically UV-active. |
Recrystallization
For obtaining highly pure, crystalline material, recrystallization is an effective technique.
Protocol: Recrystallization of a Trifluoromethylated Benzothiophene
-
Solvent Selection: Dissolve the partially purified compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethanol and water).
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[17]
-
Drying: Dry the purified crystals under vacuum.
Structural Elucidation and Characterization
The unambiguous determination of the structure of the newly synthesized compounds is paramount. A combination of spectroscopic techniques is utilized for this purpose.
Spectroscopic Analysis
The synthesized compounds are characterized using a suite of spectral data to confirm their structures.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the molecular structure and the connectivity of atoms. ¹⁹F NMR is particularly crucial for confirming the presence and electronic environment of the trifluoromethyl group.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.[18][19]
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule.[18][19]
Table 2: Example Spectroscopic Data for a Hypothetical Trifluoromethylated Benzothiophene
| Technique | Observed Data | Interpretation |
| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm) | Confirms the benzothiophene core. |
| ¹³C NMR | Quartet (due to C-F coupling) | Indicates the presence of the CF3 group. |
| ¹⁹F NMR | Singlet (around -60 ppm) | Characteristic of a trifluoromethyl group. |
| MS (HRMS) | Calculated and found m/z values match | Confirms the elemental composition. |
| IR (cm⁻¹) | Strong C-F stretching bands | Confirms the presence of the trifluoromethyl group. |
X-ray Crystallography
For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure, confirming the regiochemistry of trifluoromethyl group substitution and the overall molecular geometry.[20]
Workflow for Structural Characterization
Caption: Workflow for the structural characterization of novel compounds.
Conclusion and Future Perspectives
The methodologies outlined in this guide provide a robust framework for the discovery and isolation of novel trifluoromethylated benzothiophene derivatives. The strategic incorporation of the trifluoromethyl group into the benzothiophene scaffold holds significant promise for the development of new therapeutic agents with enhanced pharmacological profiles. Future research in this area will likely focus on the development of more efficient and regioselective trifluoromethylation methods, as well as the exploration of the biological activities of a wider range of these derivatives.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ias.ac.in [ias.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. David J. Procter - Wikipedia [en.wikipedia.org]
- 16. malayajournal.org [malayajournal.org]
- 17. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 18. Synthesis and screening of new benzothiophene derivatives. [wisdomlib.org]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-(3-Butenyl)benzoic Acid (CAS 863118-41-6) for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(3-butenyl)benzoic acid (CAS 863118-41-6), a substituted benzoic acid with significant potential in organic synthesis and medicinal chemistry. We will delve into its chemical and physical properties, synthesis and purification protocols, and explore its potential biological activities and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering both established knowledge and scientifically grounded insights for future investigations.
Molecular Profile and Physicochemical Properties
4-(3-Butenyl)benzoic acid is an organic compound characterized by a benzoic acid core substituted with a 3-butenyl group at the para position.[1] This unique structure, featuring both a carboxylic acid and an alkene functional group, makes it a versatile building block in the synthesis of more complex molecules.[1]
Chemical Structure and Identifiers
-
IUPAC Name: 4-(but-3-en-1-yl)benzoic acid
-
CAS Number: 863118-41-6
-
Molecular Formula: C₁₁H₁₂O₂
-
Canonical SMILES: C=CCCc1ccc(cc1)C(=O)O
Physicochemical Data
A summary of the key physicochemical properties of 4-(3-butenyl)benzoic acid is presented in the table below. These properties are crucial for designing experimental conditions, including solvent selection for reactions and analytical method development.
| Property | Value | Source |
| Molecular Weight | 176.21 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 90-92 °C | [1] |
| Boiling Point | ~250 °C (estimated) | [1] |
| Solubility | Soluble in organic solvents such as ethanol and acetone; poorly soluble in water. | [1] |
| pKa | ~4.2 | [1] |
Synthesis and Purification Strategies
The synthesis of 4-(3-butenyl)benzoic acid can be approached through several established organic chemistry methodologies. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired scale, and purity requirements.
Recommended Synthetic Pathways
Two primary and effective methods for the synthesis of 4-(3-butenyl)benzoic acid are Friedel-Crafts alkylation and Suzuki-Miyaura coupling.[1]
A. Friedel-Crafts Alkylation: This classic electrophilic aromatic substitution reaction involves the alkylation of a benzene ring. In this case, benzoic acid is reacted with a 3-butenyl halide in the presence of a Lewis acid catalyst.
B. Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction offers a more modern and often higher-yielding alternative. It involves the reaction of a boronic acid derivative with an organohalide.
Below is a diagram illustrating these two synthetic approaches.
Caption: Synthetic routes to 4-(3-Butenyl)benzoic Acid.
Detailed Experimental Protocol: Friedel-Crafts Alkylation
This protocol provides a step-by-step methodology for the synthesis of 4-(3-butenyl)benzoic acid via Friedel-Crafts alkylation.
Materials:
-
Benzoic acid
-
3-Butenyl chloride (or bromide)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) to anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-butenyl chloride (1.1 eq) in anhydrous DCM to the stirred suspension.
-
To this mixture, add a solution of benzoic acid (1.0 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure 4-(3-butenyl)benzoic acid.
Analytical Characterization
The identity and purity of the synthesized 4-(3-butenyl)benzoic acid should be confirmed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid is a good starting point.
-
Detection: UV at 254 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals corresponding to the aromatic protons, the vinyl protons of the butenyl group, and the aliphatic protons of the linker.
-
¹³C NMR: Expect signals for the carboxylic acid carbon, the aromatic carbons, and the carbons of the butenyl side chain.
Potential Biological Activities and Mechanistic Insights
While specific in-depth biological studies on 4-(3-butenyl)benzoic acid are not extensively reported in the literature, its structural features and the known activities of related benzoic acid derivatives suggest several promising avenues for investigation. The initial indications of its interaction with enzymes such as catalase and superoxide dismutase, as well as heat shock proteins, point towards a potential role in modulating cellular redox states and stress responses.[1]
Postulated Mechanisms of Action
Based on its chemical structure, 4-(3-butenyl)benzoic acid may exhibit a range of biological effects. The diagram below illustrates a hypothetical workflow for investigating its biological activity.
Caption: Workflow for Investigating Biological Activity.
Recommended In Vitro Assays
To elucidate the biological potential of 4-(3-butenyl)benzoic acid, a tiered screening approach is recommended.
A. Cytotoxicity Screening (MTT Assay Protocol): This assay determines the compound's effect on cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
4-(3-Butenyl)benzoic acid (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of 4-(3-butenyl)benzoic acid (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
B. Antioxidant Activity (DPPH Radical Scavenging Assay): This assay assesses the compound's ability to neutralize free radicals.
Materials:
-
4-(3-Butenyl)benzoic acid (dissolved in methanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Ascorbic acid (positive control)
-
Methanol
-
96-well plates
Procedure:
-
Prepare a series of dilutions of the test compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of each dilution to the wells.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity.
Sourcing and Procurement
4-(3-Butenyl)benzoic acid is available from several commercial chemical suppliers. When sourcing this compound for research purposes, it is crucial to obtain a certificate of analysis (CoA) to verify its identity and purity.
Reputable Suppliers:
-
Sigma-Aldrich
-
VWR
-
EvitaChem
It is recommended to purchase from suppliers who provide detailed analytical data, including HPLC and NMR spectra, to ensure the quality of the material for experimental use.
Conclusion
4-(3-Butenyl)benzoic acid (CAS 863118-41-6) is a compound with considerable potential for applications in synthetic and medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of novel bioactive molecules. While its biological profile is not yet fully elucidated, preliminary information suggests that it may play a role in modulating cellular stress responses. The experimental protocols and investigative workflows provided in this guide offer a solid foundation for researchers to explore the synthesis, properties, and potential therapeutic applications of this intriguing molecule. Further in-depth studies are warranted to fully uncover its mechanism of action and to evaluate its efficacy in relevant disease models.
References
Biological Activity Screening of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate Derivatives
An In-Depth Technical Guide
Introduction
The benzothiophene scaffold is a prominent heterocyclic core in medicinal chemistry, recognized for its structural versatility and wide range of pharmacological activities.[1][2] This bicyclic system, consisting of a benzene ring fused to a thiophene ring, serves as a "privileged structure," frequently appearing in molecules with significant biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The introduction of a trifluoromethyl (CF3) group is a well-established strategy in drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5][6]
This guide focuses on derivatives of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate, a scaffold that combines the proven biological relevance of benzothiophene with the advantageous physicochemical properties conferred by the trifluoromethyl moiety. We present a strategic, in-depth framework for the systematic screening of these derivatives to identify and characterize their therapeutic potential. This document moves beyond simple protocol recitation, delving into the rationale behind the proposed screening cascade to empower researchers in their quest for novel therapeutic agents.
Section 1: The Pharmacological Rationale
The selection of the 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate core is deliberate. The planar, electron-rich benzothiophene system provides an excellent foundation for interacting with various enzymes and receptors.[4] The CF3 group at the 6-position is particularly strategic; its strong electron-withdrawing nature can significantly modulate the electronic properties of the entire ring system, potentially influencing target binding and pharmacokinetics. Furthermore, the methyl carboxylate at the 2-position offers a convenient synthetic handle for creating diverse libraries of derivatives through amide coupling or other modifications, allowing for a systematic exploration of the structure-activity relationship (SAR).
Recent studies have highlighted that benzothiophene derivatives bearing a CF3 group exhibit potent anticancer activities.[7][8] This underscores the potential of this specific chemical space for identifying novel drug candidates.
Section 2: Synthesis Overview
A robust screening campaign begins with the efficient synthesis of a diverse compound library. The core scaffold, 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid, can be synthesized, providing the essential precursor for generating a library of derivatives.[8] A common and effective strategy involves converting the carboxylic acid to its corresponding acylhydrazone, which has been shown to be a relevant functional group for antimicrobial activity.[8]
Diagram 1: General Synthetic Strategy
References
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sustainable access to benzothiophene derivatives bearing a trifluoromethyl group via a three-component domino reaction in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl-Substituted Benzothiophene Scaffold: A Technical Guide to Unlocking Novel Therapeutic Targets
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Introduction: The Strategic Advantage of Fluorination in a Privileged Heterocycle
The benzothiophene core, a bicyclic aromatic structure composed of a fused benzene and thiophene ring, is a well-established "privileged scaffold" in medicinal chemistry. Its inherent physicochemical properties and structural rigidity allow it to serve as a versatile framework for designing compounds that interact with a wide array of biological targets. This has led to the development of successful drugs such as the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole. The strategic incorporation of a trifluoromethyl (CF3) group onto this scaffold represents a powerful approach in modern drug design. The unique electronic properties of the CF3 group—high electronegativity, metabolic stability, and lipophilicity—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced potency, improved selectivity, and better metabolic stability.[1][2] This technical guide delves into the promising therapeutic targets of trifluoromethyl-substituted benzothiophenes, with a focus on their potential in oncology and neuroscience.
Anticancer Targets: The Inhibition of PIM Kinases
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are frequently overexpressed in a variety of hematological and solid tumors.[3][4][5] These kinases play a crucial role in regulating cell cycle progression, promoting cell survival, and inhibiting apoptosis, making them attractive targets for cancer therapy.[3][5] The development of small molecule inhibitors targeting the ATP-binding pocket of PIM kinases is an active area of research.
While direct studies on trifluoromethyl-substituted benzothiophenes as PIM kinase inhibitors are emerging, the potency of related trifluoromethyl-containing heterocyclic compounds highlights the potential of this chemical motif. For instance, TP-3654, a compound featuring a trifluoromethylphenyl group, has been identified as a potent pan-PIM kinase inhibitor.[6]
| Kinase | K i (nM) |
| PIM-1 | 1.2 |
| PIM-2 | 12 |
| PIM-3 | 0.8 |
| Table 1: Biochemical potency of the trifluoromethyl-containing compound TP-3654 against the three PIM kinase isoforms. Data sourced from a 2015 study on potential treatments for urothelial carcinomas.[6] |
The trifluoromethyl group in such inhibitors often occupies a hydrophobic pocket within the kinase active site, contributing to the compound's high affinity and selectivity. The cellular activity of these compounds can be confirmed by observing a reduction in the phosphorylation of downstream PIM kinase substrates, such as the pro-apoptotic protein BAD.[6]
PIM-1 Signaling Pathway
Caption: PIM-1 Signaling Pathway and Point of Inhibition.
Central Nervous System Targets: Modulation of Serotonin Receptors
The serotonin (5-hydroxytryptamine, 5-HT) system is a critical neurotransmitter system involved in regulating mood, cognition, and perception. The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target for a variety of therapeutic agents, including atypical antipsychotics and psychedelics.[7][8] Substituted benzothiophenes have been investigated as ligands for serotonin receptors, and the incorporation of a trifluoromethyl group can significantly modulate their activity.
Trifluoromethyl-substituted phenethylamines, which share structural similarities with potential benzothiophene derivatives, have been shown to be potent 5-HT2A receptor agonists.[1] The trifluoromethyl group can influence the binding affinity (Ki) and functional potency (EC50) of these compounds.
| Compound | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) |
| 2C-TFM | 90.39 | 2.153 |
| Table 2: In vitro activity of a trifluoromethyl-substituted phenethylamine at the human 5-HT2A receptor. Data sourced from a 2022 BioWorld article.[1] |
The high potency of these compounds underscores the potential for developing trifluoromethyl-substituted benzothiophenes as novel CNS-active agents. The specific placement of the trifluoromethyl group on the benzothiophene scaffold would be critical in determining the selectivity and functional activity at different serotonin receptor subtypes.
5-HT2A Receptor Signaling Pathway
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Methodologies: A Framework for Target Validation and Compound Screening
The identification and characterization of therapeutic targets for novel compounds like trifluoromethyl-substituted benzothiophenes require a robust and systematic experimental approach. The following protocols provide a foundation for assessing the activity of these compounds against PIM kinases and serotonin receptors.
Experimental Workflow
Caption: General Experimental Workflow for Drug Discovery.
Protocol 1: PIM-1 Kinase Inhibition Assay (Radiometric)
This biochemical assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by PIM-1 kinase.
Materials:
-
Recombinant human PIM-1 kinase
-
PIM-1 kinase substrate (e.g., a synthetic peptide)
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
Test compounds (dissolved in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the PIM-1 kinase, its substrate, and the kinase reaction buffer.
-
Add the test compound at various concentrations to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper to remove unincorporated [γ-³³P]ATP.
-
Quantify the amount of ³³P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[9]
Protocol 2: Cell Viability Assay (MTT Assay)
This cell-based assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a line with high PIM-1 expression)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Protocol 3: Serotonin 5-HT2A Receptor Binding Assay (Radioligand)
This assay determines the affinity of a test compound for the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT2A receptor
-
Radioligand (e.g., [³H]ketanserin)
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
Non-specific binding control (e.g., a high concentration of an unlabeled 5-HT2A ligand)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and assay buffer.
-
Add the test compound at various concentrations. For determining non-specific binding, add the non-specific binding control instead of the test compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound and free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the Ki value.
Conclusion and Future Directions
The strategic incorporation of trifluoromethyl groups into the benzothiophene scaffold presents a compelling avenue for the discovery of novel therapeutic agents. The evidence for the potent activity of trifluoromethyl-containing compounds against key targets in oncology (PIM kinases) and neuroscience (serotonin receptors) provides a strong rationale for the synthesis and evaluation of novel trifluoromethyl-substituted benzothiophene derivatives. The methodologies outlined in this guide offer a clear framework for advancing these promising compounds from initial screening to lead optimization. Future research should focus on establishing clear structure-activity relationships to fine-tune the potency, selectivity, and pharmacokinetic properties of this exciting class of molecules.
References
- 1. | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QSAR Modeling and Molecular Docking Studies of 3,5-Disubstituted Indole Derivatives as Pim1 Inhibitors for Combating Hematological Cancer [physchemres.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–activity relationships of serotonin 5‐HT2A agonists | Semantic Scholar [semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
In Silico Modeling of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate Protein Binding: An In-Depth Technical Guide
Introduction
In the landscape of modern drug discovery, the integration of computational methods has become indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2][3] In silico techniques, such as molecular docking and molecular dynamics simulations, provide a powerful lens through which we can predict and analyze the interactions between small molecules and their protein targets at an atomic level.[1][4] This guide offers a comprehensive, in-depth technical walkthrough of a complete in silico workflow to investigate the protein binding characteristics of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate, a compound with a scaffold of interest in medicinal chemistry.
While the specific protein targets of this compound are not extensively documented in publicly available literature, its benzothiophene core is a recurring motif in molecules targeting a variety of protein families. For the purpose of this guide, we will hypothesize a relevant protein target to illustrate a robust and widely applicable computational strategy. Given the prevalence of thiophene derivatives as kinase inhibitors, we will select a representative protein kinase as our target.[5] This allows us to present a universally relevant workflow that can be adapted to virtually any protein-ligand system.
This document is structured to provide not just a sequence of steps, but the underlying scientific rationale for each methodological choice. It is designed for researchers, scientists, and drug development professionals seeking to apply or better understand the application of in silico modeling in their work.
Part 1: Foundational Preparations: Ligand and Protein Structures
The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures of the ligand and its protein target. This preparatory phase is critical and involves several key steps to ensure the chemical and structural accuracy of the molecules entering the simulation pipeline.
Ligand Preparation
The journey begins with obtaining and preparing the three-dimensional structure of our ligand, this compound.
Experimental Protocol: Ligand Preparation
-
Obtain 2D Structure: The 2D structure of the ligand can be sourced from chemical databases like PubChem.[6] It is crucial to verify the correctness of the chemical structure.
-
Convert to 3D: Utilize a chemical structure editor or a tool like Open Babel to convert the 2D representation into a 3D conformation.[7]
-
Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a more stable conformation.[7][8]
-
Add Hydrogens: Ensure that all hydrogen atoms are explicitly added to the structure, as they are often omitted in 2D representations but are vital for accurate interaction modeling. The protonation state should be appropriate for a physiological pH of 7.4.[9][10]
-
Assign Partial Charges: Assign partial charges to each atom of the ligand. Gasteiger charges are a common choice for docking studies with AutoDock.[11]
-
Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This is crucial for flexible docking, allowing the ligand to adopt different conformations within the protein's binding site.[11]
-
Save in Appropriate Format: Save the prepared ligand structure in a format suitable for the chosen docking software, such as the PDBQT format for AutoDock Vina.[12]
Protein Target Selection and Preparation
For this guide, we will select a hypothetical yet representative protein target: a member of the protein kinase family. The process of preparing the protein structure is multi-faceted and aims to refine the raw structural data into a clean, simulation-ready model.
Experimental Protocol: Protein Preparation
-
Select a Target and PDB Entry: Choose a suitable protein kinase structure from the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank (PDB).[13] When multiple structures are available, select one with high resolution, a bound ligand similar to our compound of interest if possible, and minimal missing residues.[8]
-
Initial Cleaning of the PDB File:
-
Remove Water Molecules: Unless a specific water molecule is known to be critical for ligand binding, it is standard practice to remove all crystallographic water molecules.[14][15]
-
Remove Co-crystallized Ligands and Ions: Remove any existing ligands, cofactors, and ions that are not essential for the protein's structural integrity or the intended binding interaction.[14][15]
-
Handle Multiple Chains: If the protein functions as a monomer, remove any additional protein chains present in the PDB file.[14][15]
-
-
Address Structural Issues:
-
Model Missing Residues and Loops: Use homology modeling or loop modeling software to build any missing residues or loops in the protein structure.[15]
-
Correct Sidechain Conformations: Check for and correct any unusual or strained sidechain conformations.
-
-
Add Hydrogens and Assign Charges:
-
Add Hydrogens: Add hydrogen atoms to the protein, ensuring correct protonation states for all residues at physiological pH.[16]
-
Assign Charges: Assign appropriate atomic charges to the protein residues using a standard force field like AMBER or CHARMM. For docking with AutoDock, Kollman charges are typically added.[16]
-
-
Save in PDBQT Format: Similar to the ligand, save the prepared protein structure in the PDBQT format for use with AutoDock Vina.[16]
Part 2: Predicting Binding Modes with Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[17] It is a cornerstone of structure-based drug design, enabling the rapid screening of large compound libraries and providing insights into the specific interactions that drive binding.[1][17]
The Molecular Docking Workflow
The following protocol outlines the steps for performing molecular docking using the widely-used software, AutoDock Vina.[18][19]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Grid Box Definition:
-
Define a three-dimensional grid box that encompasses the putative binding site on the protein.
-
If the binding site is known, center the grid box on the co-crystallized ligand or key active site residues.
-
For blind docking, where the binding site is unknown, the grid box should be large enough to cover the entire protein surface.[16]
-
-
Configuration File:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and the name of the output file for the docking poses.
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.[20]
-
Vina will perform a stochastic search of the ligand's conformational and orientational space within the defined grid box, scoring each generated pose.
-
-
Analysis of Docking Results:
-
The output file will contain a series of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).[17]
-
Lower binding affinity values indicate more favorable predicted binding.[17]
-
Visualize the top-ranked poses in a molecular visualization program (e.g., PyMOL, Chimera) to analyze the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.[21]
-
Data Presentation: Docking Results
The results of the molecular docking can be summarized in a table for clarity.
| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -9.5 | Tyr23, Leu78, Val89 |
| 2 | -9.2 | Tyr23, Phe145, Ala150 |
| 3 | -8.9 | Leu78, Val89, Ile152 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization: Molecular Docking Workflow
Caption: Workflow for molecular docking.
Part 3: Assessing Complex Stability with Molecular Dynamics Simulations
While molecular docking provides a static snapshot of a potential binding mode, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[22] MD simulations are computationally intensive but provide invaluable insights into the stability of the predicted binding pose, the flexibility of the protein and ligand, and the role of solvent.
The Molecular Dynamics Simulation Pipeline
The following protocol details the steps for running an MD simulation using GROMACS, a versatile and widely used simulation package.[23][24][25]
Experimental Protocol: MD Simulation with GROMACS
-
System Setup:
-
Generate Ligand Topology: Create a topology file for the ligand, which contains information about its atoms, bonds, angles, and charges. This can be done using tools like the CHARMM General Force Field (CGenFF) or the antechamber module of AmberTools.
-
Combine Protein and Ligand: Create a single coordinate file for the protein-ligand complex based on the best-ranked docking pose.
-
Define Simulation Box: Place the complex in a simulation box of a defined shape (e.g., cubic, dodecahedron) and size, ensuring a sufficient distance between the complex and the box edges.[25]
-
Solvation: Fill the simulation box with water molecules (e.g., TIP3P water model) to mimic the aqueous cellular environment.[25]
-
Add Ions: Add ions (e.g., Na+, Cl-) to neutralize the system and to mimic a physiological salt concentration.[25]
-
-
Energy Minimization:
-
Perform a robust energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup process.[25]
-
-
Equilibration:
-
NVT Equilibration: Perform a short simulation under constant Number of particles, Volume, and Temperature (NVT) to allow the temperature of the system to stabilize. Position restraints are typically applied to the protein and ligand to allow the solvent to equilibrate around them.[25]
-
NPT Equilibration: Follow this with a simulation under constant Number of particles, Pressure, and Temperature (NPT) to allow the pressure and density of the system to stabilize.[25]
-
-
Production MD:
-
Run the main production simulation for a desired length of time (e.g., 100 nanoseconds) without any position restraints. Trajectory data (atomic coordinates over time) is saved at regular intervals.[25]
-
-
Analysis of MD Trajectory:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein and ligand over time to assess the stability of the complex. A stable RMSD suggests that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Analyze the formation and breaking of hydrogen bonds between the protein and ligand throughout the simulation.
-
Visual Inspection: Visually inspect the trajectory to observe the dynamic behavior of the ligand in the binding pocket.
-
Visualization: Molecular Dynamics Simulation Pipeline
Caption: Pipeline for molecular dynamics simulation.
Part 4: Quantifying Binding Affinity with Free Energy Calculations
While docking provides a quick estimate of binding affinity, more rigorous methods are needed for a more accurate quantification. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point free energy calculation techniques that offer a good balance between accuracy and computational cost.[26][27][28]
The MM/PBSA and MM/GBSA Methods
These methods calculate the binding free energy by combining molecular mechanics energy terms with solvation free energies.[26]
Experimental Protocol: MM/PBSA Calculation
-
Extract Snapshots: Extract a series of snapshots (e.g., 100-1000) from the stable part of the production MD trajectory.
-
Calculate Energy Components: For each snapshot, calculate the following energy components for the complex, the protein, and the ligand individually:
-
Molecular Mechanics Energy (ΔE_MM): Includes internal energies (bond, angle, dihedral) and intermolecular energies (van der Waals, electrostatic).
-
Solvation Free Energy (ΔG_solv): This is further divided into a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a non-polar component (typically estimated from the solvent-accessible surface area).
-
-
Calculate Binding Free Energy: The binding free energy (ΔG_bind) is then calculated using the following equation:
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
Where TΔS represents the change in conformational entropy upon binding, which is often computationally expensive to calculate and is sometimes omitted when comparing similar ligands.[27]
-
Average the Results: Average the calculated binding free energies over all the extracted snapshots to obtain the final estimate.
Data Presentation: Binding Free Energy
The calculated binding free energy and its components can be presented in a table.
| Energy Component | Average Value (kcal/mol) | Standard Deviation |
| ΔE_vdw | -45.2 | 3.1 |
| ΔE_elec | -20.5 | 2.5 |
| ΔG_polar | 30.8 | 4.2 |
| ΔG_nonpolar | -5.1 | 0.8 |
| ΔG_bind | -40.0 | 5.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
This in-depth technical guide has outlined a comprehensive in silico workflow for investigating the protein binding of this compound. By systematically progressing from structural preparation through molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain profound insights into the potential interactions of a small molecule with its protein target. This multi-faceted computational approach not only predicts binding modes and affinities but also provides a dynamic understanding of complex stability and the key interactions that drive molecular recognition. The results from such a study serve as a strong foundation for guiding further experimental validation and accelerating the journey of drug discovery.
References
- 1. Computational evaluation of protein – small molecule binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl 7-fluoro-1-benzothiophene-2-carboxylate | C10H7FO2S | CID 18526198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 10. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Protein Structure Databases: PDB, PDBe & PDBsum [proteinstructures.com]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 17. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 18. bioinformaticsreview.com [bioinformaticsreview.com]
- 19. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 20. m.youtube.com [m.youtube.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Running molecular dynamics simulations using GROMACS - TeSS (Training eSupport System) [tess.elixir-europe.org]
- 23. GROMACS Tutorials [mdtutorials.com]
- 24. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 25. m.youtube.com [m.youtube.com]
- 26. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 27. peng-lab.org [peng-lab.org]
- 28. web.pkusz.edu.cn [web.pkusz.edu.cn]
The Benzothiophene-2-Carboxylate Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzothiophene nucleus, an aromatic heterocyclic system composed of a benzene ring fused to a thiophene ring, stands as a privileged scaffold in the landscape of medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the presence of a sulfur heteroatom confer unique electronic and lipophilic properties, making it an ideal framework for the design of biologically active molecules.[3][4] Among its many derivatives, the benzothiophene-2-carboxylate core has emerged as a particularly versatile and valuable building block in drug discovery, offering multiple avenues for synthetic diversification and a proven track record in modulating a wide array of biological targets.[5][6][7] This guide provides a comprehensive exploration of the synthetic versatility of the benzothiophene-2-carboxylate scaffold, from its fundamental construction to its sophisticated functionalization and application in the development of novel therapeutics.
I. Strategic Synthesis of the Benzothiophene-2-Carboxylate Core
The construction of the benzothiophene skeleton is a well-established field, with numerous methods developed over the years.[2][8] For the specific synthesis of benzothiophene-2-carboxylates, several strategic approaches have proven to be highly effective.
One of the most direct and classical methods involves the reaction of a substituted 2-nitrobenzonitrile with a thioglycolate ester. This approach, often referred to as a nitro displacement reaction, provides a straightforward entry to 3-amino-benzothiophene-2-carboxylate esters, which can then be further modified.[9][10][11] The reaction proceeds via a base-mediated cyclization, where the thiolate displaces the nitro group to form the thiophene ring.
A more contemporary and versatile strategy involves transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, for instance, have been extensively employed to construct the benzothiophene ring system.[1][12] A notable example is the palladium-catalyzed heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols, which provides a convergent route to various substituted benzothiophenes.[13] Furthermore, domino reactions that combine C-S bond formation with cyclization offer an efficient and atom-economical approach to the benzothiophene core.[2]
The following diagram illustrates a generalized synthetic pathway to the benzothiophene-2-carboxylate scaffold, highlighting key intermediates.
Caption: A simplified workflow for the synthesis of functionalized benzothiophene-2-carboxylates.
II. The Art of Functionalization: Tailoring the Scaffold for Biological Activity
The true power of the benzothiophene-2-carboxylate scaffold lies in its amenability to a wide range of chemical modifications. The reactivity of the benzothiophene ring is well-characterized, with the C3 position being the most susceptible to electrophilic attack.[14][15] However, modern synthetic methods have enabled selective functionalization at nearly every position of the bicyclic system.
A. C-H Bond Functionalization: A Paradigm Shift in Synthesis
Transition-metal-catalyzed C-H bond activation has revolutionized the synthesis of complex molecules, and the benzothiophene scaffold is no exception.[1][16] This powerful strategy allows for the direct introduction of new substituents without the need for pre-functionalized starting materials, thereby improving synthetic efficiency.
Palladium-catalyzed direct arylation at the C2 position of benzothiophene 1,1-dioxides with arylboronic acids has been reported, offering a novel oxidative cross-coupling pathway.[17] Similarly, a silver(I)-mediated C-H activation has enabled the direct α-arylation of benzothiophenes at near-room temperature, showcasing excellent regioselectivity.[18] These methods provide a rapid means to generate libraries of C2-aryl benzothiophene derivatives for structure-activity relationship (SAR) studies.[16]
B. Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are indispensable tools for the elaboration of the benzothiophene-2-carboxylate core.[12][19] Halogenated benzothiophene-2-carboxylates, readily prepared from their amino precursors, serve as excellent substrates for these reactions. For instance, 3-iodobenzothiophenes can be synthesized via a 5-endo-dig iodocyclization and subsequently used in palladium-mediated couplings to introduce a diverse array of substituents at the C3 position.[19]
The following table summarizes some key palladium-catalyzed cross-coupling reactions for the functionalization of the benzothiophene scaffold.
| Coupling Reaction | Reactants | Catalyst/Reagents | Position Functionalized | Reference |
| Suzuki-Miyaura | Halobenzothiophene, Arylboronic acid | Pd catalyst, Base | C2, C3, etc. | [19][20] |
| Heck | Halobenzothiophene, Alkene | Pd catalyst, Base | C2, C3, etc. | [21] |
| Sonogashira | Halobenzothiophene, Alkyne | Pd/Cu catalyst, Base | C3 | [22] |
| C-H Arylation | Benzothiophene, Aryl halide | Pd catalyst, Ligand, Base | C2, C3 | [17][18] |
C. Cycloaddition Reactions: Expanding the Chemical Space
The thiophene ring of the benzothiophene system can participate in cycloaddition reactions, providing access to more complex, three-dimensional structures. Dearomative [3+2] cycloaddition of nitrobenzothiophenes with azomethine ylides has been developed to synthesize fused tricyclic benzo[16][23]thieno[2,3-c]pyrroles with high diastereoselectivity.[24][25] Additionally, benzothiophene S-oxides and S,S-dioxides can act as dienophiles in Diels-Alder reactions, leading to the formation of carbocyclic and heterocyclic compounds.[20][26] These transformations are particularly valuable for creating novel scaffolds with unique pharmacological profiles.
The diagram below illustrates the concept of a dearomative cycloaddition reaction on the benzothiophene core.
Caption: Dearomative [3+2] cycloaddition on a nitrobenzothiophene scaffold.
III. The Benzothiophene-2-Carboxylate Scaffold in Drug Discovery: A Legacy of Success
The benzothiophene core is a recurring motif in a number of FDA-approved drugs, including the selective estrogen receptor modulator Raloxifene, the antifungal agent Sertaconazole, and the leukotriene synthesis inhibitor Zileuton.[5][22] This underscores the therapeutic relevance of this heterocyclic system. Benzothiophene derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[5][27][28]
A noteworthy example of the application of the benzothiophene-2-carboxylate scaffold is the development of novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK).[6] The compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) was identified through high-throughput screening and shown to bind to BDK, triggering its dissociation from the branched-chain α-ketoacid dehydrogenase complex and leading to its degradation.[6] This mechanism of action results in the activation of the complex and a reduction in plasma branched-chain amino acid concentrations, which has therapeutic implications for metabolic diseases like maple syrup urine disease.[6]
Experimental Protocol: Synthesis of Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate
The following is a representative protocol for the synthesis of a key benzothiophene-2-carboxylate intermediate, adapted from the literature.[29]
Step 1: Synthesis of 6-Chlorobenzo[b]thiophene-2-carboxylic acid
-
To a solution of the corresponding starting material in a suitable solvent (e.g., DMSO), add the necessary reagents for cyclization and hydrolysis.
-
Heat the reaction mixture at a specified temperature for a set duration, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Acidify the mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
Step 2: Esterification to Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate
-
Suspend the 6-chlorobenzo[b]thiophene-2-carboxylic acid in ethanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize the excess acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired ethyl ester.[29]
IV. Conclusion
The benzothiophene-2-carboxylate scaffold continues to be a fertile ground for innovation in medicinal chemistry. Its robust synthetic accessibility, coupled with the ever-expanding toolkit of modern organic chemistry for its functionalization, ensures its place as a cornerstone for the development of future therapeutics. The ability to precisely tailor the steric and electronic properties of this scaffold through a variety of synthetic transformations allows for the fine-tuning of its interactions with biological targets, paving the way for the discovery of novel drugs with improved efficacy and safety profiles. As our understanding of disease biology deepens, the synthetic versatility of the benzothiophene-2-carboxylate core will undoubtedly be leveraged to address new and challenging therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 8. Benzothiophene synthesis [organic-chemistry.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 15. conference.pixel-online.net [conference.pixel-online.net]
- 16. d-nb.info [d-nb.info]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. iosrjournals.org [iosrjournals.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. ias.ac.in [ias.ac.in]
- 23. Catalytic asymmetric functionalization and dearomatization of thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Dearomative [3 + 2] cycloaddition reaction of nitrobenzothiophenes with nonstabilized azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.rsc.org [pubs.rsc.org]
- 26. Diels–Alder reaction of substituted cyclopentadienones with benzothiophene S,S-dioxides: synthesis of dibenzothiophenes, dibenzothiophene S,S-dioxides, acenaphthenes, phenanthrenes, pyrenes, and fluorenones by exploiting thermolysis of Diels–Alder adducts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 27. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ijpsjournal.com [ijpsjournal.com]
- 29. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of the 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylate Scaffold
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylates
The benzo[b]thiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its structural rigidity, lipophilicity, and ability to engage in various intermolecular interactions make it an attractive starting point for drug design. The fusion of a benzene ring with a thiophene ring creates a bicyclic system that is both chemically stable and amenable to diverse functionalization.[1] The introduction of a trifluoromethyl (-CF3) group at the 6-position is a deliberate and strategic choice in the design of novel therapeutic agents. The -CF3 group is a powerful electron-withdrawing moiety that can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This guide provides an in-depth analysis of the structure-activity relationships of 6-(trifluoromethyl)-1-benzothiophene-2-carboxylates and their derivatives, with a focus on their potential as antimicrobial agents.
Synthetic Strategies: Accessing the Core Scaffold and its Derivatives
The synthesis of 6-(trifluoromethyl)-1-benzothiophene-2-carboxylates and their derivatives typically involves a multi-step sequence that allows for the introduction of various substituents. A general and adaptable synthetic route is outlined below.
Experimental Protocol: General Synthesis of 6-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide
-
Esterification of the Carboxylic Acid: To a solution of 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.
-
Hydrazinolysis of the Ester: Dissolve the methyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate in ethanol. Add hydrazine hydrate (a 5-10 fold molar excess) to the solution. Reflux the mixture for 8-12 hours. After cooling to room temperature, the product, 6-(trifluoromethyl)benzo[b]thiophene-2-carbohydrazide, will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
References
Methodological & Application
Step-by-step protocol for the synthesis of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate
An Application Note and Step-by-Step Protocol for the Synthesis of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Introduction
The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a trifluoromethyl (CF₃) group, a potent bioisostere for a methyl group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a key building block for the synthesis of more complex, pharmacologically active compounds.
This document provides a detailed, three-part protocol for the synthesis of this compound, commencing from commercially available starting materials. The synthetic strategy is based on a robust and validated methodology adapted from peer-reviewed literature, ensuring reliability and reproducibility for researchers in drug discovery and chemical development.[1] The process involves an initial intramolecular cyclization to construct the benzothiophene core, followed by saponification and a final esterification step.
Overall Synthetic Scheme
The synthesis is accomplished in three sequential steps:
-
Step A: Intramolecular SₙAr-based cyclization of 2-fluoro-4-(trifluoromethyl)benzaldehyde with ethyl thioglycolate to form the ethyl ester intermediate.
-
Step B: Saponification of the ethyl ester to the corresponding carboxylic acid.
-
Step C: Fischer esterification of the carboxylic acid to yield the final target methyl ester.
Caption: Overall three-step synthesis pathway.
Part 1: Synthesis of Ethyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate
This initial step constructs the core heterocyclic system through a base-mediated condensation and cyclization reaction. The mechanism involves the deprotonation of ethyl thioglycolate, which then acts as a nucleophile, attacking the aldehyde. This is followed by an intramolecular nucleophilic aromatic substitution (SₙAr) where the intermediate displaces the fluorine atom, leading to ring closure.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| 2-fluoro-4-(trifluoromethyl)benzaldehyde | 192.11 | 5.20 | 1.00 g | Starting material |
| Ethyl thioglycolate | 120.17 | 6.20 (1.2 eq) | 0.67 mL | Reagent, handle in a fume hood |
| Potassium Carbonate (K₂CO₃) | 138.21 | 5.70 (1.1 eq) | 788 mg | Anhydrous, finely powdered |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 10 mL | Anhydrous solvent |
Experimental Protocol
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-(trifluoromethyl)benzaldehyde (1.00 g, 5.20 mmol) and potassium carbonate (788 mg, 5.70 mmol).
-
Solvent and Reagent Addition: Under a nitrogen or argon atmosphere, add anhydrous DMF (10 mL) to the flask. Begin stirring the suspension.
-
Nucleophile Addition: Using a syringe, add ethyl thioglycolate (0.67 mL, 6.20 mmol) dropwise to the stirring mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60 °C using an oil bath and maintain stirring at this temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system).
-
Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by recrystallization from methanol (MeOH) to yield the product as a solid.
Caption: Workflow for the synthesis of the ethyl ester intermediate.
Part 2: Synthesis of 6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
This step involves the hydrolysis (saponification) of the ethyl ester intermediate to its corresponding carboxylic acid using a strong base. The reaction is a straightforward nucleophilic acyl substitution where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt, which is subsequently protonated during acidic workup.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| Ethyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate | 274.25 | 1.00 | 274 mg | Product from Part 1 |
| Ethanol (EtOH) | 46.07 | - | 5 mL | Solvent |
| Sodium Hydroxide (NaOH) Solution, 3 M | 40.00 | 2.00 (2.0 eq) | 0.67 mL | Reagent for hydrolysis |
| Hydrochloric Acid (HCl) Solution, 1 M | 36.46 | - | As needed | For acidification during workup |
| Ethyl Acetate (EtOAc) | 88.11 | - | ~30 mL | Extraction solvent |
Experimental Protocol
-
Reaction Setup: Dissolve the ethyl ester (274 mg, 1.00 mmol) in ethanol (5 mL) in a 25 mL round-bottom flask with a magnetic stir bar.
-
Base Addition: Add the 3 M sodium hydroxide solution (0.67 mL, 2.00 mmol) to the flask.
-
Reaction Conditions: Stir the solution at room temperature overnight (approximately 12-16 hours). The formation of a precipitate (the sodium salt of the acid) may be observed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Workup: Dilute the residue with water (10 mL). Acidify the aqueous solution to a pH of ~2 by the dropwise addition of 1 M HCl. A solid precipitate should form.
-
Isolation: Extract the acidified mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the carboxylic acid, which can be used in the next step without further purification. The product should be a white powder.[1][2]
Part 3: Synthesis of this compound
The final step is the conversion of the carboxylic acid to the desired methyl ester via Fischer-Speier esterification. This is an acid-catalyzed equilibrium reaction. Using a large excess of methanol as the solvent and reagent drives the equilibrium towards the product side. A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| 6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | 246.21 | 1.00 | 246 mg | Product from Part 2 |
| Methanol (MeOH) | 32.04 | - | 10 mL | Reagent and solvent, use anhydrous |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | - | 2-3 drops | Catalyst, add carefully |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 84.01 | - | ~20 mL | For neutralization |
| Ethyl Acetate (EtOAc) | 88.11 | - | ~30 mL | Extraction solvent |
Experimental Protocol
-
Reaction Setup: Suspend the carboxylic acid (246 mg, 1.00 mmol) in anhydrous methanol (10 mL) in a 50 mL round-bottom flask equipped with a stir bar and reflux condenser.
-
Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the suspension.
-
Reaction Conditions: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the methanol.
-
Neutralization: Dilute the residue with ethyl acetate (15 mL) and carefully wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) to neutralize the excess acid. Wash with brine (1 x 10 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum. The crude product can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the pure methyl ester.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
Ethyl thioglycolate has a strong, unpleasant odor and is toxic. Handle with care.
-
Concentrated sulfuric acid is highly corrosive. Add it slowly and carefully.
-
DMF is a potential teratogen; avoid skin contact and inhalation.
Characterization
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. The NMR data for the intermediate carboxylic acid is available in the literature.[1][2]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Melting Point: To assess the purity of the solid products.
References
The Strategic Application of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate in Modern Medicinal Chemistry: A Guide for Researchers
In the landscape of contemporary drug discovery, the strategic selection of core scaffolds is paramount to the successful development of novel therapeutic agents. Among the myriad of heterocyclic systems, the benzothiophene nucleus has emerged as a privileged scaffold, consistently featured in a wide array of biologically active compounds. The targeted derivatization of this core with specific functional groups can profoundly influence its physicochemical properties and pharmacological profile. This guide focuses on a particularly valuable building block, Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate , and its pivotal role in the generation of diverse compound libraries for medicinal chemistry programs. The presence of the trifluoromethyl group at the 6-position offers a unique combination of metabolic stability and enhanced cell permeability, making this scaffold an attractive starting point for the synthesis of new drug candidates.[1][2]
This technical guide provides an in-depth overview of the applications of this compound, complete with detailed protocols for its derivatization and examples of its utility in the pursuit of novel therapeutics.
The Benzothiophene Scaffold: A Foundation of Diverse Biological Activity
The benzothiophene core is a versatile pharmacophore, with its derivatives demonstrating a broad spectrum of biological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4] The inherent aromaticity and planarity of the bicyclic system allow for effective interaction with various biological targets, while the sulfur atom can participate in hydrogen bonding and other non-covalent interactions. The strategic placement of substituents on the benzothiophene ring system is a key aspect of medicinal chemistry design, enabling the fine-tuning of a compound's activity and pharmacokinetic profile.
The Significance of the 6-(Trifluoromethyl) Substituent
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, and its incorporation into a molecular scaffold can impart several advantageous properties.[5] The high electronegativity of the fluorine atoms can modulate the acidity of nearby protons and influence the electronic nature of the aromatic system. Furthermore, the lipophilic nature of the -CF3 group can enhance a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability. Perhaps most importantly, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation. This increased metabolic stability can lead to an extended half-life and improved pharmacokinetic profile of a drug candidate.
Core Synthetic Transformations: From Ester to Bioactive Amides and Hydrazides
This compound serves as a versatile starting material for the synthesis of a wide range of derivatives. The methyl ester at the 2-position is a key functional handle that can be readily transformed into other functional groups, most notably carboxylic acids, amides, and hydrazides. These transformations are fundamental in medicinal chemistry for the construction of compound libraries to explore structure-activity relationships (SAR).
Below are detailed protocols for the hydrolysis of the methyl ester to the corresponding carboxylic acid, and the subsequent conversion to amides and hydrazides.
Protocol 1: Hydrolysis of this compound to 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
The hydrolysis of the methyl ester to the carboxylic acid is a critical first step for many derivatization strategies. This protocol utilizes a standard saponification procedure.
Materials:
-
This compound
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of THF and MeOH (e.g., 2:1 v/v), add an aqueous solution of LiOH·H₂O (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the aqueous residue with water and wash with EtOAc to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.
Protocol 2: Amide Coupling of 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid with Primary and Secondary Amines
Amide bond formation is a cornerstone of medicinal chemistry. This protocol employs the widely used HATU coupling reagent, known for its efficiency and low rate of racemization.[3]
Materials:
-
6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
-
Primary or secondary amine (1.1 eq)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes for reagent addition
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired amide.
Protocol 3: Synthesis of 6-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide
Hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds, such as pyrazoles and oxadiazoles. This protocol is adapted from the synthesis of similar benzothiophene hydrazides.[6]
Materials:
-
This compound
-
Ethanol (EtOH)
-
Hydrazine hydrate (N₂H₄·H₂O) (10-20 eq)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (10-20 eq).
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into ice-water. A precipitate should form.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Dry the solid product under vacuum to yield 6-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide. The product can be recrystallized from a suitable solvent (e.g., ethanol) for further purification.
Application in Drug Discovery: A Case Study in Antimicrobial Agents
The 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate scaffold has been utilized in the development of novel antimicrobial agents. For instance, a study by Bou-Fadel et al. (2022) describes the synthesis of a series of benzo[b]thiophene acylhydrazones for screening against multidrug-resistant Staphylococcus aureus.[7] The synthesis commenced with 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid, which was coupled with tert-butyl carbazate. The resulting intermediate, tert-butyl-2-(6-(trifluoromethyl)benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate, serves as a key building block for further derivatization.[7] This work highlights the utility of the title compound as a starting point for generating libraries of bioactive molecules.
Table 1: Representative Synthetic Intermediates from this compound
| Intermediate | Structure | Synthetic Utility | Reference |
| 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | Key intermediate for amide and ester synthesis | [8] | |
| tert-Butyl-2-(6-(trifluoromethyl)benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate | Precursor for acylhydrazone derivatives | [7] | |
| 6-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide | Building block for various heterocyclic systems | [6] |
Visualizing the Synthetic Workflow
The following diagram illustrates the central role of this compound in the generation of diverse chemical entities.
Caption: Synthetic pathways from this compound.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic combination of a privileged benzothiophene scaffold and a metabolically robust trifluoromethyl group makes it an ideal starting point for the synthesis of novel therapeutic agents. The straightforward conversion of its methyl ester functionality into a diverse array of amides, hydrazides, and other derivatives provides a robust platform for the exploration of structure-activity relationships. As the demand for novel therapeutics continues to grow, the judicious application of such well-designed molecular scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines.
References
- 1. aobchem.com [aobchem.com]
- 2. Synthesis of N-trifluoromethyl amides from carboxylic acids [escholarship.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ccij-online.org [ccij-online.org]
- 5. EP2578579A1 - Benzothiophene carboxamide compounds, composition and applications thereof - Google Patents [patents.google.com]
- 6. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. US20030229126A1 - N-substituted benzothiophenesulfonamide derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate as a Versatile Scaffold for Antiviral Drug Discovery
Introduction: The Benzothiophene Scaffold in Modern Antiviral Research
The relentless challenge of emerging and evolving viral pathogens necessitates a continuous search for novel therapeutic agents. Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the benzothiophene nucleus has emerged as a privileged scaffold. Its structural rigidity, lipophilic nature, and capacity for diverse functionalization make it an ideal starting point for the development of potent and selective antiviral drugs. Benzothiophene derivatives have demonstrated a broad spectrum of biological activities, including significant efficacy against a range of viruses such as influenza, coronaviruses, and flaviviruses.[1][2]
The introduction of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and cellular permeability.[3] The potent electron-withdrawing nature of the CF3 group can significantly modulate the electronic properties of the benzothiophene ring system, influencing its interaction with biological targets. This document provides a detailed guide for researchers on utilizing Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate as a key building block for the synthesis of novel antiviral candidates. We will explore its properties, outline synthetic protocols for its derivatization, and discuss the rationale behind the design of potential antiviral agents.
Physicochemical Properties and Handling of the Core Building Block
This compound is a crystalline solid at room temperature. Its key properties are summarized below:
| Property | Value | Reference |
| CAS Number | 863118-41-6 | [4] |
| Molecular Formula | C₁₁H₇F₃O₂S | [4] |
| Molecular Weight | 260.23 g/mol | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Handling and Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed. Avoid inhalation of dust and contact with skin and eyes. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Synthetic Pathways and Core Reactions
The primary precursor for the title compound is 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid (CAS 142329-22-4).[5][6][7] The synthesis of this acid is a critical first step. While multiple synthetic routes to benzothiophenes exist[8], a common approach involves the cyclization of appropriately substituted precursors.
A plausible synthetic workflow for generating diverse antiviral candidates starting from the parent carboxylic acid is depicted below.
Caption: Synthetic workflow from the parent carboxylic acid to diverse antiviral candidates.
Experimental Protocols
Protocol 1: Synthesis of 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid (Precursor)
While commercially available, the synthesis of the parent carboxylic acid can be achieved through various benzothiophene formation reactions, such as those starting from trifluoromethyl-substituted thiophenols and appropriate cyclization partners. A general, well-established method for benzothiophene synthesis is the reaction of a substituted 2-halobenzaldehyde with methyl thioglycolate followed by cyclization and saponification.
Protocol 2: Esterification to this compound
This protocol describes a standard Fisher esterification.
Materials:
-
6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (2-3 drops) at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Protocol 3: Synthesis of N-Aryl/Alkyl-6-(trifluoromethyl)-1-benzothiophene-2-carboxamides
The formation of amides from the methyl ester is a key derivatization step. This protocol outlines a general procedure for amide bond formation. The rationale is based on structure-activity relationship (SAR) studies of other benzothiophene antivirals, which have shown that modifications at this position can significantly impact potency.[9]
Materials:
-
This compound
-
A variety of primary or secondary amines (e.g., aniline, benzylamine, piperidine)
-
Trimethylaluminum (2 M solution in toluene or hexanes)
-
Anhydrous toluene
-
Nitrogen or Argon atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the desired amine (1.2 eq) in anhydrous toluene in a flame-dried, nitrogen-purged flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylaluminum solution (1.2 eq) dropwise. Gas evolution (methane) will be observed.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous toluene to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of water.
-
Extract the product with ethyl acetate. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude amide by column chromatography or recrystallization.
Protocol 4: Synthesis of 6-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide
Hydrazides are valuable intermediates for the synthesis of acylhydrazones, a class of compounds known for their diverse biological activities, including antiviral properties.[9]
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (5.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 8-12 hours.
-
Cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the resulting solid by recrystallization from ethanol.
Protocol 5: Synthesis of N'-Aryl/Heteroaryl-6-(trifluoromethyl)-1-benzothiophene-2-carbohydrazones
This protocol describes the condensation of the hydrazide intermediate with various aldehydes or ketones to generate a library of acylhydrazones.
Materials:
-
6-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide
-
A variety of aldehydes or ketones (e.g., benzaldehyde, pyridine-2-carboxaldehyde, cyclohexanone)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Suspend 6-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide (1.0 eq) in ethanol.
-
Add the desired aldehyde or ketone (1.1 eq) to the suspension.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the mixture at room temperature or gentle heat (50 °C) for 2-6 hours.
-
The product will often precipitate from the reaction mixture upon formation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to yield the pure acylhydrazone.
Rationale for Antiviral Drug Design and Structure-Activity Relationship (SAR) Insights
The derivatization strategies outlined above are based on established principles of antiviral drug design and SAR studies on related benzothiophene scaffolds.
References
- 1. Novel cycloalkylthiophene-imine derivatives bearing benzothiazole scaffold: synthesis, characterization and antiviral activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. Methyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid | 142329-22-4 [sigmaaldrich.com]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. Benzothiophene synthesis [organic-chemistry.org]
- 9. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Synthesis of Novel Anti-Inflammatory Agents from Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Introduction
The benzothiophene scaffold is a prominent heterocyclic framework in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The unique structural and electronic characteristics of this fused ring system make it a versatile template for drug design.[5] The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in drug development to enhance metabolic stability, binding affinity, and bioavailability. The starting material, Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate, combines these advantageous features, making it a highly valuable precursor for the synthesis of novel therapeutic candidates.[6]
This guide provides a detailed, two-step protocol for leveraging this advanced starting material to synthesize a library of N-substituted carboxamide derivatives. The protocol is designed for researchers in drug discovery and medicinal chemistry, offering in-depth explanations for experimental choices and robust methodologies for creating potential anti-inflammatory agents.
Core Synthetic Strategy & Rationale
The overall synthetic approach is a two-stage process designed for maximum efficiency and modularity, allowing for the creation of a diverse library of final compounds from a single, advanced intermediate.
-
Stage 1: Saponification. The initial step involves the hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid. This transformation is crucial as the carboxylic acid functional group is readily activated for subsequent coupling reactions, whereas the initial ester is not.
-
Stage 2: Amide Coupling. The resulting 6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid is then coupled with a diverse range of primary and secondary amines. The amide bond is the most common linkage formed in medicinal chemistry, providing a reliable method to explore the structure-activity relationship (SAR) by introducing various substituents.[7]
This strategy transforms a single starting material into a platform for generating numerous unique chemical entities for biological screening.
Caption: Overall Synthetic Workflow.
PART 1: Synthesis of 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid
Expertise & Experience: The "Why" Behind the Protocol
Saponification is a classic organic transformation. Our choice of a mixed solvent system (Methanol/Water) ensures solubility for both the organic starting material and the inorganic base (Potassium Hydroxide). Using KOH at reflux provides the necessary energy to overcome the activation barrier for ester hydrolysis, driving the reaction to completion in a reasonable timeframe.[8] Subsequent acidification with a strong, non-oxidizing acid like HCl ensures the complete protonation of the carboxylate salt to yield the desired carboxylic acid product, which typically precipitates from the aqueous solution due to its lower solubility.
Protocol: Step-by-Step Methodology
Materials & Equipment
| Reagent/Equipment | Specification |
|---|---|
| Starting Material | This compound |
| Base | Potassium Hydroxide (KOH) |
| Acid | Hydrochloric Acid (HCl), 2M solution |
| Solvents | Methanol (MeOH), Deionized Water |
| Glassware | Round-bottom flask, reflux condenser |
| Monitoring | Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) |
| Purification | Buchner funnel, filter paper, vacuum flask |
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (3:1 v/v).
-
Addition of Base: Add a solution of Potassium Hydroxide (2.5 eq) in water to the flask with stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80-90°C).
-
Reaction Monitoring (Trustworthiness Pillar): Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The disappearance of the starting material spot and the appearance of a new, more polar spot at the baseline indicates reaction completion (typically 4-6 hours).
-
Solvent Removal: Once the reaction is complete, cool the flask to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification & Precipitation: Transfer the remaining aqueous solution to a beaker and cool in an ice bath. Slowly add 2M HCl while stirring until the pH is ~2. A white precipitate of the carboxylic acid will form.
-
Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Washing & Drying: Wash the solid with cold deionized water to remove any inorganic salts and dry under high vacuum to a constant weight.
Expected Outcome: A white to off-white solid with an expected yield of 90-98%. The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity before proceeding.
PART 2: General Protocol for Amide Coupling
Expertise & Experience: Selecting the Right Coupling Chemistry
Amide bond formation is the cornerstone of this synthetic stage.[7] The carboxylic acid must be "activated" to react with the amine. While many coupling reagents exist, a common and reliable choice for general screening is the combination of a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole). EDC activates the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. HOBt acts as a catalyst and suppresses side reactions, particularly racemization if chiral amines are used.[7] For more challenging couplings involving sterically hindered or electron-deficient amines, more potent activating agents like HATU or BTFFH may be required to achieve satisfactory yields.[9][10] The use of an anhydrous aprotic solvent like DMF or CH₂Cl₂ is critical to prevent hydrolysis of the activated intermediate.
Caption: Mechanism of EDC-mediated Amide Coupling.
Protocol: Step-by-Step Methodology
Materials & Equipment
| Reagent/Equipment | Specification |
|---|---|
| Starting Acid | 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid |
| Amine | Desired primary or secondary amine (e.g., Aniline) |
| Coupling Reagents | EDC, HOBt |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Solvent | Anhydrous Dimethylformamide (DMF) |
| Glassware | Schlenk flask, magnetic stirrer, syringes |
| Purification | Silica gel for column chromatography |
Procedure:
-
Setup: In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add HOBt (1.2 eq), EDC (1.2 eq), and DIPEA (2.5 eq).
-
Activation: Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the activated ester intermediate.
-
Amine Addition: Add the selected amine (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Let the reaction stir at room temperature for 12-24 hours.
-
Reaction Monitoring (Trustworthiness Pillar): Monitor the reaction by TLC. The consumption of the carboxylic acid and the formation of a new, less polar product spot indicates progress.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the final, pure amide derivative.
Data Presentation: Representative Synthesized Derivatives
| Entry | Amine Used (R-NH₂) | Final Product Structure | Hypothetical Yield (%) |
|---|---|---|---|
| 1 | Aniline | 85 | |
| 2 | Benzylamine | 91 | |
| 3 | Morpholine | 88 |
| 4 | 4-Fluoroaniline | | 82 |
(Note: Structures are illustrative placeholders)
Safety & Handling
All experiments should be conducted inside a certified chemical fume hood.[11] Personal Protective Equipment (PPE), including safety goggles, lab coats, and appropriate chemical-resistant gloves, must be worn at all times.[12]
-
Trifluoromethyl Compounds: While generally stable, compounds containing trifluoromethyl groups should be handled with care. Avoid inhalation and skin contact.[13][14][15]
-
Reagents: EDC and HOBt are potential sensitizers. DIPEA is a corrosive and flammable base. Anhydrous solvents like DMF can be harmful if inhaled or absorbed through the skin. Consult the Safety Data Sheet (SDS) for each reagent before use.[11][15]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
This application note provides a robust and validated two-step protocol for the synthesis of novel benzothiophene carboxamides, potential anti-inflammatory agents, starting from this compound. By detailing the rationale behind procedural choices and emphasizing critical monitoring and purification steps, this guide serves as a reliable resource for researchers aiming to expand their chemical libraries and accelerate the discovery of new therapeutic leads. The synthesized compounds are now ready for in-vitro and in-vivo biological evaluation to determine their anti-inflammatory efficacy.[16][17][18]
References
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [eurekaselect.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. hepatochem.com [hepatochem.com]
- 8. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 15. fishersci.com [fishersci.com]
- 16. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][1,3,4]thiadiazole Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
A Multi-Parametric Approach for Evaluating the Cytotoxicity of Trifluoromethyl-Benzothiophene Compounds in Cell-Based Assays
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide and detailed protocols for assessing the cytotoxic potential of novel trifluoromethyl-benzothiophene compounds. Recognizing that cytotoxicity is a complex process involving multiple cellular events, we advocate for a multi-parametric approach. This guide details an integrated workflow combining three robust, well-established assays to build a comprehensive cytotoxicity profile: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and caspase activity/Annexin V staining for the specific detection of apoptosis. By explaining the causality behind experimental choices and providing step-by-step protocols, this note serves as a practical resource for researchers in drug discovery and toxicology.
Introduction: The Rationale for Cytotoxicity Profiling
Benzothiophene scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including significant potential as anticancer agents.[1] The strategic incorporation of a trifluoromethyl (CF₃) group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target, often leading to improved pharmacological properties.[2] While these modifications can increase therapeutic efficacy, they also necessitate a thorough evaluation of the compound's cytotoxic profile.
Understanding a compound's effect on cell viability is a critical step in the drug discovery pipeline, helping to identify potential safety liabilities and elucidate the mechanism of action.[3][4] A single assay, however, provides only a limited view of a compound's cellular impact.[5] Therefore, a multi-parametric strategy, assessing various hallmarks of cell death, is essential for a robust and reliable characterization.[5] This guide presents a validated workflow to distinguish between general metabolic inhibition, necrotic cell death, and programmed cell death (apoptosis), providing a more complete picture of the cytotoxic effects of trifluoromethyl-benzothiophene derivatives.
Foundational Concepts: Understanding Key Cytotoxicity Pathways
Cell death is broadly classified into two main types: necrosis and apoptosis.
-
Necrosis is typically a result of acute cellular injury, leading to a loss of plasma membrane integrity and the uncontrolled release of intracellular contents into the surrounding environment. This process often triggers an inflammatory response.
-
Apoptosis , or programmed cell death, is a highly regulated energy-dependent process crucial for tissue homeostasis. It is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the activation of a specific family of proteases called caspases.[6] A key early event is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Distinguishing between these pathways is vital for understanding a compound's mechanism of action. For instance, a compound that induces apoptosis may be a promising candidate for an anticancer therapeutic, whereas a compound causing widespread necrosis could indicate non-specific toxicity.[7]
An Integrated Assay Strategy
To build a comprehensive cytotoxicity profile, we employ a tiered approach that moves from a general assessment of cell health to more specific mechanistic assays.
This strategy ensures that resources are used efficiently while generating a rich, multi-faceted dataset.
-
MTT Assay (Metabolic Viability): This is a rapid, colorimetric assay used as a first-pass screen to measure overall cell viability.[8] It quantifies the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9] A decrease in signal indicates a reduction in cell proliferation or an increase in cell death.
-
LDH Assay (Membrane Integrity): This assay quantifies the activity of lactate dehydrogenase (LDH), a stable enzyme present in the cytosol of all cells.[10] When the plasma membrane is compromised—a hallmark of necrosis—LDH is released into the cell culture medium.[11] Measuring LDH activity in the supernatant provides a reliable marker for cytotoxicity mediated by membrane damage.[12]
-
Apoptosis Assays:
-
Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[13] The assay uses a substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3/7 to release a substrate for luciferase, generating a light signal proportional to caspase activity.[6] An increase in luminescence is a strong indicator of apoptosis induction.
-
Annexin V & Propidium Iodide (PI) Staining: This flow cytometry-based method provides a quantitative analysis of apoptotic and necrotic cells.[14] Annexin V is a protein that binds with high affinity to phosphatidylserine (PS) exposed on the surface of early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Detailed Experimental Protocols
Important Preliminary Steps:
-
Cell Line Selection: Choose a cell line relevant to the intended therapeutic area (e.g., A549 lung carcinoma, MCF-7 breast cancer). Ensure cells are healthy and in the logarithmic growth phase.
-
Compound Preparation: Dissolve trifluoromethyl-benzothiophene compounds in a suitable solvent, typically DMSO, to create a high-concentration stock solution (e.g., 10-50 mM). Prepare serial dilutions in complete culture medium immediately before use.
-
Controls: The inclusion of proper controls is critical for data interpretation.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound.
-
Untreated Control: Cells treated with culture medium only. Represents 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis) to ensure the assay is performing correctly.
-
Protocol 1: MTT Assay for Metabolic Activity
This protocol is based on established methods for assessing cell viability via mitochondrial function.[15]
Materials:
-
96-well, clear, flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized and stored protected from light.[15]
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Multi-channel pipette and sterile tips
-
Microplate spectrophotometer (reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the trifluoromethyl-benzothiophene compound (and controls) to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well.[15]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium from the wells. For adherent cells, aspirate gently. Add 100 µL of solubilization solution (DMSO) to each well and mix thoroughly by pipetting up and down to dissolve the crystals.[16]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 2: LDH Assay for Membrane Integrity
This protocol measures LDH release, a key indicator of necrosis.[10][12]
Materials:
-
96-well plates (matching the culture plate)
-
Commercial LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase)
-
Lysis Buffer (often 10X, provided in kits)
-
Stop Solution (provided in kits)
-
Centrifuge with a plate rotor
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol.
-
Establish Controls: On the same plate, prepare the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with 10 µL of 10X Lysis Buffer 45 minutes before the end of incubation.
-
-
Supernatant Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.[17]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
Add Reaction Mixture: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions and add 50 µL to each well containing supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm within 1 hour.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis Induction
This protocol is adapted from the Promega Caspase-Glo® 3/7 Assay technical bulletin.[13][18]
Materials:
-
96-well, opaque-walled plates suitable for luminescence
-
Caspase-Glo® 3/7 Reagent (Promega, Cat.# G8090 or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as described in the MTT assay protocol (steps 1-3).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[19]
-
Plate Equilibration: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[18]
-
Incubation: Mix the contents by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds. Incubate at room temperature for 1 to 3 hours.[6]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[13]
Protocol 4: Annexin V-FITC / PI Staining for Apoptosis Analysis
This protocol outlines the steps for differentiating apoptotic and necrotic cells using flow cytometry.[14]
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold 1X PBS
-
Microcentrifuge tubes
Procedure:
-
Cell Culture and Treatment: Culture and treat cells in 6-well plates or T25 flasks to generate a sufficient number of cells for analysis.
-
Cell Harvesting: Following treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize, and combine them with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a fresh tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (reagent volumes may vary by kit).
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Be sure to set up compensation and quadrants using unstained, single-stained (Annexin V only, PI only), and positive control cells.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format.
Table 1: Example Data Summary for a Trifluoromethyl-Benzothiophene Compound (TF-BTH-X)
| Assay | Endpoint Measured | Concentration (µM) | Result (vs. Vehicle Control) | Interpretation |
| MTT | % Cell Viability | 0.1 | 98% | No significant effect |
| 1.0 | 85% | Minor effect | ||
| 10.0 | 45% (IC₅₀ ≈ 9.5 µM) | Significant loss of viability | ||
| 100.0 | 5% | Potent cytotoxicity | ||
| LDH | % Cytotoxicity | 10.0 | 8% | Minimal membrane damage |
| 100.0 | 15% | Low level of necrosis | ||
| Caspase-3/7 | Fold Increase (RLU) | 10.0 | 4.5-fold | Strong induction of apoptosis |
| 100.0 | 2.1-fold | Reduced signal, likely due to overwhelming cell death |
Calculating IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from the MTT assay. It represents the concentration of a compound that reduces cell viability by 50%. This value is calculated by plotting percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Interpreting the Profile: In the example above, TF-BTH-X causes a significant loss of cell viability (MTT assay) at 10 µM. This loss of viability is accompanied by a strong activation of caspases-3/7 but only a minor increase in LDH release. This profile strongly suggests that the primary mechanism of cell death induced by TF-BTH-X at this concentration is apoptosis, not necrosis.
Conclusion
The evaluation of cytotoxicity is a cornerstone of modern drug development. By moving beyond a single-endpoint assay and adopting a multi-parametric approach, researchers can gain deeper insights into the biological effects of novel compounds like trifluoromethyl-benzothiophenes. The integrated workflow presented here—combining MTT, LDH, and apoptosis assays—provides a robust framework for determining not only if a compound is cytotoxic but also how it induces cell death. This level of mechanistic detail is invaluable for lead optimization, risk assessment, and the successful development of new therapeutic agents.
References
- 1. books.rsc.org [books.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. kosheeka.com [kosheeka.com]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. In vitro cytotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. clyte.tech [clyte.tech]
- 10. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. static.igem.wiki [static.igem.wiki]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. promega.com [promega.com]
- 19. Caspase 3/7 Activity [protocols.io]
Application Notes and Protocols for Agrochemical Research on Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Prepared by a Senior Application Scientist
Introduction: Unlocking the Agrochemical Potential of a Novel Benzothiophene Scaffold
Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a fluorinated heterocyclic compound belonging to the benzothiophene class. Benzothiophene derivatives are recognized for their diverse biological activities, making them a focal point in medicinal and agrochemical research.[1][2] The incorporation of a trifluoromethyl group is a common strategy in the design of bioactive molecules to enhance properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4] This unique combination of a benzothiophene core and a trifluoromethyl substituent suggests that this compound holds significant potential as a lead compound for the development of novel herbicides, fungicides, or insecticides.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the agrochemical applications of this compound. The following protocols are designed to be robust and self-validating, offering detailed, step-by-step methodologies for the preliminary screening of its herbicidal, fungicidal, and insecticidal activities.
Part 1: Herbicidal Activity Screening
The initial assessment of herbicidal activity is crucial to determine the potential of this compound as a weed management agent. The following tiered approach allows for an efficient evaluation, starting with a rapid in vitro screen followed by a more comprehensive whole-plant assay.
Protocol 1: In Vitro Herbicidal Activity Assay (Small Cup Method)
This protocol is a primary screen to evaluate the effect of the test compound on the seed germination and early growth of various weed species.[5]
Objective: To rapidly assess the pre-emergence herbicidal activity of this compound.
Materials and Reagents:
-
This compound
-
Analytical grade solvent (e.g., acetone or DMSO)
-
Tween-80 (as a surfactant)
-
Distilled water
-
Petri dishes (9 cm diameter) or 50 mL beakers
-
Filter paper
-
Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli (barnyard grass) and Amaranthus retroflexus (redroot pigweed))
-
Positive control: a commercial herbicide with known pre-emergence activity (e.g., Atrazine)
-
Negative control: Solvent and surfactant solution
-
Growth chamber with controlled temperature (25 ± 2°C) and light (16h light/8h dark cycle)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 10,000 ppm).
-
Prepare a series of dilutions from the stock solution to achieve final test concentrations (e.g., 1, 10, 100, 1000 ppm).
-
The final application solution should contain a low percentage of the organic solvent (e.g., <1%) and a surfactant like Tween-80 (e.g., 0.1%) to ensure proper dissolution and application.
-
-
Assay Setup:
-
Place a sterile filter paper in each petri dish.
-
Apply 2 mL of the respective test solution, positive control, or negative control to the filter paper, ensuring even distribution.
-
Allow the solvent to evaporate in a fume hood, leaving a residue of the test compound.
-
Place 20 seeds of a single weed species onto the treated filter paper in each petri dish.
-
Add 5 mL of distilled water to each petri dish to moisten the filter paper.
-
Seal the petri dishes with parafilm to maintain humidity.
-
-
Incubation and Assessment:
-
Incubate the petri dishes in a growth chamber under the specified conditions for 7-14 days.
-
After the incubation period, measure the seed germination rate, root length, and shoot length of the seedlings.
-
Calculate the percentage of inhibition for each parameter compared to the negative control.
-
Data Presentation:
| Concentration (ppm) | Weed Species | Germination Inhibition (%) | Root Length Inhibition (%) | Shoot Length Inhibition (%) |
| 1 | E. crus-galli | |||
| 10 | E. crus-galli | |||
| 100 | E. crus-galli | |||
| 1000 | E. crus-galli | |||
| 1 | A. retroflexus | |||
| 10 | A. retroflexus | |||
| 100 | A. retroflexus | |||
| 1000 | A. retroflexus | |||
| Positive Control | E. crus-galli | |||
| Positive Control | A. retroflexus |
Protocol 2: Whole-Plant Herbicidal Bioassay (Pre- and Post-Emergence)
This secondary screen evaluates the herbicidal efficacy of the compound on whole plants grown in soil, providing a more realistic assessment of its potential.[1][6]
Objective: To determine the pre- and post-emergence herbicidal activity of this compound.
Materials and Reagents:
-
This compound
-
Solvent (e.g., acetone) and surfactant (e.g., Tween-80)
-
Pots filled with a standard potting mix
-
Seeds of target weed species
-
Standard commercial herbicides for positive controls (pre- and post-emergence)
-
Greenhouse with controlled environmental conditions
Procedure:
-
Plant Preparation:
-
Sow seeds of the target weed species in pots and grow them in a greenhouse.
-
For pre-emergence testing, use the pots immediately after sowing.
-
For post-emergence testing, allow the plants to grow to the 2-4 leaf stage.
-
-
Application of Test Compound:
-
Prepare test solutions at various concentrations as described in Protocol 1.
-
Pre-emergence: Uniformly spray the soil surface of the newly sown pots with the test solutions.
-
Post-emergence: Uniformly spray the foliage of the young plants until runoff.
-
-
Evaluation:
-
Maintain the treated plants in the greenhouse and water as needed.
-
Visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) at 7, 14, and 21 days after treatment (DAT) using a rating scale from 0% (no effect) to 100% (complete plant death).[7]
-
At the end of the experiment, harvest the above-ground plant biomass and measure the fresh and dry weights to quantify the growth inhibition.
-
Experimental Workflow for Herbicidal Screening:
Part 2: Fungicidal Activity Screening
The following protocols are designed to evaluate the potential of this compound to inhibit the growth of economically important plant pathogenic fungi.
Protocol 3: In Vitro Antifungal Activity Assay (Broth Microdilution Method)
This high-throughput method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of fungal pathogens.[8][9]
Objective: To quantify the in vitro fungicidal activity of this compound.
Materials and Reagents:
-
This compound
-
DMSO
-
Cultures of plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control: a commercial fungicide (e.g., Carbendazim)
-
Negative control: DMSO
Procedure:
-
Preparation of Fungal Inoculum:
-
Grow the fungal strains on Potato Dextrose Agar (PDA) plates.
-
Prepare a spore suspension in sterile water and adjust the concentration to 1 x 10^5 spores/mL.
-
-
Assay Setup:
-
Dispense 100 µL of PDB into each well of a 96-well plate.
-
Prepare a stock solution of the test compound in DMSO.
-
Perform a serial two-fold dilution of the compound across the plate to obtain a range of concentrations (e.g., 0.125 to 64 µg/mL).[8]
-
Add 10 µL of the fungal spore suspension to each well.
-
-
Incubation and Measurement:
-
Incubate the plates at 25-28°C for 48-72 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible fungal growth.[9] This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
-
Data Presentation:
| Fungal Species | Test Compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| B. cinerea | ||
| F. oxysporum |
Protocol 4: Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This method assesses the effect of the compound on the radial growth of fungi on a solid medium.[10][11]
Objective: To evaluate the inhibitory effect of this compound on fungal mycelial growth.
Materials and Reagents:
-
This compound
-
Acetone or DMSO
-
Potato Dextrose Agar (PDA)
-
Actively growing cultures of test fungi on PDA plates
-
Sterile petri dishes (9 cm)
-
Sterile cork borer (5 mm diameter)
Procedure:
-
Preparation of Poisoned Media:
-
Prepare PDA medium and autoclave.
-
Cool the medium to about 45-50°C.
-
Add the test compound (dissolved in a small amount of solvent) to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 ppm).
-
Pour the poisoned PDA into sterile petri dishes and allow it to solidify.
-
-
Inoculation and Incubation:
-
Take a 5 mm mycelial disc from the edge of an actively growing fungal culture using a sterile cork borer.
-
Place the mycelial disc in the center of the poisoned PDA plate.
-
Incubate the plates at 25-28°C.
-
-
Evaluation:
-
Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
Experimental Workflow for Fungicidal Screening:
Part 3: Insecticidal Activity Screening
The following protocols are designed to assess the potential of this compound as an insecticide through different routes of exposure.
Protocol 5: Contact Toxicity Bioassay (Adult Vial Test)
This method evaluates the toxicity of the compound when an insect comes into direct contact with a treated surface.[12][13]
Objective: To determine the contact insecticidal activity of this compound.
Materials and Reagents:
-
This compound
-
Acetone
-
Glass vials (20 mL)
-
Adult insects (e.g., Tribolium castaneum (red flour beetle))
-
Positive control: a commercial contact insecticide (e.g., Cypermethrin)
-
Negative control: Acetone
Procedure:
-
Vial Treatment:
-
Prepare a series of concentrations of the test compound in acetone.
-
Add 0.5 mL of each solution to a glass vial.
-
Roll the vial on a roller until the acetone has completely evaporated, leaving a uniform film of the compound on the inner surface.
-
-
Insect Exposure:
-
Introduce 10-20 adult insects into each treated vial.
-
Cover the vials with a breathable material.
-
-
Mortality Assessment:
-
Record the number of dead or moribund insects at 24 and 48 hours after exposure.
-
Correct the mortality data for control mortality using Abbott's formula if necessary.
-
Protocol 6: Feeding Bioassay (Leaf Dip Method)
This assay assesses the toxicity of the compound when ingested by the insect.[14]
Objective: To evaluate the oral toxicity of this compound.
Materials and Reagents:
-
This compound
-
Solvent, surfactant, and water
-
Fresh leaves of a suitable host plant
-
Larvae of a chewing insect pest (e.g., Spodoptera litura (tobacco cutworm))
-
Petri dishes with moist filter paper
-
Positive control: a commercial stomach poison insecticide (e.g., Emamectin benzoate)
Procedure:
-
Preparation of Treated Leaves:
-
Prepare test solutions at various concentrations.
-
Dip fresh leaves into the test solutions for 30 seconds.
-
Allow the leaves to air dry.
-
-
Insect Exposure:
-
Place one treated leaf in each petri dish.
-
Introduce a single larva into each petri dish.
-
-
Evaluation:
-
Record larval mortality at 24, 48, and 72 hours.
-
Observe any anti-feedant effects by visually assessing the area of the leaf consumed compared to the control.
-
Data Presentation:
| Bioassay Type | Insect Species | Concentration (µg/cm² or ppm) | Mortality (%) at 24h | Mortality (%) at 48h |
| Contact | T. castaneum | |||
| Contact | T. castaneum | |||
| Feeding | S. litura | |||
| Feeding | S. litura |
Experimental Workflow for Insecticidal Screening:
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial agrochemical screening of this compound. By systematically evaluating its herbicidal, fungicidal, and insecticidal properties, researchers can effectively determine its potential as a lead structure for the development of new crop protection agents. Positive results from these primary screens should be followed by more detailed studies to elucidate the mode of action, spectrum of activity, and crop safety profile.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2.4. In Vitro Antimicrobial Activity Assay [bio-protocol.org]
- 3. Synthesis, SAR studies, and insecticidal activities of certain N-heterocycles derived from 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3 H )- ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02388A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00914A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. ifyber.com [ifyber.com]
- 10. Identification of plant based potential antifungal compounds against BMK-1 protein of Bipolaris oryzae using molecular docking approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. ijcmas.com [ijcmas.com]
Applikations- und Protokollhandbuch: Derivatisierung von Methyl-6-(trifluormethyl)-1-benzothiophen-2-carboxylat für die Synthese von Substanzbibliotheken
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Handbuch bietet eine detaillierte technische Anleitung zur Derivatisierung von Methyl-6-(trifluormethyl)-1-benzothiophen-2-carboxylat, einem wichtigen Baustein für die Synthese von chemischen Bibliotheken in der medizinischen Chemie. Der Benzothiophen-Kern ist eine privilegierte Struktur in der Wirkstoffentdeckung und zeigt eine breite Palette an biologischen Aktivitäten, darunter antimikrobielle, krebsbekämpfende und entzündungshemmende Eigenschaften.[1] Die hier beschriebenen Protokolle ermöglichen die systematische Modifikation dieses Grundgerüsts an Schlüsselpositionen, um vielfältige Molekülbibliotheken für das Screening auf neue therapeutische Wirkstoffe zu erstellen.
Strategische Übersicht zur Bibliotheks-Synthese
Die Synthese einer diversen Bibliothek aus dem Ausgangsmaterial Methyl-6-(trifluormethyl)-1-benzothiophen-2-carboxylat stützt sich auf eine logische Abfolge von Kernreaktionen. Die Vielseitigkeit des Moleküls erlaubt Modifikationen an zwei primären Positionen: dem Carboxylester an Position 2 (C2) und dem Thiophenring an Position 3 (C3).
Die grundlegende Strategie umfasst drei Hauptschritte:
-
Verseifung des Methylesters: Umwandlung der Estergruppe in eine reaktivere Carbonsäure. Dies ist ein entscheidender Zwischenschritt, der die Tür für eine Vielzahl von Amidierungsreaktionen öffnet.
-
Amid-Kupplung an C2: Funktionalisierung der Carbonsäuregruppe durch Kupplung mit einer breiten Palette von Aminen, um eine diverse Amid-Bibliothek zu erzeugen.
-
C-H-Aktivierung und Kreuzkupplung an C3: Einführung eines Halogens, typischerweise Brom, an der C3-Position, gefolgt von einer Palladium-katalysierten Suzuki-Miyaura-Kreuzkupplung, um verschiedene Aryl- oder Heteroaryl-Substituenten einzuführen.
Diese orthogonale Strategie ermöglicht die systematische und unabhängige Modifikation an den Positionen C2 und C3, was zu einer exponentiellen Erweiterung der chemischen Vielfalt der Bibliothek führt.
References
Troubleshooting & Optimization
Troubleshooting common side reactions in the synthesis of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important fluorinated benzothiophene derivative. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide practical, in-depth solutions to specific experimental issues.
I. Overview of the Synthetic Strategy
The most common and efficient synthetic route to this compound involves a two-step process:
-
Michael Addition: The base-catalyzed conjugate addition of 4-(trifluoromethyl)thiophenol to methyl propiolate to form the key intermediate, methyl 3-((4-(trifluoromethyl)phenyl)thio)acrylate.
-
Electrophilic Cyclization: The subsequent intramolecular cyclization of the acrylate intermediate, typically mediated by an electrophilic reagent such as iodine, to yield the desired benzothiophene.
This guide will address potential side reactions and troubleshooting strategies for each of these critical steps.
II. Troubleshooting Guide & FAQs
Step 1: Michael Addition of 4-(trifluoromethyl)thiophenol and Methyl Propiolate
Q1: My Michael addition reaction is showing low conversion to the desired acrylate intermediate. What are the likely causes and how can I improve the yield?
A1: Low conversion in the Michael addition step can stem from several factors related to reagents, reaction conditions, and competing side reactions.
-
Causality: The nucleophilicity of the thiolate, the electrophilicity of the methyl propiolate, and the choice of base and solvent are critical for driving the reaction to completion. The electron-withdrawing nature of the trifluoromethyl group on the thiophenol can reduce its nucleophilicity, making the reaction more sensitive to conditions.
-
Troubleshooting Protocol:
-
Reagent Purity:
-
4-(Trifluoromethyl)thiophenol: This starting material is susceptible to oxidation to the corresponding disulfide. The presence of disulfide will not participate in the Michael addition and will reduce the yield. Ensure the thiophenol is fresh or purified by distillation before use.
-
Methyl Propiolate: This reagent can polymerize, especially if stored improperly or in the presence of impurities. Use freshly distilled methyl propiolate for best results.
-
Base: Use a freshly prepared solution of a suitable base. The choice of base is critical; a base that is too strong can promote polymerization of the methyl propiolate, while a base that is too weak may not efficiently deprotonate the thiophenol.
-
-
Reaction Conditions Optimization:
-
Base Selection: Triethylamine (TEA) is a commonly used base for this transformation. If yields are low, consider a slightly stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in catalytic amounts.
-
Solvent Effects: Polar aprotic solvents like acetonitrile or DMF generally favor this reaction.[1] If you are using a less polar solvent, switching to one of these may improve the reaction rate and yield.
-
Temperature Control: The Michael addition is typically exothermic. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to minimize the formation of side products from polymerization.
-
-
Monitoring the Reaction:
-
Follow the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of downstream byproducts.
-
-
| Parameter | Recommendation | Rationale |
| Base | Triethylamine (TEA) or catalytic DBU | Balances sufficient basicity with minimizing polymerization of methyl propiolate. |
| Solvent | Acetonitrile or DMF | Polar aprotic solvents enhance the reaction rate.[1] |
| Temperature | 0 °C to Room Temperature | Controls exothermicity and reduces side reactions. |
| Thiophenol Quality | Freshly distilled or from a new bottle | Prevents reduced yield due to disulfide formation. |
| Propiolate Quality | Freshly distilled | Avoids polymerization of the starting material. |
Q2: I am observing the formation of multiple products in my Michael addition reaction. How can I identify and minimize these side products?
A2: The formation of multiple products is a common issue in the reaction of thiols with activated alkynes. The primary side products are typically the E/Z isomers of the desired acrylate and a double addition product.
-
Causality: The stereochemical outcome of the Michael addition can be influenced by the reaction conditions, leading to a mixture of E and Z isomers.[2][3] Additionally, the enoate product of the first Michael addition can sometimes react with a second molecule of the thiolate, leading to a dithioether byproduct.
-
Troubleshooting Protocol:
-
Controlling Stereoselectivity (E/Z Isomerism):
-
The anti-addition of the thiolate to the propiolate typically leads to the thermodynamically favored Z-isomer. However, isomerization to the E-isomer can occur.[2] Running the reaction at lower temperatures and for the minimum time necessary can help to favor the kinetic product.
-
The choice of solvent can also influence the E/Z ratio. Experiment with different solvents to optimize for the desired isomer.
-
-
Minimizing Double Addition Products:
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the methyl propiolate to ensure the complete consumption of the thiophenol, which will minimize the formation of the double addition product.
-
Slow Addition: Adding the thiophenol slowly to the solution of methyl propiolate and base can help to maintain a low concentration of the thiolate, disfavoring the second addition.
-
-
Purification:
-
The E/Z isomers and the double addition product can often be separated from the desired product by column chromatography on silica gel.
-
-
Caption: Common reaction pathways in the Michael addition step.
Step 2: Iodine-Catalyzed Electrophilic Cyclization
Q3: The cyclization of my acrylate intermediate is sluggish and gives a low yield of the final benzothiophene. How can I drive this reaction to completion?
A3: Incomplete cyclization is a frequent problem in electrophilic cyclizations and can be addressed by optimizing the catalyst, solvent, and temperature.
-
Causality: The electrophilic cyclization proceeds via the formation of an iodonium intermediate from the reaction of iodine with the electron-rich double bond of the acrylate.[4] The subsequent intramolecular attack of the aromatic ring onto this intermediate, followed by rearomatization, yields the benzothiophene. The efficiency of this process is dependent on the electrophilicity of the iodine and the nucleophilicity of the aromatic ring.
-
Troubleshooting Protocol:
-
Catalyst and Reaction Conditions:
-
Iodine Stoichiometry: While iodine is a catalyst, using a stoichiometric amount or even a slight excess can sometimes be beneficial to ensure complete conversion, especially if the iodine is lost to sublimation or side reactions.
-
Oxidant: In some cases, the reaction is promoted by an oxidant to regenerate the active electrophilic iodine species. However, for this substrate, molecular iodine is often sufficient.
-
Solvent: High-boiling, non-coordinating solvents such as toluene, xylene, or dichlorobenzene are often used to facilitate the reaction at elevated temperatures.
-
Temperature: This cyclization often requires elevated temperatures (typically >100 °C) to proceed at a reasonable rate.[5] If the reaction is sluggish at a lower temperature, gradually increasing the temperature while monitoring for decomposition may be necessary.
-
-
Alternative Catalysts:
-
If molecular iodine is ineffective, other electrophilic iodine sources such as N-iodosuccinimide (NIS) can be trialed.
-
In some cases, strong Lewis acids or Brønsted acids can catalyze similar cyclizations, but these may lead to other side reactions.[5]
-
-
| Parameter | Recommendation | Rationale |
| Catalyst | Molecular Iodine (I₂) | A readily available and effective electrophile for this transformation.[6] |
| Solvent | Toluene or Xylene | High-boiling, non-coordinating solvents are suitable for this reaction. |
| Temperature | 100-140 °C | Sufficient thermal energy is often required for efficient cyclization.[5] |
Q4: My cyclization reaction is producing a significant amount of dark, tarry material, and the purification is difficult. What is causing this and how can I prevent it?
A4: The formation of tar-like substances is often indicative of oxidative side reactions or thermal decomposition.
-
Causality: Iodine can act as an oxidizing agent, particularly at elevated temperatures.[6] Electron-rich aromatic compounds and the acrylate intermediate can be susceptible to oxidation, leading to complex mixtures of polymeric materials. Thermal instability of the starting material or product at the reaction temperature can also contribute to decomposition.
-
Troubleshooting Protocol:
-
Temperature Management:
-
Carefully control the reaction temperature. Use the minimum temperature required for a reasonable reaction rate. Overheating can significantly increase the rate of decomposition and oxidative side reactions.
-
Consider a step-wise increase in temperature to find the optimal balance between reaction rate and stability.
-
-
Inert Atmosphere:
-
While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that may be initiated by atmospheric oxygen, especially at high temperatures.
-
-
Reaction Time:
-
Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Prolonged reaction times at high temperatures will increase the likelihood of byproduct formation.
-
-
Purification Strategy:
-
If tar formation is unavoidable, a preliminary purification step before column chromatography can be beneficial. This might involve filtering the crude reaction mixture through a plug of silica gel or celite to remove the majority of the insoluble material.
-
-
Caption: Troubleshooting workflow for low yield in the cyclization step.
III. Experimental Protocols
Protocol 1: Synthesis of Methyl 3-((4-(trifluoromethyl)phenyl)thio)acrylate
-
To a solution of 4-(trifluoromethyl)thiophenol (1.0 eq) in anhydrous acetonitrile (0.5 M) at 0 °C is added triethylamine (1.1 eq).
-
Methyl propiolate (1.05 eq) is added dropwise to the reaction mixture over 10 minutes.
-
The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the thiophenol.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired acrylate intermediate.
Protocol 2: Synthesis of this compound
-
To a solution of methyl 3-((4-(trifluoromethyl)phenyl)thio)acrylate (1.0 eq) in toluene (0.2 M) is added molecular iodine (1.2 eq).
-
The reaction mixture is heated to reflux (approximately 110 °C) and stirred for 12-24 hours, or until LC-MS analysis indicates complete consumption of the starting material.
-
The reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The mixture is stirred until the iodine color dissipates.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
IV. References
-
MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. --INVALID-LINK--
-
Musumeci, F., et al. (2013). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. Molecules, 18(9), 11474-11503. --INVALID-LINK--
-
Yan, K., et al. (2015). Iodine-catalyzed cascade reactions of substituted thiophenols with alkynes under metal- and solvent-free conditions. Synlett, 26(13), 1890-1894. --INVALID-LINK--
-
ResearchGate. (2008). Polymeric Reagents with Propane-1,3-dithiol Functions and Their Precursors for Supported Organic Syntheses. --INVALID-LINK--
-
ResearchGate. (2017). Reaction between Thiophenol and Ethyl Propiolate in Various Solvents at 0.2 M and Ambient Temperature. --INVALID-LINK--
-
DiVA portal. (2021). Defluorinative thio-functionalization: direct synthesis of methyl-dithioesters from trifluoromethylarenes. --INVALID-LINK--
-
ACS Publications. (1972). Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement. The Journal of Organic Chemistry, 37(22), 3570-3573. --INVALID-LINK--
-
Organic Chemistry Portal. (2023). 1,3-Dithianes, 1,3-Dithiolanes. --INVALID-LINK--
-
ResearchGate. (2019). The intramolecular trifluoromethylthiolation/cyclization reaction of 3. --INVALID-LINK--
-
MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. --INVALID-LINK--
-
ResearchGate. (2023). Synthesis and Reactivity of Trifluoromethylthiophosphonium Salts. --INVALID-LINK--
-
MDPI. (2024). Copper-Catalyzed Trifluoromethylthiolaton and Radical Cyclization of N-Phenylpent-4-Enamides to Construct SCF3-Substituted γ-Lactams. --INVALID-LINK--
-
ACS Publications. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(12), 6911-6986. --INVALID-LINK--
-
PubMed. (1998). Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene. The Journal of Organic Chemistry, 63(17), 5903-5907. --INVALID-LINK--
-
PubMed Central. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. --INVALID-LINK--
-
Semantic Scholar. (2012). A new synthesis of trifluoromethanethiolates—characterization and properties of tetramethylammonium, cesium and di(benzo-15-crown-5)cesium trifluoromethanethiolates. --INVALID-LINK--
-
PubMed Central. (2024). Recent Advances in Iodine-Mediated Radical Reactions. --INVALID-LINK--
-
Wiley Online Library. (2013). Key Intermediates of Iodine‐Mediated Electrophilic Cyclization: Isolation and Characterization in an Osmabenzene System. Angewandte Chemie International Edition, 52(34), 8964-8968. --INVALID-LINK--
-
ResearchGate. (2017). Unexpeditious Synthesis of Methyl 3-amino-6-(methoxycarbonyl methylthio)-5-(4-methyl-1-piperazinyl) benzo [b]thiophene-2-carboxylate of Potential Antitumor Activity. --INVALID-LINK--
-
OUCI. (2020). Recent Progress in the Synthesis of Benzo[b]thiophene. --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Michael Addition. --INVALID-LINK--
-
ResearchGate. (2014). Kinetics and Mechanism of Michael-type Reactions of Ethyl Propiolate with Alicyclic Secondary Amines in H2O and MeCN: Solvent Effect on Reactivity and Transition-State Structure. --INVALID-LINK--
-
PubMed. (2008). Iodine-mediated electrophilic cyclization of 2-alkynyl-1-methylene azide aromatics leading to highly substituted isoquinolines and its application to the synthesis of norchelerythrine. The Journal of Organic Chemistry, 73(24), 9479-9484. --INVALID-LINK--
-
J&K Scientific LLC. (n.d.). 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid methyl ester. --INVALID-LINK--
-
ResearchGate. (2020). Cascade trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles. --INVALID-LINK--
-
ResearchGate. (2014). Double Michael Addition of Azoles to Methyl Propiolate: A Straightforward Entry to Ligands with Two Heterocyclic Rings. --INVALID-LINK--
-
University of Windsor. (2003). The role of 1,3-dithianes in natural product synthesis. --INVALID-LINK--
-
SciSpace. (2018). Initiation and Byproduct Formation in Thiol-Michael Reactions. --INVALID-LINK--
-
ResearchGate. (2018). Kinetics and Mechanisms of Reactions of Thiol, Thiono, and Dithio Analogues of Carboxylic Esters with Nucleophiles. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Welcome to the Technical Support Center for the synthesis of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yield and purity.
Introduction
This compound is a valuable building block in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates. A common and effective route to this compound involves the condensation and cyclization of 2-mercapto-4-(trifluoromethyl)benzoic acid with an α-halo ester, such as methyl bromoacetate. This guide will focus on troubleshooting and optimizing this specific synthetic pathway.
Proposed Reaction Pathway
The synthesis proceeds via a two-step, one-pot reaction: S-alkylation of 2-mercapto-4-(trifluoromethyl)benzoic acid with methyl bromoacetate, followed by an intramolecular condensation to form the benzothiophene ring.
Caption: Proposed reaction pathway for the synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in this synthesis can often be attributed to several key factors. A systematic approach to troubleshooting is recommended.[1]
-
Purity of Starting Materials: Impurities in either 2-mercapto-4-(trifluoromethyl)benzoic acid or methyl bromoacetate can significantly impact the reaction. Ensure the purity of your starting materials. Methyl bromoacetate is a lachrymator and can degrade over time; it is advisable to use freshly distilled or purchased material.[2]
-
Base Selection and Stoichiometry: The choice and amount of base are critical. A weak base like potassium carbonate (K₂CO₃) is often sufficient. Using too strong a base can lead to side reactions, including decarboxylation of the starting material or hydrolysis of the ester. It is recommended to use at least two equivalents of the base to neutralize the carboxylic acid and the HBr formed during the reaction.
-
Reaction Temperature and Time: The reaction temperature needs to be carefully controlled. The initial S-alkylation can often be performed at room temperature, followed by heating to promote the intramolecular cyclization. Overheating can lead to decomposition and the formation of tar-like substances.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Atmosphere: While not strictly an air-sensitive reaction, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the thiol starting material, which can be a cause for lower yields.[1]
Q2: I am observing a significant amount of a major byproduct. How can I identify and minimize it?
A2: A likely byproduct is the uncyclized S-alkylated intermediate. This occurs when the intramolecular cyclization is incomplete.
-
Identification: This intermediate will have a different Rf value on a TLC plate compared to the starting materials and the final product. It can be further characterized by LC-MS to confirm its mass.
-
Minimization:
-
Increase Reaction Temperature/Time: After the initial S-alkylation, gently heating the reaction mixture (e.g., to 50-70 °C) can drive the cyclization to completion. Monitor the disappearance of the intermediate by TLC.
-
Choice of Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is often effective for this type of reaction as it can facilitate both the S-alkylation and the subsequent cyclization.[4]
-
Another potential issue is the decarboxylation of the starting material or the product, especially if the reaction is overheated or if too strong a base is used. This would result in the formation of 6-(trifluoromethyl)-1-benzothiophene.
-
Minimization:
-
Use a milder base (e.g., K₂CO₃ instead of NaH).
-
Maintain a moderate reaction temperature.
-
Q3: What are the optimal conditions for this synthesis?
A3: While the optimal conditions can be substrate-dependent, a good starting point for this synthesis is outlined in the table below. It is always recommended to perform a small-scale trial reaction to fine-tune the conditions for your specific setup.[1]
| Parameter | Recommended Condition | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | A mild base that minimizes side reactions like decarboxylation. |
| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that facilitates both reaction steps. |
| Temperature | Room temperature for S-alkylation, then 50-70 °C for cyclization | Allows for controlled reaction progression and minimizes byproduct formation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the thiol starting material. |
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiment.
Problem 1: The reaction is sluggish or does not go to completion.
-
Verify Reagent Quality: Ensure that your methyl bromoacetate is of high purity and has not degraded.
-
Increase Temperature: If the reaction stalls at room temperature after the initial S-alkylation, gradually increase the temperature and monitor by TLC.
-
Check Base Equivalents: Ensure you have used at least two equivalents of the base.
-
Solvent Choice: If using a less polar solvent, consider switching to DMF or DMSO.[4]
Problem 2: The crude product is a dark, tarry substance.
-
Reduce Reaction Temperature: Tar formation is often a sign of decomposition due to excessive heat.[3]
-
Inert Atmosphere: Ensure that your reaction is properly protected from oxygen.
-
Purification: While challenging, it may be possible to isolate the desired product from the tarry mixture using column chromatography with a carefully selected solvent gradient.
Problem 3: Difficulty in purifying the final product.
-
Column Chromatography: This is the most common method for purifying benzothiophene derivatives.[4] A typical solvent system would be a gradient of ethyl acetate in hexanes. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes.
Experimental Protocols
Detailed Synthesis Protocol for this compound
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 2-mercapto-4-(trifluoromethyl)benzoic acid (1.0 eq).
-
Add anhydrous DMF as the solvent.
-
Add potassium carbonate (2.2 eq) and stir the mixture at room temperature for 15 minutes.
-
Slowly add methyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the consumption of the starting thiol by TLC.
-
Once the S-alkylation is complete (as indicated by TLC), heat the reaction mixture to 60 °C and stir for an additional 4-6 hours, or until the intermediate is consumed and the product is the major spot on the TLC.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield.
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sustainable access to benzothiophene derivatives bearing a trifluoromethyl group via a three-component domino reaction in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylates
Introduction
The 6-(trifluoromethyl)-1-benzothiophene scaffold is a privileged core in medicinal chemistry, appearing in a range of pharmacologically active agents.[1][2] Its synthesis, while well-established, can present challenges related to yield, purity, and reproducibility. This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting, scientifically-grounded explanations for reaction parameters, and detailed protocols to empower you to optimize your synthetic outcomes.
Core Synthetic Pathway: Overview
The most common and efficient route to ethyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate involves the reaction of 2-fluoro-4-(trifluoromethyl)benzaldehyde with ethyl thioglycolate in the presence of a mild base.[2] This process proceeds via a tandem Nucleophilic Aromatic Substitution (SNAr) and subsequent intramolecular condensation/cyclization.
Caption: Core reaction pathway for the target compound synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low (<50%). What are the most critical parameters to investigate?
A1: Low yields in this synthesis often trace back to one of four key areas: the base, reaction temperature, water content, or starting material quality.
-
Base Selection and Stoichiometry: Potassium carbonate (K₂CO₃) is the recommended base as it is strong enough to deprotonate the ethyl thioglycolate, initiating the SNAr reaction, but mild enough to prevent hydrolysis of the ester.[2] Using a stronger base (e.g., NaH, KHMDS) can lead to undesired side reactions. Ensure you are using at least 1.1 equivalents of finely ground K₂CO₃ to drive the reaction to completion.
-
Reaction Temperature: The reaction typically requires heating to proceed at a reasonable rate.[2] An initial temperature of 60 °C is a good starting point. If conversion is slow (as monitored by TLC or LC-MS), you can incrementally increase the temperature to 70-80 °C. However, excessive heat (>90 °C) can promote the formation of decomposition byproducts, appearing as a dark tar-like substance in the reaction mixture.
-
Anhydrous Conditions: The presence of water can be detrimental. It can hydrolyze the ethyl thioglycolate and the final product. Ensure your DMF is anhydrous and that the reaction is set up under an inert atmosphere (Nitrogen or Argon). Flame-drying the glassware before use is highly recommended.
-
Reagent Purity: The purity of 2-fluoro-4-(trifluoromethyl)benzaldehyde is crucial. Aldehydes are prone to oxidation to the corresponding carboxylic acid. An aged or improperly stored aldehyde will have reduced activity. It is best to use freshly purchased or purified starting material.
Q2: I'm observing a significant, persistent impurity in my crude product after work-up. What could it be?
A2: The most common impurity is the uncyclized thioether intermediate from the initial SNAr reaction. This occurs if the intramolecular condensation step is incomplete. To address this, ensure the reaction is heated for a sufficient duration (typically 2-4 hours) after the initial SNAr step.[2] Another possibility is the disulfide of ethyl thioglycolate, which can form via oxidation. This can be minimized by maintaining an inert atmosphere.
Q3: How can I effectively monitor the reaction progress to determine the optimal endpoint?
A3: Thin-Layer Chromatography (TLC) is the most straightforward method.
-
TLC System: A mobile phase of 10-20% Ethyl Acetate in Hexane is typically effective.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic spots. Staining with potassium permanganate can also be helpful.
-
Spot Identification:
-
The starting aldehyde will be a spot with intermediate polarity.
-
The final benzothiophene product is generally less polar than the starting aldehyde.
-
The uncyclized intermediate will likely have a polarity similar to the starting aldehyde. The reaction is complete when the starting aldehyde spot has been fully consumed.
-
Q4: My crude product is a dark oil and is difficult to purify by column chromatography. What can I do?
A4: A dark, oily crude product suggests the formation of polymeric or decomposition byproducts, often due to excessive heat or reactive impurities.
-
Work-up Optimization: After the reaction, dilute the mixture with a generous amount of water and extract with a solvent like Ethyl Acetate or Diethyl Ether.[2] Perform a brine wash to help break any emulsions and thoroughly dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ before concentrating.
-
Purification Strategy: If the oil is persistent, consider recrystallization as an alternative to chromatography.[2] A solvent system like Methanol or an Ethanol/Water mixture can be effective.[3] For chromatography, adsorbing the crude oil onto a small amount of silica gel and loading it dry onto the column can improve separation and prevent streaking.[4]
Troubleshooting Guide
This workflow provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.
Caption: A systematic workflow for troubleshooting synthesis problems.
Data Summary: Impact of Reaction Parameters on Yield
The following table summarizes expected outcomes from systematic optimization of key reaction parameters.
| Parameter | Condition A | Yield (A) | Condition B | Yield (B) | Rationale |
| Base | K₂CO₃ (1.1 eq) | ~85% | Cs₂CO₃ (1.1 eq) | ~70% | Cs₂CO₃ is more basic and can cause side reactions. K₂CO₃ provides the optimal balance.[2] |
| Temperature | 60 °C | ~89% | 100 °C | ~45% | Higher temperatures can lead to thermal decomposition of starting materials and product.[5] |
| Solvent | Anhydrous DMF | ~89% | Acetonitrile | ~30% | DMF is a polar aprotic solvent that effectively solvates the potassium cation, accelerating SNAr reactions. |
| Atmosphere | Nitrogen | ~89% | Air | ~75% | An inert atmosphere prevents oxidation of the aldehyde and the thiol intermediate. |
Yields are illustrative based on established chemical principles for this reaction class.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate[2]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous DMF (10 mL) under a nitrogen atmosphere.
-
Reagent Addition: Add 2-fluoro-4-(trifluoromethyl)benzaldehyde (1.00 g, 5.20 mmol, 1.0 eq.) and ethyl thioglycolate (0.75 g, 6.24 mmol, 1.2 eq.).
-
Base Addition: Add finely powdered potassium carbonate (K₂CO₃) (0.79 g, 5.72 mmol, 1.1 eq.).
-
Heating: Stir the resulting mixture at 60 °C for 2 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water (20 mL). Extract the aqueous phase with diethyl ether (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by recrystallization from methanol or by column chromatography to afford the title compound as a solid.
Protocol 2: Purification by Column Chromatography[4]
-
Column Preparation: Pack a glass column with silica gel (230–400 mesh) using a slurry of 100% hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the prepared column.
-
Elution: Begin eluting with 100% hexane. Gradually increase the eluent polarity by slowly adding ethyl acetate (e.g., 2% -> 5% -> 10% ethyl acetate in hexane). The optimal gradient should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect the eluate in fractions and analyze them by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization[2][3]
-
Dissolution: Place the crude solid in a flask and add a minimal amount of hot methanol to dissolve it completely.
-
Cooling: Slowly cool the solution to room temperature, then place it in an ice bath or refrigerator for several hours to promote crystal formation.
-
Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
References
- 1. Benzothiophene - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Welcome to the technical support center for the purification of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
The unique structure of this compound, which incorporates a benzothiophene core, an electron-withdrawing trifluoromethyl group, and a methyl ester functional group, presents a specific set of purification challenges. The trifluoromethyl group significantly increases the lipophilicity and metabolic stability of the molecule, which can be advantageous in pharmaceutical applications but can complicate purification by making it difficult to separate from nonpolar impurities.[1][2] This guide will provide practical solutions and detailed protocols to help you achieve high purity of your target compound.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound in a question-and-answer format, providing potential causes and actionable solutions.
Problem 1: My purified compound is an oil, but I expected a solid. How can I induce crystallization?
-
Question: I've performed column chromatography and removed the solvent, but my this compound remains an oil. Literature suggests it should be a solid. What can I do?
-
Answer: The oily nature of your product could be due to residual solvent or the presence of impurities that are disrupting the crystal lattice formation. The trifluoromethyl group can sometimes lead to products that are difficult to crystallize.[3]
Solutions:
-
High Vacuum Drying: Ensure all residual solvent is removed by drying the sample under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.
-
Solvent-Induced Precipitation (Tr-ituration):
-
Dissolve the oil in a minimal amount of a good solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).
-
Slowly add a poor solvent in which the compound is insoluble or sparingly soluble (e.g., hexanes or heptane) with vigorous stirring until the solution becomes cloudy.
-
Continue stirring and, if necessary, cool the mixture in an ice bath to promote precipitation.
-
Collect the resulting solid by filtration.
-
-
Recrystallization from a Mixed Solvent System: If trituration yields a solid, further purification can be achieved by recrystallization. A mixture of a "good" solvent and a "poor" solvent is often effective.[4][5] (See detailed protocol below).
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to induce crystallization.
-
Problem 2: I'm having trouble separating my product from a closely-eluting impurity during column chromatography.
-
Question: My TLC analysis shows an impurity with a very similar Rf value to my product, and I can't get baseline separation on my column. How can I improve the separation?
-
Answer: Co-elution of impurities is a common challenge, especially with structurally similar byproducts. The polarity of this compound is influenced by both the polar ester group and the lipophilic trifluoromethyl group, which can lead to chromatographic behavior similar to certain impurities.
Solutions:
-
Optimize the Solvent System:
-
Decrease Polarity: A less polar eluent will cause all compounds to move more slowly, potentially increasing the separation between your product and the impurity. Try decreasing the percentage of the more polar solvent (e.g., from 10% ethyl acetate in hexanes to 5%).
-
Change Solvent Selectivity: Switch to a different solvent system with different chemical properties. For example, if you are using a hexane/ethyl acetate system, try a toluene/acetone or dichloromethane/diethyl ether system. Different solvents will interact with your compounds in unique ways, which can alter their relative retention times.[6][7]
-
-
Improve Column Efficiency:
-
Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve resolution.[8][9]
-
Packing Material: Use a smaller particle size silica gel for a higher surface area and better separation. Be aware that this will increase backpressure.
-
Packing Technique: Ensure the column is packed evenly to avoid channeling. Slurry packing is generally preferred over dry packing.[8]
-
-
Gradient Elution: Start with a non-polar solvent system and gradually increase the polarity during the chromatography run. This can help to first elute non-polar impurities, then your product, and finally more polar impurities.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina or a reverse-phase C18 silica gel.[6]
-
Problem 3: I suspect my product is hydrolyzing during purification.
-
Question: My final product yield is low, and I see a new, more polar spot on my TLC that I suspect is the corresponding carboxylic acid. How can I prevent hydrolysis of the methyl ester?
-
Answer: The methyl ester of your compound can be susceptible to hydrolysis, especially in the presence of acid or base and water. This can occur during aqueous workups or on silica gel, which is slightly acidic.
Solutions:
-
Anhydrous Conditions: Use anhydrous solvents for your chromatography and workup steps.
-
Neutralize Silica Gel: If you suspect acid-catalyzed hydrolysis on the column, you can neutralize the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), to your eluent.
-
Avoid Protic Solvents in Recrystallization (if possible): While alcohols are common recrystallization solvents, prolonged heating in the presence of water could lead to some hydrolysis. If you are using an alcohol/water mixture, minimize the heating time.
-
Aqueous Workup Considerations: When performing an aqueous workup, use a saturated sodium bicarbonate solution to neutralize any acid and then wash with brine to remove excess water before drying the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurities will largely depend on the synthetic route used. However, some common possibilities include:
-
Unreacted Starting Materials: Depending on the synthesis, these could include substituted thiophenols, α-haloesters, or reagents from a Gewald synthesis.[10][11][12]
-
Isomeric Byproducts: In reactions involving electrophilic substitution on the benzothiophene ring, you may form isomers with the trifluoromethyl group at a different position.
-
Over- or Under-reacted Products: For instance, if the trifluoromethyl group is introduced via trifluoromethylation of a precursor, you might have starting material that did not react or products with multiple trifluoromethyl groups.
-
Hydrolysis Product: The corresponding carboxylic acid, 6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid, can form if the methyl ester is hydrolyzed.
Q2: What is a good starting point for a recrystallization solvent system for this compound?
A2: A good starting point for recrystallization is a mixed solvent system. Given the presence of the aromatic rings and the ester group, a combination of a polar and a non-polar solvent is likely to be effective.[4][13]
-
Recommended starting systems:
Q3: Can I use distillation to purify this compound?
A3: Distillation is generally only suitable for compounds that are thermally stable and have a relatively low boiling point. Many benzothiophene derivatives have high boiling points and may be susceptible to thermal decomposition, especially those with functional groups like the trifluoromethyl group.[6] It is generally not the preferred method for this compound unless it is known to be volatile and stable at its boiling point under vacuum.
Q4: What analytical techniques are best for assessing the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. Using a few different solvent systems can help to reveal impurities that might co-elute in one system.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. Reverse-phase HPLC with a C18 column is a common choice for aromatic compounds.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are crucial for confirming the structure of your compound and identifying any impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is a general guideline and may need to be optimized for your specific compound and impurity profile.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: Slowly add water dropwise to the hot solution with swirling until you see persistent cloudiness.
-
Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.
-
Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography for Separation of Closely Eluting Impurities
This protocol provides a starting point for optimizing the separation of your target compound from a stubborn impurity.
-
Column Preparation:
-
Choose a long, narrow column.
-
Prepare a slurry of silica gel in the initial, least polar eluent you plan to use (e.g., 2% ethyl acetate in hexanes).
-
Carefully pack the column, ensuring there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for better resolution, adsorb the sample onto a small amount of silica gel by dissolving the compound, adding silica, and then removing the solvent under reduced pressure. Carefully add the dry, loaded silica to the top of the column.
-
-
Elution:
-
Start with a very non-polar eluent (e.g., pure hexanes or 1-2% ethyl acetate in hexanes).
-
Collect small fractions and monitor them by TLC.
-
If the compounds are moving too slowly, you can gradually increase the polarity of the eluent (e.g., to 5% ethyl acetate in hexanes). A slow gradient is often more effective than a steep one.[16]
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualization of Workflows
Purification Decision Workflow
References
- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 2. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. cup.edu.cn [cup.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Benzothiophene synthesis [organic-chemistry.org]
- 11. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 12. Benzothiophene - Wikipedia [en.wikipedia.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 15. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 16. researchgate.net [researchgate.net]
Preventing decomposition of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate during synthesis
Welcome to the technical support center for the synthesis of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of this important heterocyclic compound. Our focus is to provide not just procedural steps, but also the underlying scientific principles to empower you to overcome synthetic hurdles.
I. Introduction to the Molecule and Synthetic Challenges
This compound is a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance the metabolic stability and binding affinity of derivative compounds. However, the synthesis of this molecule is not without its challenges. The primary obstacles researchers face are preventing the decomposition of the target molecule and controlling the formation of byproducts. This guide will address these issues in a systematic, question-and-answer format.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during synthesis?
A1: The two most common decomposition pathways are hydrolysis of the methyl ester and subsequent decarboxylation of the resulting carboxylic acid.
-
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid, in the presence of water and either acid or base catalysts.
-
Decarboxylation: The carboxylic acid intermediate is susceptible to decarboxylation, especially at elevated temperatures, to yield 6-(trifluoromethyl)-1-benzothiophene.
Q2: What are the likely sources of acid or base that can initiate decomposition?
A2: Acidic or basic conditions can be inadvertently introduced during the synthesis or workup. Common sources include:
-
Acidic Catalysts: Lewis acids or Brønsted acids used in cyclization steps.
-
Basic Reagents: Amines or other bases used in condensation reactions, such as the Gewald reaction.
-
Workup Procedures: Incomplete neutralization after an acidic or basic wash can leave residual acid or base in the organic layer.
-
Silica Gel: While generally considered acidic, the acidity of silica gel used in column chromatography can sometimes be sufficient to promote decomposition, especially if the product is sensitive and exposure time is prolonged.
Q3: What are some common byproducts I should be aware of when synthesizing the benzothiophene core?
A3: The nature of byproducts is highly dependent on the synthetic route. For instance, if a Gewald-type synthesis is employed to create a 2-aminothiophene precursor, potential side products can include dimers of the starting materials. In other cyclization strategies, regioisomers of the benzothiophene can be formed.
III. Troubleshooting Guide: Preventing Decomposition
This section addresses specific issues you may encounter during your synthesis and provides actionable solutions.
Issue 1: Low yield of the desired methyl ester with the presence of the corresponding carboxylic acid.
This indicates that hydrolysis of the methyl ester is occurring.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Acidic or Basic Reaction Conditions | The reaction conditions themselves may be promoting hydrolysis. | If possible, modify the reaction to proceed under neutral conditions. If acidic or basic conditions are required, minimize the reaction time and temperature. |
| Aqueous Workup | Prolonged contact with acidic or basic aqueous layers during extraction can lead to hydrolysis. | Perform aqueous washes quickly and efficiently. Ensure complete neutralization of the organic layer before concentration. Use a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a water wash, and finally a brine wash to remove excess water. |
| Acidic Glassware | Residual acid on glassware from previous experiments can contaminate your reaction. | Ensure all glassware is thoroughly cleaned and dried before use. Rinsing with a dilute base solution followed by distilled water and a final solvent rinse can be beneficial. |
Issue 2: Presence of the decarboxylated product, 6-(trifluoromethyl)-1-benzothiophene, in the final product mixture.
This suggests that the carboxylic acid was formed via hydrolysis and subsequently decarboxylated.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Reaction or Distillation Temperatures | Elevated temperatures can promote the decarboxylation of the carboxylic acid intermediate. | If possible, run the reaction at a lower temperature for a longer duration. During solvent removal, use a rotary evaporator at the lowest practical temperature and pressure. Avoid high-temperature distillations if the carboxylic acid is present. |
| Prolonged Reaction Times at Elevated Temperatures | The combination of heat and extended reaction times increases the likelihood of both hydrolysis and decarboxylation. | Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. |
Issue 3: Difficulty in purifying the final product away from decomposition products.
The polarity differences between the methyl ester, carboxylic acid, and decarboxylated product can sometimes make separation challenging.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Chromatography Conditions | The choice of solvent system and stationary phase is critical for successful separation. | For column chromatography, a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is recommended. The decarboxylated product will elute first, followed by the desired methyl ester, and finally the more polar carboxylic acid. |
| Co-elution of Impurities | Minor byproducts may have similar polarities to the desired product, leading to co-elution. | If co-elution is an issue, consider using a different stationary phase (e.g., alumina) or a different solvent system. Recrystallization can also be an effective purification technique if a suitable solvent can be found. |
IV. Experimental Protocols
Protocol 1: General Procedure for Aqueous Workup to Minimize Hydrolysis
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding it to a separatory funnel containing deionized water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers and wash sequentially with:
-
Saturated aqueous sodium bicarbonate solution (if the reaction was acidic).
-
Deionized water.
-
Saturated aqueous brine.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure at a low temperature.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a moderately polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
V. Identification of Decomposition Products
Accurate identification of the desired product and any decomposition products is crucial for effective troubleshooting.
| Compound | Expected 1H NMR Signals (in CDCl3, approximate) | Expected Mass Spectrum (EI) |
| This compound | 8.1-8.3 (s, 1H, H-3), 7.8-8.0 (m, 2H, Ar-H), 7.5-7.7 (m, 1H, Ar-H), 3.9-4.0 (s, 3H, OCH3) | M+ peak corresponding to the molecular weight. Fragmentation may show loss of ·OCH3 and ·COOCH3. |
| 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid | 8.2-8.4 (s, 1H, H-3), 7.9-8.1 (m, 2H, Ar-H), 7.6-7.8 (m, 1H, Ar-H), ~11-13 (br s, 1H, COOH) | M+ peak corresponding to the molecular weight. Fragmentation may show loss of ·OH and ·COOH. |
| 6-(Trifluoromethyl)-1-benzothiophene | 7.8-8.0 (m, 2H, Ar-H), 7.3-7.6 (m, 3H, Ar-H and H-2, H-3) | M+ peak corresponding to the molecular weight. |
VI. Visualization of Synthetic Challenges
Decomposition Pathway
Caption: Primary decomposition pathways of the target molecule.
Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting synthesis issues.
VII. References
-
BenchChem. (2025). Benzothiophene Synthesis Optimization: A Technical Support Center. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting guide for the synthesis of benzothiophene derivatives. --INVALID-LINK--
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclic compounds from CH-acidic nitriles, VIII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(1), 94-100. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. --INVALID-LINK--
-
Santa Cruz Biotechnology, Inc. (n.d.). 6-Trifluoromethyl-Benzo[B]Thiophene-2-Carboxylic Acid. --INVALID-LINK--
-
Macmillan Group, Princeton University. (n.d.). Supplementary Information. --INVALID-LINK--
-
AOBChem. (n.d.). Methyl 6-methyl-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate. --INVALID-LINK--
-
The Royal Society of Chemistry. (2019). Supporting Information. --INVALID-LINK--
-
NIST. (n.d.). Methyl-2-thiophene carboxylate. --INVALID-LINK--
Alternative reagents for the synthesis of trifluoromethyl-substituted benzothiophenes to improve yield
Welcome to the technical support center for the synthesis of trifluoromethyl-substituted benzothiophenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) to improve reaction yields and overcome common challenges in this critical area of medicinal and materials chemistry. The strategic introduction of a trifluoromethyl (CF₃) group into the benzothiophene scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after modification.[1] This resource is structured to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: My trifluoromethylation of benzothiophene is resulting in low yields. What are the primary factors I should investigate?
A1: Low yields in the trifluoromethylation of benzothiophenes can often be traced back to a few key areas. A systematic approach to troubleshooting is essential.
-
Reagent Choice and Reactivity: The selection of the trifluoromethylating reagent is paramount and depends on the nature of your benzothiophene substrate. Reagents are broadly categorized as electrophilic, nucleophilic, and radical sources.
-
Electrophilic Reagents (e.g., Umemoto and Togni reagents): These are often effective for electron-rich benzothiophenes. However, their reactivity can be insufficient for electron-neutral or electron-deficient systems without activation.[2]
-
Nucleophilic Reagents (e.g., Ruppert-Prakash reagent, TMSCF₃): These require a nucleophilic trigger and are suitable for benzothiophenes with an electrophilic site. The generation of the trifluoromethyl anion is a critical step that can be sluggish.
-
Radical Reagents (e.g., Langlois reagent, CF₃SO₂Na): These are versatile but require an initiator (often an oxidant or photocatalyst) to generate the trifluoromethyl radical. The reaction conditions must be carefully controlled to avoid unwanted side reactions.
-
-
Substrate Electronics and Sterics: The electronic properties of your benzothiophene substrate significantly influence the reaction's success.
-
Electron-donating groups on the benzothiophene ring generally enhance its nucleophilicity, making it more susceptible to electrophilic attack.
-
Electron-withdrawing groups decrease the ring's electron density, which can hinder electrophilic substitution but may be necessary for nucleophilic or radical pathways. The position of these groups also dictates the regioselectivity of the reaction.
-
-
Reaction Conditions: Optimization of parameters such as solvent, temperature, and reaction time is crucial. For instance, lowering the reaction temperature can sometimes improve regioselectivity in electrophilic substitutions.[3]
-
Workup and Purification: Product loss during extraction and chromatography is a common issue. Additionally, some byproducts from the trifluoromethylating reagents, such as dibenzothiophene from Umemoto's reagent, can be difficult to separate from the desired product.[1]
Q2: I am struggling with poor regioselectivity between the C2 and C3 positions. How can I favor trifluoromethylation at the C3 position?
A2: This is a frequent challenge. While the C2 position of benzothiophene is often kinetically favored for deprotonation, the C3 position is generally the thermodynamically preferred site for electrophilic attack.[3][4][5] Several strategies can be employed to enhance C3 selectivity:
-
Steric Hindrance at C2: If your synthetic route allows, introducing a substituent at the C2 position will naturally direct electrophilic attack to C3.
-
Reaction Temperature: Lowering the reaction temperature can favor the formation of the more thermodynamically stable C3-substituted product.[3]
-
Choice of Reagent and Catalyst: Some catalytic systems are designed to favor C3 functionalization. For instance, certain palladium-catalyzed C-H activation methods can be tuned to favor the C3 position, although this often requires a directing group at C2.[6]
-
Alternative Synthetic Routes: Instead of direct trifluoromethylation of the pre-formed benzothiophene, consider a convergent approach where a trifluoromethylated building block is used in the cyclization step to form the benzothiophene ring.
Q3: I am observing significant side product formation. What are the common side reactions and how can I mitigate them?
A3: Side product formation is a major cause of reduced yields. Common side reactions include:
-
Over-reaction/Di-trifluoromethylation: This is more common with highly activated benzothiophene substrates. To mitigate this, you can try using a milder trifluoromethylating reagent, reducing the equivalents of the reagent, or lowering the reaction temperature and time.
-
Decomposition of the Reagent: Many trifluoromethylating reagents are sensitive to moisture and air. Ensure your reagents are fresh and handled under anhydrous and inert conditions.
-
Reaction with the Solvent: The choice of solvent is critical. For example, in some radical reactions, the solvent can be a source of hydrogen atoms, leading to hydrodefluorination or other unwanted side reactions.
-
Formation of Isomeric Products: As discussed in Q2, a mixture of C2 and C3 isomers is a common issue. Careful optimization of reaction conditions is key to improving regioselectivity.
Troubleshooting Guides
Scenario 1: Low Yield with Electrophilic Reagents (e.g., Umemoto, Togni)
| Observed Problem | Potential Cause | Suggested Solution |
| Low to no conversion of starting material | Insufficiently nucleophilic benzothiophene substrate. | If your substrate is electron-neutral or -deficient, consider switching to a more reactive electrophilic reagent, such as the newer generation Umemoto reagents which have been shown to be more powerful.[7] Alternatively, a radical-based method may be more suitable. |
| Incomplete activation of the Togni reagent. | Togni reagents often require an activator, such as a Lewis acid or a transition metal catalyst, to generate the electrophilic trifluoromethylating species. Review the literature for appropriate activators for your specific substrate class.[2] | |
| Formation of a complex mixture of products | Reaction temperature is too high, leading to side reactions or decomposition. | Try running the reaction at a lower temperature. For example, some trifluoromethylations with Umemoto reagents are performed at temperatures as low as -43°C.[1] |
| Difficulty in separating the product from dibenzothiophene byproduct | The byproduct from the Umemoto reagent has similar polarity to the product. | Consider using a sulfonated Umemoto reagent, which produces a more polar, water-soluble byproduct that is easier to remove during aqueous workup.[1] Alternatively, Togni reagents produce byproducts that are often more easily separated by chromatography. |
Scenario 2: Poor Performance of Radical Trifluoromethylation (e.g., Langlois Reagent)
| Observed Problem | Potential Cause | Suggested Solution |
| Reaction fails to initiate | Inefficient generation of the CF₃ radical. | The Langlois reagent (CF₃SO₂Na) requires an oxidant (e.g., t-BuOOH, Mn(OAc)₃) or a photocatalyst to generate the trifluoromethyl radical.[6] Ensure your oxidant is active and used in the correct stoichiometry. For photoredox-catalyzed reactions, check the wavelength and intensity of your light source. |
| Low yield and formation of hydrodefluorination byproducts | The CF₃ radical is being quenched by a hydrogen source before it can react with the benzothiophene. | Ensure your solvent is anhydrous and not a potent hydrogen donor. The choice of solvent can be critical in radical reactions. |
| Poor regioselectivity | The high reactivity of the CF₃ radical leads to attack at multiple sites. | This is a known challenge with radical trifluoromethylation.[8] While often favoring the C2 position, mixtures can be obtained. Altering the solvent or adding additives that can modulate the radical's reactivity may help. In some cases, using cyclodextrins as additives has been shown to improve regioselectivity in radical C-H trifluoromethylation of aromatics.[8] |
Alternative Reagents and Methods for Improved Yield
When traditional methods fall short, several modern alternatives offer promising avenues for improving the yield and selectivity of trifluoromethyl-substituted benzothiophene synthesis.
Comparison of Common Trifluoromethylating Reagents
| Reagent Class | Example Reagent | Mechanism | Advantages | Disadvantages | Typical Yield Range (Benzothiophenes) |
| Electrophilic | Umemoto Reagent | Electrophilic Attack | Commercially available, effective for electron-rich substrates.[1] | Can be difficult to separate byproducts, may require harsh conditions.[1] | 40-85% |
| Electrophilic | Togni Reagent | Electrophilic Attack | Milder conditions than Umemoto reagents, byproducts are often easier to remove.[1] | Can be less reactive than Umemoto reagents for some substrates, sometimes leading to lower yields.[1] | 30-70% |
| Radical | Langlois Reagent | Radical Attack | Versatile, can be used for a wide range of substrates.[6] | Requires an initiator, can suffer from poor regioselectivity.[8] | 35-75% |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Nucleophilic Attack | Effective for substrates with an electrophilic center. | Requires a nucleophilic initiator (e.g., fluoride source), can be sluggish. | Highly substrate-dependent |
Advanced Synthetic Strategies
Visible-light photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals under exceptionally mild conditions. This approach offers several advantages:
-
Mild Reaction Conditions: Reactions are often run at room temperature, which can improve functional group tolerance and reduce side product formation.[9]
-
High Efficiency: Photoredox catalysis can be highly efficient, often requiring only catalytic amounts of the photocatalyst.
-
Alternative Radical Precursors: This method allows for the use of radical precursors like trifluoroiodomethane (CF₃I) which can be highly effective.[9]
Experimental Protocol: Photoredox-Mediated Trifluoromethylation of Benzothiophene
This is a generalized protocol and may require optimization for your specific substrate.
-
To an oven-dried vial equipped with a magnetic stir bar, add the benzothiophene substrate (1.0 equiv), the trifluoromethylating reagent (e.g., CF₃I, 1.5 equiv), and the photocatalyst (e.g., [Ru(bpy)₃]Cl₂·6H₂O, 1-2 mol%).
-
Seal the vial with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Add the degassed solvent (e.g., acetonitrile) and a suitable base (e.g., 1,1,3,3-tetramethylguanidine, if required) via syringe.
-
Place the reaction vial approximately 5-10 cm from a blue LED lamp (or other suitable light source) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction, perform an aqueous workup, and purify the crude product by column chromatography.
Continuous flow chemistry offers significant advantages for trifluoromethylation reactions, particularly those involving gaseous reagents or highly exothermic processes.
-
Enhanced Safety: The small reaction volumes within the flow reactor minimize the risks associated with hazardous reagents or exothermic reactions.[10]
-
Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and yields.[10][11]
-
Improved Gas-Liquid Reactions: For reagents like fluoroform (CF₃H), flow systems with tube-in-tube reactors provide superior gas-liquid mixing, enhancing reaction efficiency.[11][12]
-
Scalability: Reactions developed in flow can often be scaled up more easily and safely than batch processes.[10]
Experimental Protocol: Continuous Flow Nucleophilic Trifluoromethylation with TMSCF₃
This protocol is adapted for a continuous flow setup and should be adjusted based on the specific equipment used.
-
Prepare Stock Solutions:
-
Solution A: Dissolve the benzothiophene substrate and the Ruppert-Prakash reagent (TMSCF₃, 1.5 equiv) in anhydrous THF.
-
Solution B: Prepare a solution of the catalyst, such as tetrabutylammonium fluoride (TBAF, 0.1 equiv), in anhydrous THF.
-
-
System Setup:
-
Set up a flow chemistry system with two syringe pumps, a T-mixer, and a coil reactor of a suitable volume for the desired residence time.
-
The coil reactor can be placed in a heating block or cooling bath to control the reaction temperature.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at the desired flow rates into the T-mixer.
-
The combined stream then flows through the coil reactor.
-
The output from the reactor is collected. A back-pressure regulator can be used to maintain a constant pressure in the system, which is particularly useful for reactions involving gaseous intermediates or to prevent solvent boiling.
-
-
Workup and Analysis:
-
The collected product stream is then quenched, worked up, and purified using standard laboratory procedures.
-
References
- 1. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 2. Merging hypervalent iodine and sulfoximine chemistry: a new electrophilic trifluoromethylation reagent - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Highly selective synthesis of 6-substituted benzothiophenes by Sc(OTf)3-catalyzed intermolecular cyclization and sulfur migration - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. [18F]Trifluoroiodomethane – Enabling Photoredox‐mediated Radical [18F]Trifluoromethylation for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. re.public.polimi.it [re.public.polimi.it]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Minimizing impurity formation in the large-scale production of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Technical Support Center: Large-Scale Synthesis of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Introduction
This compound is a critical building block in medicinal chemistry, notably in the synthesis of selective estrogen receptor modulators (SERMs) and other pharmacologically active agents.[1][2] Its large-scale production, however, presents significant challenges in controlling impurity formation, which can impact yield, purity, and the overall efficiency of downstream processes. This guide provides in-depth technical support for researchers, chemists, and process development professionals to anticipate, troubleshoot, and minimize impurity formation during the synthesis of this key intermediate.
Section 1: The Core Synthetic Pathway - A Mechanistic Overview
The most common and scalable synthesis route involves the reaction of an appropriately substituted benzaldehyde with an alkyl thioglycolate, followed by cyclization. A key example is the reaction between 2-fluoro-4-(trifluoromethyl)benzaldehyde and ethyl or methyl thioglycolate in the presence of a base like potassium carbonate (K₂CO₃).[3]
The reaction proceeds via an initial nucleophilic aromatic substitution (SNAr) of the activated fluorine atom by the thioglycolate, followed by an intramolecular condensation to form the benzothiophene ring.
Section 2: Troubleshooting Guide - Impurity Hotspots & Mitigation
This section addresses common issues encountered during large-scale production in a practical Q&A format.
Q1: My final product is discolored (yellow, brown, or pinkish tint) after isolation. What are the likely causes and how can I fix this?
Answer: Discoloration is typically due to trace amounts of highly chromophoric (color-causing) impurities. The most common culprits are oxidation byproducts or residual starting materials that form colored charge-transfer complexes.
-
Root Cause A: Oxidation to Sulfoxide/Sulfone. The benzothiophene sulfur is susceptible to oxidation, especially if the reaction is exposed to air at elevated temperatures for prolonged periods or if oxidizing contaminants are present. The resulting sulfoxide is a common impurity.
-
Root Cause B: Thioindigo Formation. In the presence of certain catalysts or under specific pH and oxidative conditions, side reactions can lead to the formation of thioindigo-type dimers, which are intensely colored.[4] While more common in related syntheses, their formation cannot be entirely ruled out.
-
Root Cause C: Residual Benzaldehyde. Unreacted 2-fluoro-4-(trifluoromethyl)benzaldehyde can degrade or polymerize under basic or thermal stress during workup and distillation, leading to colored tars.
Troubleshooting & Mitigation Protocol:
-
Inert Atmosphere: Ensure the reaction is conducted under a robust inert atmosphere (Nitrogen or Argon) from start to finish. This is the most critical step to prevent oxidation.
-
Temperature Control: Maintain strict temperature control, especially during the cyclization step. For the reaction with 2-fluoro-4-(trifluoromethyl)benzaldehyde, a temperature of 60 °C is often cited.[3] Avoid excessive heating during solvent distillation.
-
Degas Solvents: Use degassed solvents for both the reaction and the workup to minimize dissolved oxygen.
-
Purification Strategy:
-
Recrystallization: The most effective method for removing colored impurities. A mixed solvent system, such as methanol/water or ethanol/water, is often effective for purifying benzothiophenes.[5]
-
Carbon Treatment: If discoloration is persistent, a charcoal (activated carbon) treatment of the product solution before recrystallization can effectively adsorb many chromophoric impurities. Use 1-2% w/w activated carbon, stir for 30-60 minutes at a moderate temperature, and filter through celite before crystallization.
-
Q2: HPLC analysis shows a persistent side product. How can I identify and eliminate it?
Answer: The identity of a side product depends on its relative retention time (RRT) and the specific reaction conditions. Below is a table of common impurities.
| Impurity Name | Probable Structure | Typical RRT (vs. Product) | Root Cause of Formation | Mitigation Strategy |
| Starting Benzaldehyde | 2-Fluoro-4-(trifluoromethyl)benzaldehyde | < 1.0 | Incomplete reaction; poor stoichiometry. | Ensure ≥1.1 equivalents of thioglycolate and base. Increase reaction time or temperature moderately. |
| Hydroxy Intermediate | Methyl 3-hydroxy-6-(trifluoromethyl)-1-benzothiophene-2-carboxylate | > 1.0 | Incomplete dehydration during cyclization.[6] | Ensure sufficient reaction time at the target temperature. Acidic workup can sometimes promote dehydration. |
| Decarboxylated Product | 6-(Trifluoromethyl)-1-benzothiophene | < 1.0 | Harsh basic conditions (e.g., using NaOH instead of K₂CO₃) or excessive heat can cause saponification followed by decarboxylation. | Use a milder base like K₂CO₃. Avoid temperatures > 80-90 °C. After reaction, neutralize before high-temperature distillation. |
| Regioisomer | Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate | Varies | Arises if the starting material is a mixture of isomers (e.g., 2-fluoro-4-TFMB and 2-fluoro-6-TFMB). | Source high-purity starting materials. Isomeric impurities are very difficult to remove via crystallization. |
Troubleshooting Workflow:
Q3: The reaction yield is low and/or the reaction has stalled. What should I investigate?
Answer: Low yield or a stalled reaction points to issues with reagents, catalysts, or reaction conditions.
-
Root Cause A: Inactive Base. Potassium carbonate can absorb moisture from the air, reducing its efficacy. On a large scale, this can significantly slow down the deprotonation of the thioglycolate, which is a key step.
-
Root Cause B: Poor Solvent Quality. The presence of water or other protic impurities in the solvent (e.g., DMF) can interfere with the base and quench anionic intermediates.
-
Root Cause C: Insufficient Mixing. In large reactors, poor agitation can lead to localized "hot spots" or areas of poor reagent mixing, causing the reaction to proceed unevenly and promoting side reactions.
Mitigation Protocol:
-
Reagent Quality Control:
-
Use freshly dried, powdered potassium carbonate. For critical large-scale runs, consider drying it in a vacuum oven before use.
-
Use anhydrous grade solvents with low water content (<0.05%).
-
-
Process Parameters:
-
Ensure the reactor's agitator is functioning correctly and provides adequate mixing for the batch volume.
-
Monitor the reaction progress by a reliable analytical method (e.g., HPLC, TLC). If the reaction stalls, a small, controlled increase in temperature (e.g., 5-10 °C) may restart it, but monitor closely for impurity formation.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the best workup procedure for this reaction on a large scale? A: After the reaction is complete (as confirmed by HPLC), the typical procedure is to cool the mixture, dilute it with water to precipitate the crude product, and dissolve salts. The product is then extracted with a suitable organic solvent like Ethyl Acetate or Toluene. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under vacuum. The resulting crude solid should then be recrystallized.[3]
Q: Can I use a different base, like sodium hydroxide or triethylamine? A: It is not recommended. Strong bases like sodium hydroxide can easily saponify the methyl ester group, leading to the carboxylic acid, which can then decarboxylate under heat.[3] Organic bases like triethylamine are often not strong enough to efficiently drive the initial SNAr reaction to completion in a timely manner. Potassium carbonate offers the best balance of reactivity and selectivity for this transformation.
Q: My final product has a low melting point. What does this indicate? A: A low or broad melting point is a classic indicator of impurities. Even small amounts of isomeric impurities or residual solvents can significantly depress the melting point. This observation should prompt a thorough analytical investigation by HPLC and NMR to identify the contaminants.
References
- 1. Benzothiophene - Wikipedia [en.wikipedia.org]
- 2. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification, stability, and mineralization of 3-hydroxy-2- formylbenzothiophene, a metabolite of dibenzothiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Regioselectivity of the Cyclization Step in Benzothiophene Synthesis
Introduction
The benzothiophene scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals, agrochemicals, and materials. The synthesis of these compounds frequently involves a critical cyclization step to form the thiophene ring. However, a persistent challenge in this process is controlling the regioselectivity, particularly when forming substituted benzothiophenes. The formation of undesired isomers, most commonly between the C2 and C3 positions of the thiophene ring, leads to complex product mixtures, complicates purification, and ultimately lowers the yield of the target molecule.
This technical support guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting strategies, mechanistic insights, and detailed protocols to address and overcome common regioselectivity issues encountered during the cyclization step of benzothiophene synthesis.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems in a question-and-answer format, providing both the underlying cause and actionable solutions.
Issue 1: My cyclization reaction yields a mixture of C2 and C3 substituted isomers. How can I improve selectivity?
This is the most frequent challenge in benzothiophene synthesis. The outcome of the C2 vs. C3 cyclization is a delicate balance of electronic effects, steric hindrance, and the reaction mechanism itself.
Answer: Achieving high regioselectivity requires a careful selection of your synthetic strategy. The optimal approach depends on whether you are targeting the C2 or C3 position.
Core Principles: In many cyclization reactions, such as the electrophilic cyclization of o-alkynylthioanisoles, the regiochemical outcome is dictated by Baldwin's Rules and the stability of the intermediates.
-
5-Endo-Dig Cyclization: Often leads to C2-substituted products.
-
6-Exo-Dig Cyclization: Typically not a feasible pathway.
-
Alternative Pathways: Many reactions proceed through mechanisms where these rules are not the sole determining factor. For instance, the intrinsic electronic properties of the benzothiophene nucleus favor electrophilic attack at the electron-rich C3 position.[1]
Strategies to Favor C3-Substitution:
-
Metal-Free Interrupted Pummerer Reaction: This is a highly reliable and completely regioselective method for C3 arylation and alkylation.[2][3] The strategy utilizes readily accessible benzothiophene S-oxides. Activation of the S-O bond, followed by the addition of a nucleophilic coupling partner (like a phenol or a silane), generates an intermediate that undergoes a charge-accelerated[4][4]-sigmatropic rearrangement.[3] This rearrangement mechanism exclusively delivers the substituent to the C3 position.[2][3] This approach avoids the high temperatures and precious metals often required in traditional methods.[3]
-
Electrophilic Cyclization of o-Alkynyl Thioanisoles: This is a classic and powerful method. The choice of electrophile is critical.
-
Iodine (I₂), NBS, NCS: These reagents typically favor the formation of 3-halobenzothiophenes.[5][6]
-
Dimethyl(thiodimethyl)sulfonium Tetrafluoroborate: This stable salt serves as an electrophilic sulfur source, reacting with o-alkynyl thioanisoles to yield 3-(methylthio)benzothiophenes in excellent yields under mild conditions.[7]
-
Strategies to Favor C2-Substitution:
-
Transition Metal-Catalyzed Reactions: Palladium and copper catalysts are frequently used. For instance, a copper-catalyzed thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide can deliver 2-substituted benzothiophenes.[6]
-
Radical Annulation: Photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes can produce substituted benzothiophenes with high regioselectivity.[6]
Below is a workflow to help diagnose and solve C2/C3 regioselectivity issues.
graph TD { A[Start: Product mixture observed] --> B{Analyze C2:C3 isomer ratio}; B --> C{Is C3-substitution desired?}; B --> D{Is C2-substitution desired?}; C --> E["Strategy 1: Switch to a mechanism with inherent C3 selectivity.Reccomendation: Interrupted Pummerer Reaction using Benzothiophene S-oxides."]; C --> F["Strategy 2: Optimize Electrophilic Cyclization.Check: Electrophile (I₂, NBS), solvent, and temperature.Avoid strongly electron-withdrawing groups on the alkyne."]; D --> G["Strategy 1: Employ Metal-Catalyzed Annulation.Recommendation: CuI/TMEDA catalyzed reaction of 2-bromo alkynylbenzenes with a sulfur source."]; D --> H["Strategy 2: Explore Radical Pathways.Recommendation: Investigate photoredox catalysis with diazonium salts."];
}
Issue 2: I want to functionalize the benzene ring (C4-C7), but the reaction keeps occurring on the thiophene ring.
Answer: This is an expected outcome due to the electronics of the heterocycle. The thiophene ring is significantly more electron-rich and thus more reactive towards electrophiles and metalating agents than the fused benzene ring.[8] To target the C4-C7 positions, you must override this inherent reactivity.
Strategies for Benzene Ring Functionalization:
-
Directed Ortho-Metalation (DoM): This is the most powerful and predictable strategy.[8] By installing a directing metalation group (DMG) on the benzene ring, you can use a strong base (e.g., n-butyllithium) to deprotonate the adjacent ortho position exclusively. Subsequent quenching with an electrophile installs the desired functionality. For example, starting with a meta-substituted phenyl carbamate can lead to a benzothiophene with a functional group specifically at the C7 position after cyclization.[8]
-
Blocking Reactive Sites: If your synthetic route allows, you can temporarily block the more reactive C2 and C3 positions with removable groups (e.g., bromo or silyl groups). After performing the desired reaction on the benzene ring, the blocking groups can be removed.
-
Late-Stage C-H Activation: Specific transition metal catalysts, particularly those based on rhodium or iridium, can be guided to the C4 position if a suitable coordinating group is present at the C3 position.[8]
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence regioselectivity in benzothiophene cyclization? A1: Regioselectivity is governed by a combination of factors:
-
Reaction Mechanism: The underlying mechanism (e.g., electrophilic, radical, pericyclic, metal-catalyzed) is the most critical determinant.[9] For instance, an interrupted Pummerer reaction proceeds via a[4][4]-sigmatropic rearrangement, which has a strong intrinsic bias for the C3 position.[3]
-
Electronic Effects: The electron density of the starting materials plays a major role. Electron-donating groups on the benzene ring can increase the nucleophilicity of the sulfur atom, while electron-withdrawing groups on an alkyne can disfavor electrophilic attack.[7][10]
-
Steric Hindrance: Bulky substituents near a potential reaction site can disfavor cyclization at that position, directing it elsewhere.
-
Catalyst and Reagents: In metal-catalyzed reactions, the choice of metal, ligands, and additives can completely change the regiochemical outcome.[11] In electrophilic cyclizations, the nature of the electrophile is key.[12]
-
Directing Groups: The presence of a directing group can override all other factors to force the reaction to a specific position.[8][9]
Q2: Are there reliable metal-free methods to achieve high regioselectivity? A2: Yes. The development of metal-free synthetic routes is a significant area of research to avoid potential metal contamination in final products, which is especially critical in drug development.[9]
-
For C3-Selectivity: The aforementioned interrupted Pummerer reaction of benzothiophene S-oxides is an excellent metal-free method that provides complete C3 regioselectivity.[2][3]
-
Iodine-Catalyzed Reactions: Iodine can catalyze cascade reactions of thiophenols with alkynes to produce benzothiophenes under solvent-free conditions, offering a green and economical alternative.[6][9]
-
Base-Promoted Cyclizations: Certain substrates can undergo base-promoted propargyl-allenyl rearrangement followed by cyclization and allyl migration to form benzothiophenes without the need for a metal catalyst.[13][14]
}
Data Summary
The choice of catalyst and reaction conditions has a profound impact on the regiochemical outcome. The following table summarizes representative systems.
| Reaction Type | Catalyst/Reagent | Typical Starting Materials | Primary Regio-outcome | Reference |
| Electrophilic Cyclization | I₂, NBS, CuCl₂ | o-Alkynylthioanisoles | C3-Halo substituted | [5] |
| Electrophilic Cyclization | Dimethyl(thiodimethyl)sulfonium salt | o-Alkynylthioanisoles | C3-Thiomethyl substituted | [7] |
| Metal-Free C-H Functionalization | TFAA (activator) | Benzothiophene S-Oxides, Phenols | C3-Aryl substituted | [2][3] |
| Thiolation Annulation | CuI / TMEDA | 2-Bromo alkynylbenzenes, Na₂S | C2-Substituted | [6] |
| Gold-Catalyzed Cyclization | Ph₃PAuCl / AgSbF₆ | o-Alkynylaryl thioethers | C2,C3-Disubstituted | [11][15] |
| Rhodium-Catalyzed Annulation | [RhCp*Cl₂]₂ | Arylboronic acids, Alkynes, S₈ | C2,C3-Disubstituted | [16] |
Experimental Protocols
Protocol 1: Metal-Free C3-Arylation via Interrupted Pummerer Reaction [4]
This protocol describes the highly C3-regioselective coupling of a benzothiophene S-oxide with a phenol coupling partner.
-
Preparation: Add benzothiophene S-oxide (1.0 equiv., 0.2 mmol) and anhydrous CH₂Cl₂ (1 ml) to a nitrogen-flushed, oven-dried reaction vessel.
-
Cooling: Cool the mixture to -40 °C with constant stirring.
-
Activation: Add trifluoroacetic anhydride (TFAA) (1.5 equiv., 0.3 mmol) dropwise. Stir for 5 minutes.
-
Coupling: Add the phenol coupling partner (1.5 equiv., 0.3 mmol) dissolved in anhydrous CH₂Cl₂ (1 ml).
-
Reaction: Stir the mixture for 15 minutes at -40 °C, then remove the cooling bath and allow it to warm to ambient temperature. Stir overnight (approx. 16 hours).
-
Rearrangement Catalyst: Add p-toluenesulfonic acid (pTsOH) (2.0 equiv., 0.4 mmol) and heat the mixture to 45 °C for 5 hours.
-
Work-up: Cool the reaction to room temperature. Add water (3 ml) and extract the aqueous phase with CH₂Cl₂ (3 x 5 ml).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Electrophilic Iodocyclization for 3-Iodobenzothiophene Synthesis [5]
This protocol describes a general method for synthesizing 3-iodobenzothiophenes, which are versatile intermediates for further functionalization.
-
Preparation: Dissolve the o-alkynylthioanisole precursor (1.0 equiv., 0.5 mmol) in anhydrous CH₂Cl₂ (2.5 mL) in a round-bottom flask at room temperature.
-
Addition of Electrophile: Add iodine (I₂) (1.5 equiv., 0.75 mmol) to the solution in one portion.
-
Reaction: Stir the resulting mixture at room temperature for 4 hours. Monitor the reaction for completion by GC-MS or TLC.
-
Quenching: Upon completion, add a saturated aqueous solution of Na₂S₂O₃ (10 mL) to quench the excess iodine.
-
Work-up: Extract the aqueous phase with CH₂Cl₂ (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the 3-iodobenzothiophene product.
References
- 1. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. Benzothiophene synthesis [organic-chemistry.org]
- 7. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent developments in synthetic methods for benzo[ b ]heteroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00219F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration [beilstein-journals.org]
- 14. Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Overcoming poor reactivity of starting materials for Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate synthesis
Welcome to the dedicated technical support center for the synthesis of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of this important fluorinated heterocyclic compound. The presence of a strong electron-withdrawing trifluoromethyl group on the benzothiophene core presents unique reactivity challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
I. Overview of the Primary Synthetic Route
The most common and direct route to this compound involves the reaction of a suitably substituted benzene derivative with a reagent that provides the thiophene ring fragment. A prevalent starting material for this synthesis is 4-Chloro-3-nitrobenzotrifluoride . The general synthetic pathway is a two-step process initiated by a nucleophilic aromatic substitution (SNA_r_) reaction with methyl thioglycolate, followed by a base-mediated intramolecular cyclization to form the benzothiophene ring system.
II. Troubleshooting Guide: Addressing Poor Reactivity
Problem 1: Low or No Conversion of 4-Chloro-3-nitrobenzotrifluoride
Question: I am reacting 4-Chloro-3-nitrobenzotrifluoride with methyl thioglycolate and a base (e.g., potassium carbonate), but I am observing very low conversion of my starting material, even after prolonged reaction times and heating. What are the likely causes and how can I improve the yield?
Answer: This is a common issue stemming from the electronic properties of the starting material and suboptimal reaction conditions. The trifluoromethyl (-CF3) and nitro (-NO2) groups are powerful electron-withdrawing groups, which significantly deactivate the benzene ring. While this deactivation is beneficial for the initial nucleophilic aromatic substitution by activating the ring towards attack, it can also pose challenges. Here is a systematic approach to troubleshoot this problem:
Potential Causes & Solutions:
-
Insufficient Base Strength or Solubility: The initial step is the deprotonation of methyl thioglycolate to form a thiolate anion, which is the active nucleophile. If the base is not strong enough or is not soluble in the reaction solvent, the concentration of the thiolate will be too low for an efficient reaction.
-
Solution:
-
Switch to a Stronger Base: Consider using stronger bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium methoxide (NaOMe). These will more effectively deprotonate the thioglycolate.
-
Improve Base Solubility: If using carbonate bases, consider adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve its solubility and reactivity in organic solvents.
-
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in both dissolving the reactants and mediating the reaction. Aprotic polar solvents are generally preferred for S_NAr reactions.
-
Solution:
-
Solvent Screening: If you are using a less polar solvent like THF, consider switching to more polar aprotic solvents such as DMF, DMSO, or NMP. These solvents are better at solvating the ionic intermediates and can significantly accelerate the reaction rate.
-
-
-
Reaction Temperature and Time: While heating is generally necessary, excessively high temperatures can lead to decomposition of the starting materials or the product.
-
Solution:
-
Systematic Temperature Study: Perform small-scale experiments at different temperatures (e.g., 80 °C, 100 °C, 120 °C) to find the optimal balance between reaction rate and stability.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction progress closely. This will help you determine the optimal reaction time and prevent product degradation.
-
-
Troubleshooting Workflow:
Problem 2: Formation of Significant Side Products and Low Yield of the Desired Benzothiophene
Question: My reaction appears to consume the starting material, but the yield of this compound is low, and I observe multiple unidentified spots on my TLC plate. What are the potential side reactions, and how can I suppress them?
Answer: The formation of side products is often related to the reactivity of the intermediate species and the reaction conditions. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups can influence the stability of intermediates and open pathways to undesired products.
Potential Side Reactions and Solutions:
-
Oxidation of the Thiolate: The thiolate intermediate is susceptible to oxidation, especially at elevated temperatures and in the presence of atmospheric oxygen. This can lead to the formation of disulfide byproducts.
-
Solution:
-
Inert Atmosphere: Ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Degas the solvent before use.
-
-
-
Competing Cyclization Pathways: While the desired reaction is an intramolecular cyclization involving the nitro group, other cyclization pathways or intermolecular reactions can occur, especially if the reaction conditions are not optimized.
-
Solution:
-
Controlled Addition of Reagents: Add the base portion-wise to the mixture of 4-Chloro-3-nitrobenzotrifluoride and methyl thioglycolate at a lower temperature. This can help to control the concentration of the reactive thiolate and favor the desired intramolecular reaction.
-
-
-
Decomposition of Starting Material or Product: The combination of strong electron-withdrawing groups can make the aromatic ring susceptible to nucleophilic attack by other species present in the reaction mixture, or the product itself may be unstable under the reaction conditions.
-
Solution:
-
Lower Reaction Temperature: As mentioned previously, optimizing the temperature is crucial. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Minimize Reaction Time: Once the reaction has reached completion (as determined by TLC or LC-MS), work it up promptly to avoid product degradation.
-
-
Data on Reaction Condition Optimization:
| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) | Rationale for Improvement |
| Base | K₂CO₃ | NaH | Stronger base ensures complete and rapid formation of the nucleophilic thiolate. |
| Solvent | THF | DMF | Higher polarity of DMF stabilizes charged intermediates and accelerates the S_NAr step. |
| Atmosphere | Air | Nitrogen | Prevents oxidation of the thiolate intermediate to disulfide byproducts. |
| Temperature | 120 °C | 90 °C | Lower temperature minimizes decomposition and side reactions. |
III. Frequently Asked Questions (FAQs)
Q1: Why is 4-Chloro-3-nitrobenzotrifluoride a good starting material for this synthesis?
A1: The presence of two strong electron-withdrawing groups, the nitro (-NO2) and trifluoromethyl (-CF3) groups, is key. These groups are positioned ortho and para to the chlorine atom, which strongly activates the carbon atom attached to the chlorine for nucleophilic aromatic substitution (S_NAr). The nitro group also plays a crucial role in the subsequent cyclization step.
Q2: What is the mechanism of the cyclization step?
A2: After the initial substitution of the chlorine with the methyl thioglycolate, the resulting intermediate undergoes a base-mediated intramolecular cyclization. The base abstracts a proton from the carbon alpha to the ester and thioether groups, creating a carbanion. This carbanion then attacks the carbon atom bearing the nitro group, leading to a cyclized intermediate. Subsequent elimination of the nitro group (or its reduced form) and aromatization yields the benzothiophene ring.
Q3: Can I use other starting materials?
A3: Yes, alternative starting materials can be used, though they may require different reaction conditions. For example, a starting material with a fluorine atom instead of chlorine (4-Fluoro-3-nitrobenzotrifluoride) would be even more reactive towards S_NAr. Alternatively, palladium-catalyzed cross-coupling reactions could be employed, for instance, by coupling a trifluoromethyl-substituted o-dihalobenzene with a suitable sulfur-containing reagent. However, these methods may be more expensive and require careful optimization of the catalyst system.
Q4: Are there any specific safety precautions I should be aware of?
A4: Yes. 4-Chloro-3-nitrobenzotrifluoride is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be conducted in a well-ventilated fume hood. Sodium hydride (NaH) is a flammable solid and reacts violently with water; it must be handled under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
4-Chloro-3-nitrobenzotrifluoride
-
Methyl thioglycolate
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq) under a stream of nitrogen.
-
Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous DMF to the flask, and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyl thioglycolate (1.1 eq) in anhydrous DMF via the dropping funnel. Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 4-Chloro-3-nitrobenzotrifluoride (1.0 eq) in anhydrous DMF to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and then heat to 90 °C.
-
Monitor the reaction progress by TLC. Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Acidify the mixture with 1 M HCl until it is acidic.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
Reaction Workflow Diagram:
V. References
-
A relevant, verifiable source for the synthesis of benzothiophenes from nitroaromatics would be cited here. As a language model, I cannot provide real-time, clickable URLs. In a real-world scenario, this would link to a peer-reviewed journal article or a reputable chemical database entry.
-
A source detailing the challenges of working with electron-withdrawing groups in S_NAr reactions.
-
A reference discussing the optimization of base and solvent for the synthesis of heterocyclic compounds.
-
A source providing safety information for the reagents used.
Managing reaction exotherms in the synthesis of fluorinated benzothiophenes
A Senior Application Scientist's Guide to Managing Reaction Exotherms
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated benzothiophenes. The introduction of fluorine into heterocyclic scaffolds like benzothiophene is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] However, the very nature of C-F bond formation presents significant safety and control challenges, primarily due to highly exothermic reactions.[2]
This document provides in-depth technical guidance, troubleshooting protocols, and field-proven insights to help you safely and effectively manage reaction exotherms, ensuring reproducible results and a secure laboratory environment.
Understanding the Exotherm: Why Fluorination Reactions Generate Heat
The primary driver for the high exothermicity of fluorination reactions is the formation of the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry (approx. 116 kcal/mol). The significant release of energy upon its formation, especially when using high-energy fluorinating agents, can lead to a rapid increase in the reaction temperature.
Many common fluorinating agents are highly reactive and can react violently with oxidizable materials or decompose at elevated temperatures.[2][3] For instance, diethylaminosulfur trifluoride (DAST) can undergo explosive decomposition upon heating.[3] This inherent reactivity, combined with the thermodynamic driving force of C-F bond formation, necessitates meticulous control over reaction conditions to prevent thermal runaway—a scenario where the rate of heat generation exceeds the rate of heat removal, leading to a dangerous, uncontrolled acceleration of the reaction.[4]
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns before you begin your synthesis.
Q1: Which fluorinating agent is safest from a thermal stability perspective?
A1: While no fluorinating agent is without risk, newer generations of aminodifluorosulfinium salts, such as (diethylamino)difluorosulfonium tetrafluoroborate (e.g., XtalFluor-E), are crystalline solids with significantly enhanced thermal stability compared to traditional reagents like DAST or Deoxo-Fluor.[5][6] They have a higher decomposition temperature and lower exothermic heat, making them a safer choice for batch reactions.[5] For electrophilic fluorinations, N-F reagents like Selectfluor® are generally stable and easy to handle, though their reactivity can still lead to strong exotherms.[5][7]
Q2: How do I choose the right solvent for a potentially exothermic fluorination reaction?
A2: Solvent selection is critical. The ideal solvent should:
-
Be inert: It must not react with the starting material, product, or the fluorinating agent. Some electrophilic reagents like Selectfluor can react exothermically with solvents like DMF or DMSO.[8]
-
Have a suitable boiling point: The boiling point should be high enough to allow for a practical reaction temperature range but low enough to act as a safety valve. In case of a cooling failure, the solvent boiling can dissipate a large amount of heat (heat of vaporization), preventing the temperature from rising to the point of decomposition.
-
Possess good heat transfer properties: The solvent should have adequate thermal conductivity and a viscosity that allows for efficient stirring and heat exchange with the cooling bath.
Q3: What is the single most important parameter to control during the reaction?
A3: The rate of addition of the fluorinating agent. A slow, controlled addition ensures that the heat generated at any given moment does not overwhelm the cooling capacity of your reactor setup. This is the most effective way to maintain a stable internal temperature. For highly exothermic systems, consider using a syringe pump for precise and consistent addition.
Q4: Can I run my fluorination reaction at room temperature to be safer?
A4: Not necessarily. Many fluorination reactions require an initial input of energy (activation energy) to begin, but once initiated, they can be highly exothermic. Running the reaction at a sub-ambient temperature (e.g., 0 °C or -78 °C) provides a larger temperature gradient for heat removal and a greater safety margin. If the reaction starts to accelerate, there is more time to intervene before it reaches a critical temperature.
Q5: What are the benefits of using a continuous flow setup for fluorination?
A5: Continuous flow chemistry is an established method for safely performing hazardous reactions.[9][10] Its primary advantages for managing exotherms are:
-
Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat dissipation, practically eliminating the risk of thermal runaway.[11]
-
Small Reaction Volume: At any given time, only a tiny amount of material is in the reactive zone, minimizing the potential hazard.[5]
-
Precise Control: Flow reactors offer exquisite control over reaction time, temperature, and mixing.[11]
Troubleshooting Guide: Managing Unexpected Events
This guide provides a systematic approach to handling common issues during the synthesis.
| Problem / Observation | Potential Cause(s) | Immediate Action & Solution |
| Rapid, unexpected temperature rise (>10 °C above setpoint) | 1. Addition of fluorinating agent is too fast.2. Inefficient stirring.3. Cooling bath failure or insufficient capacity. | 1. Stop the addition of the fluorinating agent immediately. 2. Ensure vigorous stirring to improve heat transfer to the vessel walls.3. Check the cooling bath. If it has failed, add dry ice or another coolant to the bath as an emergency measure.4. If the temperature continues to rise uncontrollably, prepare for emergency quenching (see Protocol 2). |
| Reaction appears stalled (no product formation by TLC/LC-MS) | 1. Inactive fluorinating reagent (e.g., moisture contamination).2. Reaction temperature is too low.3. Insufficient activation. | 1. Use a fresh, properly stored batch of the fluorinating agent. Many are sensitive to moisture.[8]2. Slowly and cautiously allow the temperature to rise in small increments (e.g., 5-10 °C), monitoring closely for any exotherm.3. For some reactions, a co-solvent or additive may be required. Consult the literature for your specific transformation. |
| Formation of dark, tar-like material | 1. Localized overheating ("hot spots") due to poor mixing or too-rapid addition.2. The product or starting material is unstable at the reaction temperature.3. Side reactions due to an excessive exotherm. | 1. Improve stirring efficiency. Dilute the reaction mixture if viscosity is an issue.2. Reduce the reaction temperature and/or the rate of addition.3. Monitor the reaction more frequently to determine the point at which degradation occurs. Consider a milder fluorinating agent if possible. |
| Low yield with recovery of starting material | 1. Suboptimal reaction conditions (temperature, time).[12]2. Insufficient amount of fluorinating agent.3. Reagent deactivation. | 1. Systematically optimize the reaction by running small-scale trials at different temperatures and for longer durations.[12]2. Consider adding a slight excess (e.g., 1.1-1.2 equivalents) of the fluorinating agent.3. Ensure an inert atmosphere (e.g., nitrogen or argon) if your reagents or intermediates are air-sensitive. |
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for managing a thermal event during a fluorination reaction.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Fluorination - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scinapse.io [scinapse.io]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for the Selective Functionalization of the Benzothiophene Core
Welcome to the Technical Support Center for the selective functionalization of the benzothiophene core. This guide is designed for researchers, scientists, and drug development professionals actively working with this important heterocyclic motif. Benzothiophene and its derivatives are key components in numerous pharmaceuticals and organic materials. Achieving regioselective functionalization of the benzothiophene core is often a critical challenge in the synthesis of these molecules.
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to help you overcome common experimental hurdles and optimize your synthetic strategies.
I. Troubleshooting Guide: Common Issues in Benzothiophene Functionalization
This section addresses specific problems that you may encounter during the selective functionalization of benzothiophene. Each entry details the issue, explains the probable causes, and offers actionable solutions.
Poor Regioselectivity in Electrophilic Substitution
Question: My electrophilic substitution reaction on an unsubstituted benzothiophene is giving me a mixture of C2 and C3 isomers, with the C3 isomer being the major product. How can I improve selectivity for the C2 position?
Answer:
This is a common challenge rooted in the inherent electronic properties of the benzothiophene ring system.
Causality: The benzothiophene core is an aromatic 10π-electron system. Electrophilic attack preferentially occurs at the C3 position of the thiophene ring because the resulting carbocation intermediate is better stabilized by resonance, involving the sulfur atom and the fused benzene ring. Directing the substitution to the C2 position requires overcoming this intrinsic reactivity.
Solutions:
-
Directed Metalation: A powerful strategy is to use a directing group at the C3 position to facilitate ortho-lithiation at C2. Subsequently, quenching the lithiated species with an appropriate electrophile will install the desired functionality at the C2 position. Common directing groups include those capable of coordinating with organolithium bases.
-
Halogen-Metal Exchange: If you start with a 2-halobenzothiophene (e.g., 2-bromobenzothiophene), you can perform a halogen-metal exchange using an organolithium reagent (like n-BuLi or t-BuLi) at low temperatures. The resulting 2-lithiobenzothiophene can then be trapped with your desired electrophile. This method offers excellent regioselectivity.
-
Transition Metal-Catalyzed C-H Activation: Recent advances have enabled direct C-H functionalization at the C2 position. Palladium-catalyzed cross-coupling reactions, for instance, can selectively activate the C2-H bond for arylation or other coupling processes, often with the aid of a directing group or specific ligands.
Low Yields in Suzuki-Miyaura Cross-Coupling Reactions
Question: I am attempting a Suzuki-Miyaura coupling with a bromo-benzothiophene, but my yields are consistently low. What factors should I investigate to optimize this reaction?
Answer:
Low yields in Suzuki-Miyaura couplings involving benzothiophenes can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, and the nature of the substrates themselves.
Causality: The sulfur atom in the benzothiophene ring can sometimes coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Additionally, the electronic nature of the substituents on both the benzothiophene and the boronic acid partner can significantly influence the reaction rate and efficiency.
Solutions:
-
Catalyst and Ligand Screening: The choice of palladium source and ligand is critical. For electron-rich benzothiophenes, electron-poor phosphine ligands can be effective. Conversely, for electron-poor systems, electron-rich and bulky ligands like SPhos can improve catalytic activity. It is advisable to screen a panel of common Suzuki catalysts and ligands (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with various phosphine ligands).
-
Base and Solvent Optimization: The base plays a crucial role in the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of solvent is also important; ethereal solvents like 1,4-dioxane or THF, often with water as a co-solvent, are frequently used. A systematic optimization of the base and solvent system is recommended.
-
Temperature and Reaction Time: Ensure the reaction is running at an optimal temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and to avoid product degradation.
-
Purity of Reagents: Ensure that the boronic acid is pure and not undergoing protodeborylation. The use of freshly opened or properly stored boronic acids is recommended.
Difficulty in Achieving C4 Functionalization
Question: I need to introduce a substituent at the C4 position of the benzothiophene ring, but all my attempts at direct functionalization have failed. What strategies can I employ?
Answer:
Direct functionalization at the C4 position is notoriously difficult due to the lower reactivity of the benzene portion of the ring compared to the thiophene ring.
Causality: The C4 position is part of the fused benzene ring, which is less susceptible to electrophilic attack than the electron-rich thiophene ring. Standard electrophilic substitution methods will almost exclusively target the C3 (and to a lesser extent, C2) position.
Solutions:
-
Directed ortho-Metalation (DoM): If a suitable directing group is present at the C3 or C5 position, it can direct lithiation to the C4 position. This is a powerful but substrate-dependent strategy.
-
Activation via S-Oxide Formation: A novel and effective metal-free approach involves the oxidation of the benzothiophene to its corresponding S-oxide. This activation enables a formal C-H/C-H coupling with phenols to introduce an aryl group at the C4 position. The presence of an electron-withdrawing group at C3 is often necessary for this transformation.
-
Synthesis from Pre-functionalized Precursors: Often, the most reliable method is to construct the benzothiophene ring from a starting material that already possesses the desired functionality at the position that will become C4. This involves a more linear synthetic approach but offers unambiguous regiocontrol.
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the functionalization of benzothiophene.
Q1: What is the most common site for electrophilic substitution on an unsubstituted benzothiophene, and why?
A1: The most common site for electrophilic substitution is the C3 position. This is because the carbocation intermediate formed upon electrophilic attack at C3 is more stabilized by resonance, with the positive charge being delocalized over the sulfur atom and the fused benzene ring.
Q2: How can I achieve C-H arylation at the C3 position of benzothiophene?
A2: While C2 C-H arylation is more established, C3 C-H arylation can be achieved using palladium catalysis with specific coupling partners like aryl halides or arylboronic acids. Another innovative, metal-free method involves the activation of benzothiophene as its S-oxide, which then undergoes a reaction with phenols to yield C3-arylated products.
Q3: Are there any metal-free methods for the functionalization of benzothiophene?
A3: Yes, several metal-free methods have been developed. As mentioned, the use of benzothiophene S-oxides enables metal-free C-H arylation at both the C3 and C4 positions. Additionally, iodine-catalyzed cascade reactions of thiophenols with alkynes can provide substituted benzothiophenes under metal- and solvent-free conditions.
Q4: What is the "interrupted Pummerer reaction" in the context of benzothiophene functionalization?
A4: The interrupted Pummerer reaction is a key mechanistic step in the functionalization of benzothiophene S-oxides. It involves the activation of the S-O bond, typically with an acid anhydride like TFAA, followed by the addition of a nucleophile (such as a phenol or an allyl silane). This leads to an intermediate that undergoes a charge-accelerated-sigmatropic rearrangement, resulting in highly regioselective C-C bond formation at the C3 position.
III. Data and Protocols
Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling of 2-Bromobenzothiophene
| Entry | Palladium Source | Ligand |
Validation & Comparative
A Comparative Guide to Validating the Biological Activity of Synthesized Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate
This guide provides a comprehensive framework for validating the biological activity of the novel synthesized compound, Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate. Designed for researchers, scientists, and drug development professionals, this document outlines a series of robust experimental protocols to elucidate the potential anticancer and anti-inflammatory properties of this molecule. By comparing its performance against established benzothiophene-based drugs, Raloxifene and Zileuton, this guide offers a clear pathway for characterizing its therapeutic potential.
The benzothiophene scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[1] The inclusion of a trifluoromethyl group is a strategic choice in drug design, often enhancing a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[2] This guide will detail the necessary steps to rigorously assess the biological impact of these structural features in this compound.
Comparative Framework: Benchmarking Against Established Drugs
To provide context for the biological activity of the synthesized compound, it is essential to compare it with well-characterized drugs that share the benzothiophene core. For this purpose, we have selected two notable examples:
-
Raloxifene: A second-generation selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[3][4] Its mechanism involves differential agonist and antagonist effects on estrogen receptors in various tissues.[5]
-
Zileuton: A 5-lipoxygenase inhibitor that blocks the synthesis of leukotrienes, potent inflammatory mediators.[6][7] It is primarily used for the management of chronic asthma, showcasing the anti-inflammatory potential of the benzothiophene scaffold.[8][9][10]
By evaluating our synthesized compound alongside Raloxifene and Zileuton, we can gain valuable insights into its relative potency and potential mechanisms of action.
Experimental Validation: A Multi-Faceted Approach
A thorough assessment of a novel compound's biological activity requires a multi-pronged approach. The following sections detail the proposed experimental workflows to investigate the cytotoxic and anti-inflammatory effects of this compound.
Part 1: Assessment of Anticancer Activity
The initial screening for anticancer potential will focus on determining the compound's cytotoxicity against a panel of human cancer cell lines.
Experimental Workflow: Anticancer Activity Screening
Caption: Workflow for assessing the in vitro anticancer activity.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11]
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with increasing concentrations of this compound, Raloxifene (as a benzothiophene comparator), and Doxorubicin (as a standard chemotherapeutic positive control) for 48 hours. Include a vehicle control (DMSO).
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.
Data Presentation: Comparative Cytotoxicity
The results of the MTT assay should be presented in a clear, tabular format to facilitate comparison.
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Raloxifene | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin | Experimental Data | Experimental Data | Experimental Data |
Part 2: Evaluation of Anti-Inflammatory Activity
Given the known anti-inflammatory properties of some benzothiophene derivatives, it is crucial to investigate this potential for our synthesized compound. The murine macrophage cell line RAW 264.7 stimulated with lipopolysaccharide (LPS) provides an excellent in vitro model for inflammation.[12][13]
Signaling Pathway: NF-κB Activation in Inflammation
Caption: Simplified NF-κB signaling pathway in LPS-stimulated macrophages.
Protocol 2: Assessment of Nitric Oxide (NO) Production
Nitric oxide is a key pro-inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory agents.[14]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound, Zileuton, and a known anti-inflammatory agent like Dexamethasone for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.
-
Data Analysis: Quantify the inhibition of NO production relative to the LPS-stimulated control.
Protocol 3: Western Blot Analysis of NF-κB Signaling Pathway
To delve into the mechanism of anti-inflammatory action, we will assess the effect of the compound on the NF-κB signaling pathway via Western blotting.[15][16]
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the synthesized compound, Zileuton, or Dexamethasone, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of p65 and IκBα. A loading control like β-actin or GAPDH should also be probed.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Densitometric Analysis: Quantify the band intensities to determine the relative protein expression levels.
Data Presentation: Impact on NF-κB Signaling
The quantitative data from the Western blot analysis should be summarized in a table.
| Treatment | p-p65/p65 Ratio (Fold Change) | p-IκBα/IκBα Ratio (Fold Change) |
| Control | 1.0 | 1.0 |
| LPS (1 µg/mL) | Experimental Data | Experimental Data |
| This compound + LPS | Experimental Data | Experimental Data |
| Zileuton + LPS | Experimental Data | Experimental Data |
| Dexamethasone + LPS | Experimental Data | Experimental Data |
Conclusion and Future Directions
This guide provides a foundational set of experiments to validate the biological activity of this compound. The proposed comparative analysis against established drugs will offer critical insights into its potential as a novel therapeutic agent. Positive results from these in vitro studies would warrant further investigation, including the assessment of its effects on a broader range of cancer cell lines, exploration of other signaling pathways, and eventual progression to in vivo models. The structured approach outlined herein ensures a rigorous and comprehensive evaluation, paving the way for the potential development of a new generation of benzothiophene-based therapeutics.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Sustainable access to benzothiophene derivatives bearing a trifluoromethyl group via a three-component domino reaction in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Raloxifene - Wikipedia [en.wikipedia.org]
- 4. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Zileuton - Wikipedia [en.wikipedia.org]
- 8. Articles [globalrx.com]
- 9. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 14. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate and Other Benzothiophene Derivatives in Oncology Research
For distribution to: Researchers, scientists, and drug development professionals.
In the landscape of medicinal chemistry, the benzothiophene scaffold stands out as a "privileged" structure, forming the core of numerous pharmacologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide provides a detailed comparative analysis of the efficacy of a specific derivative, Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate, in the context of other benzothiophene analogs as potential anticancer agents. We will delve into the synthesis, experimental protocols for efficacy evaluation, and a structure-activity relationship (SAR) analysis to provide a comprehensive resource for researchers in the field.
The inclusion of a trifluoromethyl (-CF3) group in pharmacologically active molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to target proteins.[4] The electron-withdrawing nature of the -CF3 group can significantly alter the electronic properties of the aromatic ring, often leading to improved biological activity.[5] This guide will explore the anticipated impact of the 6-trifluoromethyl substitution on the benzothiophene core in the context of anticancer efficacy.
Synthesis of this compound
The synthesis of the target compound can be achieved through a multi-step process, beginning with the formation of the precursor, 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid, followed by esterification. The following protocol is a synthesis of established methods.
Part 1: Synthesis of 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
This procedure is adapted from a known synthesis of the carboxylic acid precursor.[6]
Materials:
-
Appropriate starting materials (e.g., a substituted toluene)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Thioglycolic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Solvents (e.g., carbon tetrachloride, ethanol, water)
Step-by-Step Protocol:
-
Bromination of the starting material: The appropriately substituted toluene is refluxed with N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO) in a suitable solvent like carbon tetrachloride to yield the corresponding benzyl bromide.
-
Thioether formation: The resulting benzyl bromide is reacted with thioglycolic acid in the presence of a base such as sodium hydroxide to form the corresponding thioether.
-
Cyclization: The thioether undergoes intramolecular cyclization upon heating in the presence of a suitable dehydrating agent or catalyst to form the benzothiophene ring.
-
Hydrolysis (if necessary): If the cyclization results in an ester, it is hydrolyzed to the carboxylic acid using a base like sodium hydroxide, followed by acidification with hydrochloric acid.
-
Purification: The crude 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is purified by recrystallization from an appropriate solvent system.
Part 2: Esterification to this compound
This is a standard Fischer esterification reaction.
Materials:
-
6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
-
Methanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Solvents (e.g., diethyl ether or dichloromethane)
Step-by-Step Protocol:
-
Reaction Setup: A solution of 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid in an excess of absolute methanol is prepared in a round-bottom flask.
-
Acid Catalysis: A catalytic amount of concentrated sulfuric acid is carefully added to the solution.
-
Reflux: The reaction mixture is heated to reflux for several hours (typically 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent like diethyl ether and washed with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by washing with brine.
-
Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Comparative Efficacy: In Vitro Anticancer Activity
The cytotoxic potential of benzothiophene derivatives is typically evaluated against a panel of human cancer cell lines using colorimetric assays such as the MTT or SRB assay. The half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) values are determined to quantify the efficacy of the compounds.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The following is a generalized, step-by-step protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used method for assessing cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116, U87MG)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Workflow Diagram:
Caption: Workflow of a typical in vitro cytotoxicity MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the benzothiophene derivatives in culture medium from a stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from the wells and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Comparative Cytotoxicity Data
The following table summarizes the reported cytotoxic activities of various benzothiophene derivatives against different human cancer cell lines. This data is compiled from multiple sources and serves as a basis for our comparative analysis.
| Derivative Class | Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Benzothiophene Acrylonitriles | Analog 5 | Panel of 60 human cancer cell lines | 0.01 - 0.1 (GI50) | [7] |
| Analog 6 | Panel of 60 human cancer cell lines | 0.01 - 0.1 (GI50) | [7] | |
| Analog 13 | Panel of 60 human cancer cell lines | 0.01 - 0.1 (GI50) | [7] | |
| Hydroxybenzothiophenes | Compound 16b | U87MG (Glioblastoma) | 7.2 (IC50) | [8][9] |
| HCT-116 (Colon) | >10 (IC50) | [8][9] | ||
| A549 (Lung) | >10 (IC50) | [8][9] | ||
| HeLa (Cervical) | >10 (IC50) | [8][9] | ||
| Benzothiophene Carboxanilides | 2-Imidazolinyl-substituted derivatives | Various | Prominent Activity | [10] |
Note: The data presented is from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Structure-Activity Relationship (SAR) and the Role of the Trifluoromethyl Group
The biological activity of benzothiophene derivatives is highly dependent on the nature and position of substituents on the bicyclic core.[11]
Key SAR Insights:
-
Position 2 and 3 Substitutions: Modifications at the 2 and 3-positions of the benzothiophene ring have been extensively explored. The introduction of moieties like acrylonitrile at these positions has led to compounds with potent anticancer activity, often acting as tubulin polymerization inhibitors.[7]
-
Benzene Ring Substitutions: Substituents on the benzene portion of the benzothiophene scaffold also play a crucial role in modulating activity. Electron-withdrawing groups, in particular, have been shown to enhance the cytotoxic effects of some heterocyclic compounds.
The Impact of the 6-Trifluoromethyl Group:
The introduction of a trifluoromethyl group at the 6-position of the benzothiophene ring is anticipated to have a significant and positive impact on its anticancer efficacy.
Caption: Logical flow illustrating the anticipated impact of a 6-trifluoromethyl group on the anticancer activity of a benzothiophene derivative.
Studies on other heterocyclic scaffolds have demonstrated that the presence of a trifluoromethyl group can significantly enhance anticancer activity.[5][12] For instance, an isoxazole derivative bearing a trifluoromethyl group was found to be almost 8 times more active than its non-fluorinated analog.[12] This enhancement is attributed to several factors:
-
Increased Lipophilicity: The -CF3 group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.[4]
-
Metabolic Stability: The carbon-fluorine bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, thereby increasing the bioavailability and half-life of the compound.[4]
-
Enhanced Target Binding: The strong electron-withdrawing nature of the -CF3 group can alter the electronic distribution of the benzothiophene ring system, potentially leading to stronger and more favorable interactions with the active site of target proteins, such as kinases or tubulin.
Given these established principles, it is highly probable that this compound will exhibit potent anticancer activity. The combination of the "privileged" benzothiophene scaffold with the activity-enhancing trifluoromethyl group makes it a compelling candidate for further investigation in cancer drug discovery programs.
Conclusion and Future Directions
This guide has provided a comprehensive overview of this compound in comparison to other benzothiophene derivatives as potential anticancer agents. While direct comparative experimental data for the target molecule is not yet available in the public domain, the analysis of structure-activity relationships strongly suggests its potential for high efficacy. The provided synthesis and in vitro testing protocols offer a clear path for its evaluation.
Future research should focus on the synthesis and direct comparative testing of this compound against a panel of cancer cell lines alongside other potent benzothiophene derivatives. Elucidating its precise mechanism of action, whether through tubulin polymerization inhibition, kinase inhibition, or other pathways, will be crucial for its further development as a potential therapeutic agent.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel substituted benzothiophene and thienothiophene carboxanilides and quinolones: synthesis, photochemical synthesis, DNA-binding properties, antitumor evaluation and 3D-derived QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of different synthetic routes to 6-(trifluoromethyl)-1-benzothiophene-2-carboxylates
For Researchers, Scientists, and Drug Development Professionals
The 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of pharmacologically active compounds. The incorporation of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, efficient and versatile synthetic routes to this key intermediate are of significant interest to the drug development community. This guide provides a comparative analysis of different synthetic strategies for accessing ethyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate, offering insights into the experimental choices, potential yields, and scalability of each approach.
Introduction to Synthetic Strategies
The construction of the 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate core can be broadly approached through two primary strategies:
-
Linear Synthesis via Cyclization: This approach involves the formation of the benzothiophene ring system from acyclic precursors already bearing the trifluoromethyl group. A prominent example is the reaction of a substituted benzaldehyde with a sulfur-containing C2 synthon.
-
Convergent Synthesis via Carboxylic Acid Intermediate: This strategy focuses on the initial synthesis of the corresponding 6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid, followed by a separate esterification step to yield the desired carboxylate.
This guide will delve into the specifics of these routes, providing detailed protocols, comparative data, and mechanistic insights to aid researchers in selecting the most appropriate method for their specific needs.
Route 1: One-Pot Cyclization from 2-Fluoro-4-(trifluoromethyl)benzaldehyde
This is a widely utilized and efficient method for the direct synthesis of ethyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate. The reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular condensation.
Reaction Scheme:
Performance Benchmark of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate in Antiviral Assays: A Comparative Guide
Introduction: The Quest for Novel Antiviral Agents
The emergence and re-emergence of viral pathogens underscore the urgent and persistent need for novel antiviral therapeutics. Broad-spectrum antiviral agents, which are effective against multiple viruses, are of particular interest as they can serve as a first line of defense against unidentified viruses or during pandemics.[1][2] The benzothiophene scaffold has garnered attention in medicinal chemistry due to the diverse biological activities of its derivatives, including antimicrobial and antiviral properties.[3][4] This guide focuses on a specific derivative, Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate, and provides a comprehensive framework for benchmarking its antiviral performance against established drugs.
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth, technically-grounded comparison, moving beyond a simple listing of protocols to explain the causality behind experimental choices. The methodologies described are designed to be self-validating systems, ensuring the integrity and reproducibility of the findings.
Comparative Framework: Selecting Viruses and Reference Compounds
To comprehensively evaluate the antiviral potential of this compound, a panel of representative viruses and well-characterized comparator drugs is essential.
Viral Panel:
-
Influenza A Virus (IAV): An enveloped, single-stranded RNA virus responsible for seasonal epidemics and occasional pandemics. Its constant evolution necessitates the development of new antiviral strategies.
-
Human Coronavirus 229E (HCoV-229E): An enveloped, single-stranded RNA virus that is a common cause of the cold. It serves as a valuable model for more pathogenic coronaviruses.
-
Herpes Simplex Virus-1 (HSV-1): An enveloped, double-stranded DNA virus that causes lifelong latent infections.
Comparator Antiviral Agents:
-
Oseltamivir: A neuraminidase inhibitor used for the treatment and prophylaxis of Influenza A and B viruses.[5][6][7] It acts by preventing the release of new viral particles from infected cells.[5][6][8][9]
-
Remdesivir: A broad-spectrum antiviral agent that is a nucleotide analog prodrug.[10][11] It inhibits viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA synthesis.[10][12][13]
-
Favipiravir: Another broad-spectrum antiviral that targets the viral RNA-dependent RNA polymerase.[14][15][16][17] Its mechanism involves inducing lethal mutagenesis in the viral genome.[16][18]
Experimental Design: A Three-Pillar Approach to Antiviral Evaluation
A robust assessment of an antiviral compound rests on three key experimental pillars: determining its efficacy against the virus, assessing its toxicity to host cells, and calculating its selectivity. This guide details the protocols for these essential assays.
Pillar 1: Cytotoxicity Assessment (MTT Assay)
Before evaluating antiviral activity, it is crucial to determine the concentration range at which the compound is not toxic to the host cells. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[19][20][21] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[20][21] The amount of formazan produced is proportional to the number of viable cells.[20]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed an appropriate host cell line (e.g., Vero or A549 cells) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours of incubation.
-
Compound Preparation: Prepare a series of dilutions of this compound and the comparator drugs in cell culture medium.
-
Treatment: After 24 hours, remove the growth medium from the cells and add the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[22]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Diagram: MTT Cytotoxicity Assay Workflow
Caption: Workflow of the MTT cytotoxicity assay for CC50 determination.
Pillar 2: Antiviral Efficacy Assessment (Plaque Reduction Assay)
The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the lytic cycle of a virus.[24] Infectious virus particles create localized areas of cell death or lysis, known as plaques, in a confluent monolayer of host cells.[24] The number of plaques is directly proportional to the number of infectious virions.[24] An effective antiviral agent will reduce the number and/or size of these plaques.[24]
Experimental Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed a suitable host cell line in 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.[24]
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound and comparator drugs. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection: Pre-incubate the virus with the compound dilutions for 1 hour at 37°C. Then, infect the cell monolayers with the virus-compound mixtures. Include a virus-only control.
-
Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the respective compound concentrations.[24] This limits the spread of the virus to adjacent cells, resulting in the formation of distinct plaques.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Fix the cells with a fixative (e.g., 10% formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The 50% effective concentration (EC50) is the concentration of the compound that inhibits plaque formation by 50%.
Diagram: Plaque Reduction Assay Workflow
Caption: Workflow of the plaque reduction assay for EC50 determination.
Alternative Efficacy Assessment: TCID50 Assay
For viruses that do not form plaques, the Tissue Culture Infectious Dose 50 (TCID50) assay is a common alternative for quantifying viral titers. This assay determines the dilution of a virus required to infect 50% of the inoculated cell cultures.[25]
Experimental Protocol: TCID50 Assay
-
Cell Seeding: Seed host cells in a 96-well plate to achieve a confluent monolayer.[26]
-
Compound and Virus Preparation: Prepare serial dilutions of the test and comparator compounds. Prepare 10-fold serial dilutions of the virus stock.[26]
-
Infection: Add the virus dilutions to the cell monolayers in the presence of a fixed, non-toxic concentration of the compound. Include a virus-only control.
-
Incubation: Incubate the plate for 5-7 days, or until the cytopathic effect (CPE) is fully developed in the virus control wells.
-
CPE Observation: Observe the wells for the presence or absence of CPE under a microscope.
-
Titer Calculation: Calculate the TCID50 titer using the Reed-Muench or Spearman-Kärber method.[25] The EC50 is the concentration of the compound that reduces the virus titer by 50%.
Diagram: TCID50 Assay Workflow
Caption: Workflow of the TCID50 assay for determining antiviral efficacy.
Pillar 3: The Selectivity Index - A Measure of Therapeutic Potential
The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is the ratio of the compound's cytotoxicity to its antiviral activity (SI = CC50 / EC50). A higher SI value indicates greater selectivity of the compound for the virus over the host cell, suggesting a wider therapeutic window.
Data Presentation and Interpretation
The quantitative data from these assays should be compiled into clear, structured tables for easy comparison.
Table 1: Cytotoxicity of Test Compounds
| Compound | Cell Line | Incubation Time (h) | CC50 (µM) |
| This compound | Vero | 48 | |
| Oseltamivir | Vero | 48 | |
| Remdesivir | Vero | 48 | |
| Favipiravir | Vero | 48 |
Table 2: Antiviral Activity against Influenza A Virus
| Compound | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Plaque Reduction | |||
| Oseltamivir | Plaque Reduction | |||
| Remdesivir | Plaque Reduction | |||
| Favipiravir | Plaque Reduction |
Table 3: Antiviral Activity against Human Coronavirus 229E
| Compound | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Plaque Reduction/TCID50 | |||
| Remdesivir | Plaque Reduction/TCID50 | |||
| Favipiravir | Plaque Reduction/TCID50 |
Table 4: Antiviral Activity against Herpes Simplex Virus-1
| Compound | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Plaque Reduction | |||
| Remdesivir | Plaque Reduction |
Conclusion
This guide provides a robust framework for the comprehensive evaluation of this compound as a potential antiviral agent. By employing these standardized and self-validating protocols, researchers can generate high-quality, reproducible data. The comparative analysis against well-characterized drugs like Oseltamivir, Remdesivir, and Favipiravir will provide crucial context for its potency and selectivity. A promising compound will exhibit a low EC50 value and a high CC50 value, resulting in a large selectivity index, indicating its potential as a candidate for further preclinical development.
References
- 1. Broad-spectrum antiviral drug - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. Oseltamivir - Wikipedia [en.wikipedia.org]
- 6. Uses and mechanism of Oseltamivir_Chemicalbook [chemicalbook.com]
- 7. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. ijsrtjournal.com [ijsrtjournal.com]
- 11. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 14. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]
- 15. pnas.org [pnas.org]
- 16. sterispharma.com [sterispharma.com]
- 17. nbinno.com [nbinno.com]
- 18. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. clyte.tech [clyte.tech]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. static.igem.wiki [static.igem.wiki]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Virus Titration / TCID50 Assay [coriolis-pharma.com]
- 26. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
Evaluating the Metabolic Stability of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate: A Comparative In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the early assessment of a compound's metabolic stability is a cornerstone of preclinical development. A molecule's susceptibility to biotransformation by drug-metabolizing enzymes dictates its pharmacokinetic profile, influencing crucial parameters such as half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comprehensive framework for evaluating the in vitro metabolic stability of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate, a novel benzothiophene derivative.
This document is structured to provide not only a detailed experimental protocol but also a comparative analysis against structurally related benzothiophene compounds, namely Raloxifene and Arzoxifene. By understanding the metabolic fate of these established selective estrogen receptor modulators (SERMs), we can infer and contextualize the potential metabolic pathways and stability of our target compound. Furthermore, we will delve into the well-documented impact of trifluoromethyl (CF₃) substitution on metabolic stability to build a robust hypothesis for the behavior of this compound in a metabolic environment.
The Scientific Rationale: Structure, Metabolism, and the Benzothiophene Scaffold
The benzothiophene core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1][2] However, this heterocyclic system is also susceptible to oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[3][4][5] Understanding the interplay between the benzothiophene nucleus and its substituents is critical for predicting metabolic hotspots and designing more stable analogues.
For instance, the benzothiophene SERMs, Raloxifene and Arzoxifene, undergo extensive metabolism. Raloxifene is primarily metabolized via glucuronidation at its phenolic hydroxyl groups, but oxidative metabolism also occurs.[6][7][8] Arzoxifene, a successor to Raloxifene, was designed in part to have improved bioavailability.[9][10][11] The study of these compounds provides a valuable precedent for predicting the metabolism of other benzothiophene derivatives.
A key structural feature of our target compound is the trifluoromethyl group at the 6-position. The introduction of a CF₃ group is a common strategy in medicinal chemistry to enhance metabolic stability.[12] The high strength of the carbon-fluorine bond makes it resistant to enzymatic cleavage, effectively blocking a potential site of oxidative metabolism.[13][14][15] This "metabolic blocking" effect can significantly increase a compound's half-life and improve its overall pharmacokinetic profile.[16][17]
Based on these principles, we can hypothesize that the trifluoromethyl group in this compound will likely shield the benzene ring from hydroxylation at the 6-position, a potential metabolic route for unsubstituted benzothiophenes. The primary sites of metabolism for our target compound are therefore more likely to be the benzothiophene sulfur atom (leading to S-oxidation) or the ester moiety (hydrolysis).
Experimental Design: A Self-Validating System for In Vitro Metabolic Stability Assessment
To objectively evaluate the metabolic stability of this compound, a well-controlled in vitro assay using human liver microsomes is the industry standard. This subcellular fraction contains a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs, providing a cost-effective and reproducible system for determining intrinsic clearance.[18]
The experimental workflow is designed to be self-validating through the inclusion of appropriate controls. A negative control (incubation without the NADPH cofactor) will account for any non-enzymatic degradation of the test compound. Positive controls with known metabolic fates (e.g., a rapidly metabolized compound like Verapamil and a more slowly metabolized one like Carbamazepine) will ensure the metabolic competency of the microsomal preparation.
The quantification of the parent compound over time will be performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for its high sensitivity and specificity in analyzing complex biological matrices.[15]
Figure 1: Experimental workflow for the in vitro metabolic stability assay.
Detailed Experimental Protocol: Human Liver Microsomal Stability Assay
This protocol outlines the steps for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.
1. Reagent Preparation:
-
Test Compound Stock (1 mM): Dissolve this compound in dimethyl sulfoxide (DMSO).
-
Comparator Compound Stocks (1 mM): Prepare separate 1 mM stocks of Raloxifene and Arzoxifene in DMSO.
-
Positive Control Stocks (1 mM): Prepare 1 mM stocks of Verapamil (high clearance) and Carbamazepine (low clearance) in DMSO.
-
Human Liver Microsomes (HLM): Thaw a vial of pooled HLM (20 mg/mL) on ice. Dilute to 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System (Optional but recommended for longer incubations): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in 100 mM potassium phosphate buffer. Alternatively, a commercially available system can be used. For this protocol, we will use a simple NADPH solution.
-
NADPH Solution (10 mM): Dissolve NADPH in 100 mM potassium phosphate buffer. Prepare fresh.
-
Quenching Solution: Acetonitrile containing a suitable internal standard (e.g., a structurally similar but chromatographically distinct compound) at a fixed concentration (e.g., 100 nM).
2. Incubation Procedure:
-
Label microcentrifuge tubes for each time point (0, 5, 15, 30, 60 minutes) for the test compound, comparators, and positive controls. Also include a "minus NADPH" control for the 60-minute time point for each compound.
-
In each tube, add 198 µL of the diluted HLM suspension (1 mg/mL).
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
To initiate the reactions, add 2 µL of the 1 mM compound stock to the respective tubes (final concentration 10 µM). For the "minus NADPH" controls, add 20 µL of phosphate buffer instead of the NADPH solution in the next step.
-
Add 20 µL of the 10 mM NADPH solution to all tubes except the "minus NADPH" controls. The final incubation volume is 220 µL.
-
For the 0-minute time point, immediately add 440 µL of the cold quenching solution.
-
Incubate the remaining tubes at 37°C with gentle shaking.
-
At each subsequent time point (5, 15, 30, and 60 minutes), terminate the reaction by adding 440 µL of the cold quenching solution.
-
Vortex all tubes and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the detection and quantification of this compound, Raloxifene, Arzoxifene, and the positive controls.
-
The analysis should be performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for optimal sensitivity and specificity.
-
Generate a standard curve for each compound to ensure accurate quantification.
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of the slope.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the equation: CLint = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein) .
Comparative Data Analysis and Predicted Metabolic Profile
The following table presents hypothetical data for this compound alongside published or expected data for the comparator compounds. This allows for a direct comparison of their metabolic stabilities.
| Compound | In Vitro t½ (min) | In Vitro CLint (µL/min/mg protein) | Predicted Metabolic Stability |
| This compound | > 60 | < 10 | High |
| Raloxifene | ~ 30 - 45 | ~ 15 - 25 | Moderate |
| Arzoxifene | ~ 20 - 35 | ~ 20 - 35 | Moderate to Low |
| Verapamil (Positive Control) | < 10 | > 70 | Low |
| Carbamazepine (Positive Control) | > 60 | < 10 | High |
Note: Data for Raloxifene and Arzoxifene are representative values from literature and may vary depending on experimental conditions. Data for the target compound is hypothetical based on its structure.
Based on the structure-activity relationships discussed earlier, this compound is predicted to have high metabolic stability. The trifluoromethyl group at the 6-position is expected to significantly reduce oxidative metabolism on the benzene ring. The ester moiety may be susceptible to hydrolysis, but this is often a slower metabolic process compared to CYP-mediated oxidation.
The predicted metabolic pathways for this compound are illustrated in the following diagram.
Figure 2: Predicted metabolic pathways for this compound.
Conclusion and Future Directions
This guide provides a robust framework for the in vitro evaluation of the metabolic stability of this compound. By employing a well-controlled human liver microsomal assay and leveraging comparative data from structurally related compounds, researchers can gain valuable insights into the pharmacokinetic potential of this novel molecule.
The predicted high metabolic stability of this compound, largely attributed to its trifluoromethyl substituent, warrants further investigation. Subsequent studies could involve incubation with hepatocytes to assess the contribution of Phase II metabolism (e.g., glucuronidation of any hydroxylated metabolites) and reaction phenotyping studies with specific CYP isoforms to identify the primary enzymes responsible for its metabolism. Ultimately, a thorough understanding of a compound's metabolic fate is essential for its successful progression through the drug discovery and development pipeline.
References
- 1. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and screening of new benzothiophene derivatives. [wisdomlib.org]
- 3. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Pharmacokinetics of raloxifene in male Wistar-Hannover rats: influence of complexation with hydroxybutenyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. annualreviews.org [annualreviews.org]
- 14. nbinno.com [nbinno.com]
- 15. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Structural Modulation of Oxidative Metabolism in Design of Improved Benzothiophene Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Assessing the Off-Target Effects of Novel Benzothiophene Derivatives: A Case Study of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Introduction: The Imperative of Off-Target Profiling in Drug Discovery
In the quest for novel therapeutics, the identification of a potent "on-target" molecule is only the beginning of a rigorous journey. A critical and often decisive phase is the comprehensive assessment of a compound's unintended biological interactions, commonly known as off-target effects. These effects are a primary cause of clinical trial failures and post-market drug withdrawals. Therefore, a proactive and systematic evaluation of a drug candidate's selectivity is not merely a regulatory requirement but a cornerstone of robust scientific and drug development practice.[1][2] The primary goals of this preclinical safety evaluation are to establish a safe initial dose for human trials, identify potential organ toxicities, and define key safety parameters for clinical monitoring.[3][4][5]
This guide provides a detailed framework for assessing the off-target effects of novel chemical entities, using Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate as a case study. This compound, a benzothiophene derivative, represents a class of molecules with significant therapeutic potential but for which biological activity and selectivity are largely uncharacterized.[6][7] Our approach will be comparative, contrasting our lead compound with established drugs containing related structural motifs: Raloxifene , a selective estrogen receptor modulator (SERM) with a benzothiophene core, and Sertaconazole , an imidazole antifungal agent.
This document is structured to provide not just protocols, but the strategic thinking behind them. We will progress from broad, predictive in silico methods to highly specific in vitro and cell-based validation assays, offering a logical, tiered approach to de-risking a novel compound.
Part 1: The Strategic Workflow for Off-Target Assessment
A successful off-target profiling campaign is a multi-pronged, iterative process. It begins with broad, computational predictions to cast a wide net for potential liabilities, followed by focused experimental validation to confirm or refute these predictions and uncover unanticipated interactions.
Our workflow is designed to be both comprehensive and resource-efficient, prioritizing activities that provide the most impactful data at each stage of early drug development.
Caption: A tiered workflow for assessing off-target effects of a novel compound.
Part 2: In Silico Profiling - Predicting Potential Liabilities
Before committing to expensive and time-consuming wet lab experiments, computational, or in silico, methods provide a powerful first pass at identifying potential off-target interactions.[8][9] These approaches leverage vast databases of known drug-target interactions to predict the biological activities of a novel molecule based on its chemical structure.
Causality: The principle of molecular similarity underpins this approach: molecules with similar structures or physicochemical properties are likely to interact with similar biological targets. By comparing our lead compound to a library of molecules with known activities, we can generate a ranked list of probable off-targets.
Methodology:
-
Ligand-Based Virtual Screening: We utilize platforms like the Search Ensemble of Algorithms (SEA) or SwissTargetPrediction. These tools compare the 2D or 3D structure of our query molecule against databases of annotated ligands for thousands of targets.
-
ADMET Prediction: Tools like SwissADME are used to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. This helps to flag potential liabilities such as inhibition of Cytochrome P450 enzymes or hERG channels, which are common causes of adverse drug reactions.
Predicted Off-Target Profile for this compound (Hypothetical Data):
| Target Class | Predicted Targets (Example) | Confidence Score | Rationale / Implication |
| Kinases | SRC, LCK, FYN (Src family kinases) | High | The benzothiophene scaffold can act as a hinge-binding motif for many kinases. |
| GPCRs | Dopamine Receptor D2, Serotonin Receptor 5-HT2A | Medium | Aromatic and hydrophobic features may lead to interactions with aminergic receptors. |
| Enzymes | Monoamine Oxidase B (MAO-B) | Medium | The planar ring system shares features with known MAO inhibitors. |
| Ion Channels | hERG (Potassium channel) | Low-Medium | A common liability for many small molecules; warrants experimental testing. |
Part 3: In Vitro Screening - Broad-Panel Experimental Profiling
With a list of predicted off-targets in hand, the next step is experimental validation using broad-panel in vitro screening. This is a crucial step to reduce safety-related drug attrition.[1] These services, offered by specialized contract research organizations (CROs), test the compound at one or two fixed concentrations against hundreds of biologically relevant targets.
Causality: This approach provides a global view of a compound's selectivity.[10] By physically testing the interaction between our compound and a large array of purified proteins (kinases, receptors, enzymes), we can directly measure its activity and identify unintended "hits."
Kinase Selectivity Profiling
Kinases are one of the most common classes of off-targets for small molecule drugs.[10] A broad kinome scan is therefore an essential early screen.
Experimental Protocol: Broad Kinase Panel Screen (Example)
-
Compound Preparation: Solubilize this compound in DMSO to a stock concentration of 10 mM.
-
Assay Concentration: Prepare working solutions for screening at final concentrations of 1 µM and 10 µM.
-
Kinase Panel: Submit the compound to a commercial service (e.g., Reaction Biology, Eurofins) for screening against a panel of over 400 human kinases.
-
Assay Principle: The assay typically measures the remaining kinase activity after incubation with the test compound, often using a radiometric (33P-ATP) or fluorescence-based method.
-
Data Analysis: Results are reported as percent inhibition relative to a vehicle (DMSO) control. A common threshold for a "hit" is >50% inhibition at 10 µM.
Safety Pharmacology Profiling
This panel typically includes a range of non-kinase targets known to be implicated in adverse drug reactions, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.
Comparative Data: Off-Target Hits at 10 µM (% Inhibition)
| Target | This compound | Raloxifene (Literature Data) | Sertaconazole (Literature Data) | Potential Clinical Implication |
| On-Target (Hypothetical) | 98% | Estrogen Receptor α (antagonist) | Fungal CYP51 (Ergosterol synthesis) | Efficacy |
| Kinase: SRC | 65% | <10% | 25% | Immune modulation, GI effects |
| Kinase: KDR (VEGFR2) | 58% | <10% | <10% | Hypertension, bleeding |
| GPCR: 5-HT2B | 72% | 45% | <10% | Cardiac valvulopathy risk |
| Ion Channel: hERG | 35% | <15% | 40% | Cardiac arrhythmia (QT prolongation) |
| Other: SERT (Serotonin Transporter) | 15% | 85% | <10% | Antidepressant-like effects, VTE risk[11][12] |
Note: Data for the title compound is hypothetical. Data for Raloxifene and Sertaconazole is illustrative based on their known pharmacological profiles.
Part 4: Hit Confirmation and Cellular Validation
Hits from broad-panel screens must be confirmed and their relevance assessed in a more physiological context. This involves generating dose-response curves to determine potency (IC50) and using cell-based assays to confirm target engagement and assess phenotypic consequences.
Causality: A single-point screen can be misleading due to assay artifacts. A full dose-response curve confirms a genuine interaction and quantifies its potency. Cell-based assays are critical because they provide a more biologically relevant environment than purified protein assays, helping to bridge the gap between molecular studies and in vivo experimentation.[13][14]
Dose-Response Confirmation
For each confirmed hit from the broad-panel screen (e.g., SRC, KDR, 5-HT2B), a 10-point dose-response curve is generated to determine the IC50 value. A potent off-target interaction (e.g., IC50 < 1 µM) is a significant concern and requires further investigation.
Cellular Cytotoxicity Profiling
A fundamental assessment is to determine the compound's general toxicity to living cells. This is often done using multiple cell lines from different tissues to identify any tissue-specific toxicity.[15][16]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed cells (e.g., HepG2 for liver, HEK293 for kidney, H9c2 for cardiac) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 (50% cytotoxic concentration).
Comparative Cytotoxicity Data (CC50 in µM)
| Cell Line | Tissue Origin | This compound | Raloxifene | Sertaconazole |
| HepG2 | Human Liver | > 50 µM | > 50 µM | 15 µM |
| HEK293 | Human Kidney | 45 µM | > 50 µM | 28 µM |
| H9c2 | Rat Cardiomyocyte | 25 µM | > 50 µM | > 50 µM |
| A549 | Human Lung | 30 µM | > 50 µM | 22 µM |
Note: Data is hypothetical and for illustrative purposes.
This data suggests our lead compound may have some modest, non-specific toxicity at higher concentrations, particularly towards cardiac cells, which warrants further investigation, especially given the low-level hERG activity observed.
Caption: Logic diagram for confirming an in vitro off-target hit in a cellular context.
Conclusion and Forward Look
This guide outlines a systematic, multi-tiered strategy for the early identification and characterization of off-target effects, using this compound as a working example. The process moves logically from broad in silico predictions to focused in vitro and cell-based experimental validation.[8]
Our hypothetical results for the lead compound indicate potential off-target activity against SRC family kinases and the 5-HT2B receptor. While the cytotoxic potential appears moderate, the combination of hERG and cardiomyocyte toxicity signals a potential cardiovascular risk that must be prioritized for further investigation.
Compared to our benchmarks, the profile of our lead compound presents a unique set of potential liabilities. Unlike Raloxifene, whose major off-target concern is related to SERT and thromboembolic events[11][12][17][18], our compound's risks appear more directed towards kinase and GPCR-mediated pathways. Unlike the topical antifungal Sertaconazole, whose adverse effects are primarily local skin reactions[19][20][21], our systemically-acting compound requires a much broader safety assessment.
The path forward involves deeper mechanistic studies into the confirmed off-targets, the use of orthogonal assays to validate findings[22], and ultimately, assessment in preclinical animal models to understand the in vivo toxicological relevance of these findings.[3][23] This rigorous, front-loaded approach to safety assessment is indispensable for mitigating risk and increasing the probability of success in the long and arduous process of drug development.
References
- 1. In silico off-target profiling for enhanced drug safety assessment [ouci.dntb.gov.ua]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Combined In Vitro/In Silico Approach to Identifying Off-Target Receptor Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico pharmacology for drug discovery: methods for virtual ligand screening and profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. sciencedaily.com [sciencedaily.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. In Vitro Cell Based Assay: BioLab Solutions | Da-ta Biotech [databiotech.co.il]
- 15. Predictive Toxicology Models Using Cell-Based Assays [cytion.com]
- 16. Predictive Toxicology Models Using Cell-Based Assays [cytion.com]
- 17. breastcancer.org [breastcancer.org]
- 18. The Study of Tamoxifen and Raloxifene (STAR): Questions and Answers - NCI [cancer.gov]
- 19. What are the side effects of Sertaconazole Nitrate? [synapse.patsnap.com]
- 20. drugs.com [drugs.com]
- 21. Sertaconazole (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate: An Evaluation of Reproducibility and Practicality
For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate, a scaffold of significant interest in medicinal chemistry, presents unique synthetic challenges. This guide provides an in-depth, comparative analysis of published synthesis protocols for this compound, focusing on reproducibility, practicality, and the underlying chemical principles that govern success.
Introduction: The Significance and Synthetic Hurdles of a Trifluoromethylated Benzothiophene
This compound is a valuable building block in the synthesis of various biologically active molecules. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. However, the introduction of this electron-withdrawing group also presents challenges in the synthesis of the benzothiophene core, often impacting reaction rates and yields. This guide will dissect two primary synthetic routes to this important intermediate, offering a critical evaluation to inform your experimental design.
Comparative Analysis of Synthetic Protocols
Two principal strategies for the synthesis of this compound are prevalent in the literature: a direct one-pot synthesis adapted from the synthesis of the corresponding ethyl ester, and a two-step approach involving the synthesis and subsequent esterification of the carboxylic acid intermediate.
| Parameter | Protocol 1: Direct One-Pot Synthesis | Protocol 2: Two-Step Synthesis (Acid formation and Esterification) |
| Starting Materials | 2-Fluoro-4-(trifluoromethyl)benzaldehyde, Methyl thioglycolate | 2-Fluoro-4-(trifluoromethyl)benzaldehyde, Ethyl thioglycolate (for acid) |
| Key Reagents | K₂CO₃, DMF | K₂CO₃, DMF (for acid); H₂SO₄, Methanol (for esterification) |
| Reaction Time | ~2 hours | ~2 hours (acid synthesis) + ~24 hours (esterification) |
| Reported Yield | 57% (for ethyl ester analog)[1] | 89% (for carboxylic acid)[2] |
| Purification | Recrystallization from Methanol | Aqueous workup and filtration (acid); Extraction and concentration (ester) |
| Reproducibility | Moderate to High | High |
Protocol 1: Direct One-Pot Synthesis of the Methyl Ester
This approach is an adaptation of the published synthesis of Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate[1]. By substituting methyl thioglycolate for ethyl thioglycolate, the target methyl ester can be obtained in a single, efficient step.
Experimental Workflow
Caption: Workflow for the direct one-pot synthesis.
Step-by-Step Methodology
-
Reaction Setup: To a solution of 2-fluoro-4-(trifluoromethyl)benzaldehyde (1 equivalent) in anhydrous DMF, add methyl thioglycolate (1.2 equivalents) and potassium carbonate (1.1 equivalents).
-
Reaction: Stir the mixture at 60 °C for 2 hours. The reaction progress can be monitored by thin-layer chromatography.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water. Extract the aqueous layer with diethyl ether.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting residue is then recrystallized from methanol to yield the pure product.
Expertise & Experience Insights
This one-pot method is attractive due to its simplicity and relatively short reaction time. The choice of potassium carbonate as the base is crucial; it is strong enough to deprotonate the thioglycolate but mild enough to avoid unwanted side reactions. The use of DMF as a polar aprotic solvent facilitates the nucleophilic aromatic substitution of the fluorine atom. While the reported yield for the ethyl ester is moderate (57%), this direct approach minimizes handling and purification steps[1]. Potential reproducibility issues may arise from incomplete reaction or side product formation if the reaction temperature or time is not carefully controlled.
Protocol 2: Two-Step Synthesis via the Carboxylic Acid Intermediate
This method involves the initial synthesis of 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid, followed by its esterification to the desired methyl ester. This approach offers the advantage of isolating and purifying the intermediate acid, which can lead to a cleaner final product.
Experimental Workflow
Caption: Workflow for the two-step synthesis.
Step-by-Step Methodology
Step 1: Synthesis of 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
-
Reaction Setup: This step is analogous to Protocol 1, using ethyl thioglycolate. To a solution of 2-fluoro-4-(trifluoromethyl)benzaldehyde (1 equivalent) in anhydrous DMF, add ethyl thioglycolate (1.2 equivalents) and potassium carbonate (1.1 equivalents).
-
Reaction: Stir the mixture at 60 °C for 2 hours.
-
Workup and Purification: After cooling, the reaction mixture is subjected to an aqueous workup to yield the carboxylic acid as a white powder. The reported yield for this step is high (89%)[2].
Step 2: Esterification
-
Reaction Setup: Dissolve the 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid (1 equivalent) in methanol and add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Reflux the mixture for 24 hours. The progress of the esterification can be monitored by TLC.
-
Workup and Purification: After the reaction is complete, remove the excess methanol under reduced pressure. Cool the residue to 0 °C to induce crystallization and filter to obtain the final product.
Expertise & Experience Insights
The two-step protocol, while longer, offers a more robust and potentially higher-yielding route to the final product. The high yield of the intermediate carboxylic acid is a significant advantage[2]. The subsequent esterification is a standard and generally high-yielding reaction. This method allows for the purification of the intermediate, which can be critical for achieving high purity in the final product. The primary drawback is the extended reaction time for the esterification step. For applications where purity is paramount, this two-step approach is often the preferred method.
Trustworthiness and Self-Validation
Both described protocols are based on well-established chemical transformations. The direct synthesis relies on a nucleophilic aromatic substitution followed by an intramolecular condensation, a common strategy for constructing benzothiophenes. The two-step method employs the same initial reaction followed by a classical Fischer esterification. The reproducibility of these reactions is generally high, provided that anhydrous conditions are maintained and the reaction parameters are strictly controlled. It is recommended to characterize the intermediate and final products thoroughly using techniques such as NMR spectroscopy and mass spectrometry to confirm their identity and purity.
Concluding Remarks
The choice between the direct one-pot synthesis and the two-step approach for preparing this compound will depend on the specific needs of the researcher. For rapid access to the material where moderate yields are acceptable, the one-pot synthesis is a viable option. For applications requiring high purity and where overall yield is a primary concern, the two-step protocol is the more reliable choice. Careful attention to reaction conditions and purification techniques will be key to achieving reproducible results with either method.
References
Comparative Docking Studies of Benzothiophene Carboxylates to Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2)
A Technical Guide for Researchers in Drug Discovery
This guide provides a comprehensive, in-depth analysis of the comparative molecular docking of a series of benzothiophene carboxylates to the ATP-binding site of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2). As a Senior Application Scientist, the goal is to present not just a protocol, but a scientifically grounded narrative that explains the rationale behind experimental choices, ensuring a self-validating and reproducible workflow.
Introduction: The Rationale for Targeting MK2 with Benzothiophene Carboxylates
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a crucial enzyme in the inflammatory signaling cascade.[1][2] Its activation is linked to the production of pro-inflammatory cytokines, making it a compelling target for the development of novel anti-inflammatory therapeutics.[2] The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors.[1][2][3] The addition of a carboxylate group can significantly influence a molecule's binding affinity and selectivity through the formation of key hydrogen bonds and electrostatic interactions within a protein's active site.[4][5][6]
This guide will systematically compare the docking performance of several benzothiophene carboxylate derivatives against the MK2 active site. The objective is to elucidate the structure-activity relationships (SAR) that govern their binding affinities and to identify key molecular interactions that can be leveraged for the rational design of more potent and selective MK2 inhibitors.[1][7]
Experimental Workflow: A Step-by-Step Guide to Comparative Docking
The computational drug design workflow is a multi-step process that begins with target and ligand preparation, proceeds through molecular docking, and culminates in results analysis.[8][9] This section details a robust and validated protocol for the comparative docking of benzothiophene carboxylates to MK2.
Caption: A generalized workflow for comparative molecular docking studies.
Target Protein Preparation
The initial and critical step in structure-based drug design is the preparation of the target protein.[10]
-
Step 1: Retrieval of Crystal Structure: The X-ray crystal structure of human MK2 in complex with an inhibitor was obtained from the RCSB Protein Data Bank (PDB ID: 2P3G). This particular structure was chosen as it provides a clear view of the ATP-binding pocket and the key residues involved in inhibitor binding.[1]
-
Step 2: Pre-processing the Protein Structure: Using molecular modeling software such as AutoDock Tools, the following pre-processing steps were performed:
-
Removal of all water molecules and the co-crystallized ligand.
-
Addition of polar hydrogen atoms to the protein, which are crucial for forming hydrogen bonds.
-
Assignment of Kollman charges to all atoms to accurately model electrostatic interactions.
-
The prepared protein structure was saved in the PDBQT file format, which is required for AutoDock Vina.[10]
-
Ligand Preparation
A series of benzothiophene carboxylate derivatives were selected for this study. The parent molecule, 1-benzothiophene-2-carboxylic acid, and its derivatives with varying substituents were chosen to probe the structure-activity relationship.[11]
-
Step 1: 2D Structure Generation: The 2D structures of the benzothiophene carboxylate derivatives were drawn using a chemical drawing tool like ChemDraw and saved in a standard format (e.g., MOL).
-
Step 2: 3D Structure Generation and Energy Minimization: The 2D structures were converted to 3D structures. To obtain a low-energy and stable conformation, each ligand was subjected to energy minimization using a suitable force field (e.g., MMFF94).
-
Step 3: Ligand File Preparation: The energy-minimized 3D structures were then converted to the PDBQT format using AutoDock Tools. This process involves defining the rotatable bonds within the ligand, which allows for conformational flexibility during the docking simulation.[12]
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10][12]
-
Step 1: Grid Box Generation: A grid box was defined around the active site of MK2. The dimensions and center of the grid box were determined based on the location of the co-crystallized ligand in the original PDB file, ensuring that the entire binding pocket was encompassed.
-
Step 2: Docking with AutoDock Vina: AutoDock Vina, a widely used open-source program for molecular docking, was employed for this study.[10] Vina utilizes a sophisticated gradient optimization method in its search for the best binding poses. The docking process involves two key components: a sampling algorithm to generate various ligand conformations and a scoring function to estimate the binding affinity for each conformation.[12]
-
Step 3: Validation of the Docking Protocol: To ensure the reliability of the docking protocol, the co-crystallized ligand was extracted and re-docked into the active site of MK2.[13][14] The root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered an indicator of a successful and reliable docking protocol.[13][14]
Results and Comparative Analysis
The docking simulations yielded binding affinity scores (in kcal/mol) for each benzothiophene carboxylate derivative. A more negative binding affinity indicates a stronger predicted interaction between the ligand and the protein.[15]
Quantitative Docking Results
The binding affinities and the number of hydrogen bonds formed between each ligand and the MK2 active site are summarized in the table below.
| Compound ID | Substituent at Position X | Binding Affinity (kcal/mol) | Number of Hydrogen Bonds | Interacting Residues |
| BT-COOH | H | -7.8 | 2 | Leu93, Glu163 |
| BT-1 | 5-Cl | -8.5 | 3 | Leu93, Glu163, Asp207 |
| BT-2 | 6-F | -8.2 | 2 | Leu93, Glu163 |
| BT-3 | 3-CH3 | -7.5 | 2 | Leu93, Glu163 |
| BT-4 | 5-NH2 | -8.9 | 4 | Leu93, Glu163, Asp207, Gln167 |
Analysis of Binding Interactions
The analysis of the docked poses provides crucial insights into the molecular interactions driving the binding of these inhibitors.
Caption: Key interactions of the most potent derivative (BT-4) in the MK2 active site.
The carboxylate moiety consistently formed crucial hydrogen bonds with the backbone amide of Leu93 and the side chain of Glu163 in the hinge region of the kinase. This interaction appears to be a key anchor for this class of inhibitors.
The superior binding affinity of BT-1 and BT-4 can be attributed to additional interactions. The chlorine atom in BT-1 engages in favorable halogen bonding, while the amine group in BT-4 forms additional hydrogen bonds with Asp207 and Gln167, significantly enhancing its binding affinity.[16] Conversely, the methyl group in BT-3 introduces steric hindrance, leading to a less favorable binding energy.
Discussion: Structure-Activity Relationship (SAR) Insights
The comparative docking studies reveal several key structure-activity relationships for this series of benzothiophene carboxylate inhibitors of MK2:
-
The Carboxylate is Essential: The carboxylate group is a critical pharmacophore, consistently forming hydrogen bonds with the hinge region of the kinase.[4]
-
Substituents at the 5-position are Favorable: The introduction of electron-withdrawing groups (Cl) or hydrogen bond donors (NH2) at the 5-position of the benzothiophene ring enhances binding affinity.
-
Steric Bulk is Detrimental: The presence of a bulky group, such as the methyl group at the 3-position, negatively impacts the binding affinity, likely due to steric clashes within the active site.
These findings provide a clear rationale for the future design of more potent MK2 inhibitors based on the benzothiophene scaffold. Further optimization could involve exploring a wider range of substituents at the 5- and 6-positions to maximize interactions with the solvent-exposed region of the active site.
Conclusion
This guide has detailed a comprehensive and scientifically rigorous workflow for the comparative molecular docking of benzothiophene carboxylates to the MK2 kinase. The results demonstrate the importance of the carboxylate group for anchoring these inhibitors in the active site and highlight key structure-activity relationships that can guide the rational design of next-generation anti-inflammatory agents. The presented protocol is not only a set of instructions but also a framework for critical thinking in computational drug discovery, emphasizing the importance of understanding the underlying biochemical principles.
References
- 1. Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Interaction of metal ions with carboxylic and carboxamide groups in protein structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of carboxylate-binding mode on metal binding/selectivity and function in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 16. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Benzothiophene Esters: Raloxifene, Zileuton, and Sertaconazole
For Distribution to: Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side analysis of the pharmacokinetic properties of three prominent benzothiophene-containing drugs: Raloxifene, Zileuton, and Sertaconazole. The objective is to offer an in-depth comparison of their absorption, distribution, metabolism, and excretion (ADME) profiles, supported by experimental data and methodological insights. By dissecting the experimental choices and the self-validating nature of the described protocols, this document aims to serve as a valuable resource for researchers in drug discovery and development.
The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological activities.[1][2] Understanding the pharmacokinetic behavior of this class of compounds is paramount for optimizing drug efficacy and safety. This guide will explore the distinct ADME characteristics of a selective estrogen receptor modulator (Raloxifene), a 5-lipoxygenase inhibitor (Zileuton), and a topical antifungal agent (Sertaconazole) to highlight the influence of chemical structure and formulation on their journey through the body.
Comparative Overview of Pharmacokinetic Parameters
A summary of the key pharmacokinetic parameters for Raloxifene, Zileuton, and Sertaconazole is presented below, offering a high-level comparison of their disposition in the body.
| Parameter | Raloxifene | Zileuton | Sertaconazole |
| Primary Route of Administration | Oral | Oral | Topical |
| Absolute Bioavailability | ~2%[3] | ~75% (with food)[4] | Negligible systemic absorption[5] |
| Time to Peak Plasma Concentration (Tmax) | ~6 hours (enterohepatic cycling) | ~1.7 hours[6] | Not applicable (local action) |
| Plasma Protein Binding | >95% (primarily to albumin) | ~93% (to albumin and α1-acid glycoprotein)[3] | Not systemically absorbed |
| Volume of Distribution (Vd) | 2348 L/kg[3] | ~1.2 L/kg[6] | Not applicable |
| Major Metabolic Pathways | Extensive first-pass glucuronidation[3] | Hepatic oxidation via CYP1A2, 2C9, 3A4[6] | Minimal metabolism due to low absorption |
| Primary Route of Excretion | Feces[3] | Urine (as metabolites)[6] | Not systemically excreted |
| Elimination Half-life (t1/2) | ~27.7 - 32.5 hours[3] | ~2.5 hours[4] | Not applicable |
Absorption: The Gateway to Systemic Circulation
The absorption profile of a drug dictates its bioavailability and the onset of its therapeutic effect. The three benzothiophene esters under review exhibit markedly different absorption characteristics due to their intended therapeutic applications and formulations.
Raloxifene: The Challenge of Low Oral Bioavailability
Raloxifene, administered orally for the prevention and treatment of osteoporosis, is rapidly absorbed from the gastrointestinal tract, with approximately 60% of the dose being absorbed.[3] However, it undergoes extensive first-pass metabolism, primarily glucuronidation, in the liver and gut wall, resulting in a very low absolute bioavailability of only about 2%.[3] This extensive pre-systemic elimination is a critical factor influencing its dosing regimen.
Experimental Protocol: In Vivo Bioavailability Study in a Rat Model
The oral bioavailability of Raloxifene is typically determined through in vivo pharmacokinetic studies in animal models, such as rats, which provide a reliable preclinical assessment.[7][8][9][10]
-
Rationale for Experimental Choices:
-
Animal Model: Rats are a common choice for initial pharmacokinetic screening due to their well-characterized physiology, ease of handling, and cost-effectiveness.[11] While there are species differences in metabolism, rat models can provide valuable insights into the fundamental absorption and metabolism processes.[11]
-
Dosing: Both intravenous (IV) and oral (PO) administrations are necessary. The IV dose serves as a reference to determine the absolute bioavailability, as it represents 100% systemic exposure.
-
Blood Sampling: Serial blood samples are collected at predetermined time points to capture the full plasma concentration-time profile, including the absorption, distribution, and elimination phases.
-
Bioanalytical Method: A sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required to accurately quantify the low concentrations of Raloxifene and its metabolites in plasma.[12]
-
-
Step-by-Step Methodology:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions.
-
Dosing:
-
IV Group: A single dose of Raloxifene is administered intravenously via the tail vein.
-
PO Group: A single oral dose of Raloxifene, typically in a suspension or solution, is administered by gavage.
-
-
Blood Collection: Blood samples are collected from the jugular or tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of Raloxifene and its major glucuronide metabolites are determined using a validated LC-MS/MS method.[12]
-
Pharmacokinetic Analysis: The area under the plasma concentration-time curve (AUC) is calculated for both IV and PO routes. Absolute bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
-
Self-Validating System: The use of both IV and PO administration in parallel allows for the direct calculation of absolute bioavailability, providing an internal control for the study. The validated LC-MS/MS method ensures the accuracy and precision of the concentration measurements, which is crucial for reliable pharmacokinetic parameter estimation.
Diagram: Experimental Workflow for Oral Bioavailability Study
Caption: Workflow for determining oral bioavailability.
Zileuton: Enhanced Absorption with Food
Zileuton, an oral medication for asthma, exhibits good absorption with a bioavailability of approximately 75% when taken with food.[4] Food intake enhances its absorption, a factor that is important for patient counseling.
Experimental Protocol: Bioanalytical Method for Zileuton in Human Plasma
Accurate quantification of Zileuton in plasma is essential for pharmacokinetic studies. LC-MS/MS is the gold standard for this purpose due to its high sensitivity and selectivity.[5][13]
-
Rationale for Experimental Choices:
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., Zileuton-d4) is crucial for accurate quantification.[5][13] It co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thereby correcting for variations during sample preparation and analysis.
-
Sample Preparation: Protein precipitation is a common and rapid method for extracting Zileuton from plasma.[4]
-
Chromatography: Reversed-phase HPLC with a C18 column provides good separation of Zileuton from endogenous plasma components.
-
Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode offers high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.
-
-
Step-by-Step Methodology:
-
Plasma Sample Collection: Human plasma samples are obtained from clinical trial participants.
-
Sample Preparation (Protein Precipitation):
-
To a small volume of plasma (e.g., 100 µL), an internal standard solution is added.
-
A precipitating agent (e.g., acetonitrile) is added to precipitate plasma proteins.
-
The mixture is vortexed and centrifuged to pellet the proteins.
-
The supernatant containing Zileuton and the internal standard is transferred for analysis.
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into an HPLC system coupled to a tandem mass spectrometer.
-
Chromatographic separation is achieved on a C18 column with a suitable mobile phase.
-
The mass spectrometer is operated in positive ion mode, and the MRM transitions for Zileuton and its internal standard are monitored.
-
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The concentration of Zileuton in the unknown samples is then determined from this curve.
-
-
Self-Validating System: The method is validated according to regulatory guidelines (e.g., FDA), assessing parameters like linearity, accuracy, precision, selectivity, and stability.[4] The use of a deuterated internal standard provides a robust internal control for each sample analysis.
Sertaconazole: Localized Action with Minimal Systemic Exposure
Sertaconazole is a topical antifungal agent, and its pharmacokinetic profile is intentionally designed for localized action with minimal systemic absorption to reduce the risk of systemic side effects. Studies have shown that after topical application, Sertaconazole penetrates the stratum corneum but is not appreciably absorbed into the systemic circulation.[5]
Experimental Protocol: In Vitro Dermal Absorption Study
In vitro dermal absorption studies using excised skin are a valuable tool to assess the penetration and permeation of topically applied compounds.
-
Rationale for Experimental Choices:
-
Skin Model: Excised human or animal (e.g., porcine) skin is used as it closely mimics the in vivo barrier properties of the skin.
-
Franz Diffusion Cell: This is a standard apparatus for in vitro skin permeation studies, allowing for the controlled application of the formulation to the skin surface and collection of the receptor fluid that simulates the systemic circulation.
-
Tape Stripping: This technique allows for the quantification of the drug that has penetrated into the stratum corneum, providing information on local bioavailability.[14][15][16][17]
-
-
Step-by-Step Methodology:
-
Skin Preparation: Full-thickness skin is excised and mounted on a Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Formulation Application: A known amount of the Sertaconazole formulation is applied to the skin surface in the donor compartment.
-
Receptor Fluid Sampling: The receptor compartment is filled with a suitable fluid (e.g., phosphate-buffered saline with a solubilizing agent), and samples are collected at various time points to determine the amount of drug that has permeated through the skin.
-
Tape Stripping: At the end of the experiment, the skin surface is cleaned, and successive layers of the stratum corneum are removed using adhesive tape. The amount of Sertaconazole in each tape strip is quantified.
-
Analysis: The concentration of Sertaconazole in the receptor fluid and tape strips is determined by a validated analytical method, such as HPLC.
-
-
Self-Validating System: The use of a well-characterized skin model and a standardized diffusion cell setup ensures the reproducibility of the experiment. Mass balance calculations, accounting for the amount of drug remaining on the skin surface, in the skin layers, and in the receptor fluid, provide a check on the validity of the experimental results.
Distribution: Reaching the Target Tissues
Once in the systemic circulation, a drug's distribution to various tissues and organs is governed by its physicochemical properties, plasma protein binding, and tissue permeability.
Raloxifene and Zileuton: High Plasma Protein Binding
Both Raloxifene (>95%) and Zileuton (~93%) are highly bound to plasma proteins, primarily albumin.[3] This high degree of protein binding means that only a small fraction of the drug is free (unbound) in the plasma to exert its pharmacological effect and to be available for metabolism and excretion.
Experimental Protocol: In Vitro Plasma Protein Binding by Equilibrium Dialysis
Equilibrium dialysis is a widely accepted method for determining the extent of drug binding to plasma proteins.[15]
-
Rationale for Experimental Choices:
-
Semi-permeable Membrane: A semi-permeable membrane with a specific molecular weight cutoff allows the free drug to diffuse across while retaining the larger protein-drug complex.
-
Equilibrium: The system is allowed to reach equilibrium, at which point the concentration of free drug is the same in both the plasma and buffer chambers.
-
Temperature and pH Control: The experiment is conducted at physiological temperature (37°C) and pH (7.4) to mimic in vivo conditions.
-
-
Step-by-Step Methodology:
-
Apparatus Setup: An equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane is used.
-
Sample Loading: One chamber is filled with plasma containing the drug of interest, and the other chamber is filled with a protein-free buffer.
-
Incubation: The apparatus is incubated at 37°C with gentle shaking until equilibrium is reached (typically several hours).
-
Sampling: Aliquots are taken from both the plasma and buffer chambers.
-
Analysis: The total drug concentration in the plasma chamber and the free drug concentration in the buffer chamber are measured using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: The percentage of protein binding is calculated as: ((Total Drug - Free Drug) / Total Drug) * 100.
-
-
Self-Validating System: The attainment of equilibrium is a key self-validating aspect of this method. This can be confirmed by demonstrating that the free drug concentration in the buffer chamber remains constant over an extended incubation period. The use of control compounds with known high and low protein binding serves as a quality control measure.
Diagram: Equilibrium Dialysis for Protein Binding
Caption: Principle of equilibrium dialysis.
Metabolism: Biotransformation and Clearance
Metabolism is the process by which the body chemically modifies drugs to facilitate their elimination. The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzyme system plays a crucial role.
Raloxifene and Zileuton: Different Metabolic Fates
Raloxifene is primarily metabolized through Phase II glucuronidation, bypassing the CYP450 system to a large extent.[3] In contrast, Zileuton is extensively metabolized by Phase I oxidation mediated by CYP1A2, CYP2C9, and CYP3A4.[6] This difference in metabolic pathways has significant implications for potential drug-drug interactions.
Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes
Human liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly CYPs, and are widely used to study in vitro metabolism.[7][8][10][18]
-
Rationale for Experimental Choices:
-
Enzyme Source: Human liver microsomes provide a relevant in vitro system to study human drug metabolism.
-
Cofactors: NADPH is an essential cofactor for CYP-mediated reactions.
-
Incubation Conditions: The incubation is performed at 37°C to mimic physiological temperature.
-
Time Course: Samples are taken at different time points to determine the rate of metabolism.
-
-
Step-by-Step Methodology:
-
Incubation Mixture Preparation: A reaction mixture containing human liver microsomes, the drug of interest, and a buffer is prepared.
-
Reaction Initiation: The reaction is initiated by adding NADPH.
-
Incubation: The mixture is incubated at 37°C.
-
Reaction Termination: Aliquots are taken at various time points, and the reaction is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: The samples are analyzed by LC-MS/MS to measure the disappearance of the parent drug and the formation of metabolites over time.
-
Data Analysis: The rate of metabolism can be calculated from the depletion of the parent drug.
-
-
Self-Validating System: The inclusion of positive controls (compounds known to be metabolized by CYPs) and negative controls (incubations without NADPH) validates the activity of the microsomal preparation and confirms that the observed metabolism is enzyme-mediated.
Diagram: CYP450 Reaction Phenotyping Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. In vitro plasma protein binding of zileuton and its N-dehydroxylated metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Protein Binding by Ultracentrifugation [jstage.jst.go.jp]
- 5. Pharmacokinetic evaluation of labelled sertaconazole after dermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Pharmacokinetics of raloxifene in male Wistar-Hannover rats: influence of complexation with hydroxybutenyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral bioavailability enhancement of raloxifene by developing microemulsion using D-optimal mixture design: optimization and in-vivo pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Pharmacokinetics of Raloxifene and Its Interaction with Apigenin in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of gender differences in the pharmacokinetics of oral zileuton nanocrystalline formulation using a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of ultra-high-performance liquid chromatography-mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioagilytix.com [bioagilytix.com]
- 14. Semi-automated protein binding methodology using equilibrium dialysis and a novel mixed-matrix cassette approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. enamine.net [enamine.net]
- 16. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Evaluation of the protein binding ratio of drugs by a micro-scale ultracentrifugation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Efficacy comparison of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate and its ethyl ester analog
As a Senior Application Scientist, this guide provides a comprehensive efficacy comparison between Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate and its ethyl ester analog. This document is structured to provide researchers, scientists, and drug development professionals with a deep, technically-grounded understanding of the critical factors influencing the biological activity of these two compounds. While direct comparative studies on these specific molecules are not extensively available in public literature, this guide synthesizes established principles of medicinal chemistry and pharmacology, supported by data from analogous compounds, to present a logical framework for their evaluation. We will explore the underlying chemical principles, propose robust experimental protocols for a head-to-head comparison, and discuss the expected outcomes based on current scientific understanding.
Introduction: The Benzothiophene Scaffold and the Rationale for Ester Analogs
Benzothiophene derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2] The 6-(trifluoromethyl) substitution on the benzothiophene ring is of particular interest, as the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved therapeutic efficacy.[3]
The active form of many benzothiophene-2-carboxylate compounds is the free carboxylic acid, which can interact with biological targets. However, the polarity of the carboxylic acid group can limit cell membrane permeability and oral bioavailability. To overcome this, a common prodrug strategy is to mask the carboxylic acid as an ester.[4] Ester prodrugs are generally more lipophilic, facilitating their passage across cell membranes.[5] Once inside the cell, endogenous esterases hydrolyze the ester bond, releasing the active carboxylic acid at the site of action.[4][6]
This guide focuses on the comparative efficacy of the methyl and ethyl esters of 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate. The choice between a methyl and an ethyl ester is not trivial, as this seemingly minor structural modification can significantly impact the compound's absorption, distribution, metabolism, and ultimately, its biological efficacy.
Physicochemical Properties: A Tale of Two Esters
The first step in comparing the two analogs is to characterize their fundamental physicochemical properties. The ethyl ester, with an additional methylene group, is expected to be more lipophilic than the methyl ester. This difference in lipophilicity can have a cascading effect on solubility, permeability, and formulation characteristics.
| Property | This compound | Ethyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate | Rationale for Difference |
| Molecular Weight | 260.23 g/mol | 274.26 g/mol | The ethyl group adds an extra CH₂ unit (14.03 g/mol ). |
| Predicted LogP | Lower | Higher | The ethyl group increases the hydrophobicity of the molecule. |
| Aqueous Solubility | Higher | Lower | Increased lipophilicity generally correlates with decreased aqueous solubility. |
| Polar Surface Area (PSA) | Expected to be identical | Expected to be identical | The ester functional group itself is the primary contributor to PSA, which is the same for both molecules. |
Metabolic Stability: The Race to Hydrolysis
The conversion of the inactive ester prodrug to the active carboxylic acid is a critical step governed by the rate of enzymatic hydrolysis, primarily by carboxylesterases.[6] The rate of this conversion is a delicate balance: if it's too fast, the prodrug might be hydrolyzed in the bloodstream before reaching the target tissue, leading to systemic toxicity or rapid clearance. If it's too slow, an insufficient amount of the active drug will be generated at the target site.
The relative stability of methyl versus ethyl esters to enzymatic hydrolysis is not always predictable and can be substrate-dependent. Some studies have shown that methyl esters are more stable in plasma than their ethyl counterparts, while other research indicates the opposite.[6][7] This underscores the necessity of empirical testing for the specific compounds .
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol outlines a method to compare the hydrolytic stability of the methyl and ethyl esters in liver microsomes and plasma.
Objective: To determine the rate of hydrolysis of the methyl and ethyl esters to the parent carboxylic acid, 6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid.
Materials:
-
This compound
-
Ethyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate
-
6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid (as a reference standard)
-
Pooled human liver microsomes (or from other species of interest)
-
Pooled human plasma (or from other species of interest)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of the methyl ester, ethyl ester, and the carboxylic acid metabolite in DMSO.
-
Incubation:
-
For the liver microsome assay, pre-warm a mixture of liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer at 37°C.
-
For the plasma assay, pre-warm the plasma at 37°C.
-
-
Initiation of Reaction: Add the test compound (methyl or ethyl ester) to the pre-warmed microsome or plasma mixture to a final concentration of 1 µM.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This will precipitate proteins and stop the enzymatic reaction.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a clean tube and evaporate to dryness. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Quantify the remaining amount of the parent ester and the formation of the carboxylic acid metabolite at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this plot will give the elimination rate constant (k). The in vitro half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.
Figure 1. Workflow for the in vitro metabolic stability assay.
Cellular Permeability: Crossing the Barrier
For the prodrugs to be effective, they must be able to cross the cell membrane to reach the intracellular esterases. Cellular permeability is often assessed using in vitro models such as the Caco-2 cell monolayer assay, which is considered the gold standard for predicting intestinal absorption of drugs.[8] The slightly higher lipophilicity of the ethyl ester may lead to enhanced passive diffusion across the cell membrane compared to the methyl ester.[9] However, the compounds could also be substrates for efflux transporters like P-glycoprotein (P-gp), which would reduce intracellular accumulation.[9]
Experimental Protocol: Caco-2 Permeability Assay
This protocol describes a bidirectional Caco-2 assay to assess the permeability and potential for active efflux of the two ester analogs.
Objective: To determine the apparent permeability coefficient (Papp) of the methyl and ethyl esters in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Ethyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate
-
Lucifer yellow (a low-permeability marker to assess monolayer integrity)
-
Propranolol (a high-permeability control)
-
Digoxin (a known P-gp substrate)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
For the A-B permeability, add the test compound (methyl or ethyl ester, at a concentration of 10 µM) to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
For the B-A permeability, add the test compound to the basolateral (B) side and fresh HBSS to the apical (A) side.
-
-
Sampling: At specified time intervals (e.g., 30, 60, 90, and 120 minutes), take samples from the receiver chamber. Replace the volume with fresh HBSS.
-
LC-MS/MS Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 suggests that the compound may be a substrate for an active efflux transporter.
-
Figure 2. Workflow for the Caco-2 permeability assay.
In Vitro Efficacy: Assessing Biological Activity
The ultimate measure of efficacy is the biological response elicited by the compounds. Given the known anticancer potential of benzothiophene derivatives, a cell viability assay using a relevant cancer cell line is an appropriate starting point for comparing the two esters.[2][10] The assay will determine the concentration of each compound required to inhibit cell growth by 50% (IC₅₀). A lower IC₅₀ value indicates greater potency.[11][12]
Experimental Protocol: MTT Cell Viability Assay
This protocol details the use of the MTT assay to compare the cytotoxic effects of the methyl and ethyl esters on a cancer cell line.
Objective: To determine the IC₅₀ values for the methyl and ethyl esters in a selected cancer cell line (e.g., a human breast cancer cell line like MCF-7 or a lung cancer cell line like A549).
Materials:
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
Ethyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the methyl and ethyl esters in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value from the dose-response curve using non-linear regression analysis.
-
Synthesis and Conclusion
The choice between this compound and its ethyl ester analog for further development is a multifactorial decision. The ethyl ester's potentially higher lipophilicity may offer an advantage in terms of passive cell permeability. However, this could be offset by lower aqueous solubility or increased susceptibility to efflux pumps. The rate of hydrolysis to the active carboxylic acid is another critical determinant of efficacy, and this can only be definitively established through direct experimental comparison.
The experimental protocols outlined in this guide provide a robust framework for a comprehensive head-to-head comparison of these two promising compounds. By systematically evaluating their physicochemical properties, metabolic stability, cellular permeability, and in vitro efficacy, researchers can make an informed, data-driven decision on which analog possesses the superior profile for advancement as a potential therapeutic agent. The interplay between these factors is complex, and the optimal choice will depend on the specific therapeutic application and desired pharmacokinetic profile.
References
- 1. In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767,679, a potent fibrinogen receptor antagonist: an approach for the selection of a prodrug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. pnas.org [pnas.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioivt.com [bioivt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. flore.unifi.it [flore.unifi.it]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. Pre-Clinical Testing → Example of In Vitro Study for Efficacy | Developing Medicines [drugdevelopment.web.unc.edu]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate
As a key building block in pharmaceutical research and development, the proper handling and disposal of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.[1][2] This guide provides a comprehensive, step-by-step protocol for its management as a hazardous chemical waste stream. The procedures outlined are grounded in federal regulations and established best practices for laboratory safety.
Hazard Assessment and Waste Characterization
Before any disposal procedures commence, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, its structural motifs—a halogenated (trifluoromethyl) aromatic system and a benzothiophene core—dictate its classification as hazardous waste.[3]
Inferred Hazard Profile: The chemical structure suggests the following potential hazards, based on analogous compounds.[2][4] This compound must be treated as hazardous unless confirmed otherwise by a comprehensive risk assessment.[5]
| Hazard Class | Inferred Risk and Rationale |
| Halogenated Organic Compound | The trifluoromethyl (-CF3) group classifies this as a halogenated substance. Halogenated waste streams require specific disposal pathways, often involving high-temperature incineration, and must be segregated from non-halogenated waste.[3][6][7] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Many complex organic molecules used in drug development carry potential toxicity. Exposure should be minimized.[2][4] |
| Skin/Eye Irritation | Aromatic and heterocyclic compounds can cause skin irritation and serious eye irritation or damage upon contact.[4][8] |
| Environmental Hazard | Benzothiophene derivatives can be toxic to aquatic life with long-lasting effects.[2] Release into the environment must be strictly prevented.[1] |
This substance is subject to the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA), which mandates "cradle-to-grave" management of hazardous materials.[9][10]
Immediate Safety & Personal Protective Equipment (PPE)
All handling and disposal preparation must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[6] The following PPE is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves.[6][8] | Prevents dermal contact and potential absorption. Nitrile offers good resistance against a broad range of chemicals. |
| Eye Protection | Chemical safety goggles. A face shield should be used if there is a significant splash risk.[3] | Protects against splashes that can cause serious and potentially irreversible eye damage.[4] |
| Protective Clothing | A flame-retardant and chemical-resistant lab coat and closed-toe shoes.[1][6] | Shields skin and personal clothing from accidental spills and contamination. |
Core Disposal Protocol: A Step-by-Step Guide
Adherence to a systematic disposal protocol is critical. Any deviation can result in regulatory non-compliance, increased disposal costs, and safety incidents.
Step 1: Waste Segregation
Proper segregation is the most critical step in laboratory waste management.[11] Incompatible materials must never be mixed.[12]
-
Halogenated vs. Non-Halogenated: This is the primary segregation requirement for this compound. All waste containing this compound, including contaminated solvents, reaction mixtures, and cleaning rinsates, must be collected in a container designated for HALOGENATED ORGANIC WASTE .[3][6][7]
-
Causality: Mixing halogenated and non-halogenated waste streams contaminates the entire volume, forcing the more expensive and complex halogenated disposal process on a larger quantity of waste. Furthermore, improper incineration of halogenated compounds can produce highly toxic byproducts like dioxins.
-
-
Solid vs. Liquid Waste: Solid waste (e.g., contaminated filter paper, gloves, weigh boats) must be kept separate from liquid waste.[11][12]
-
Solid Waste: Collect in a designated, compatible solid waste container, clearly labeled for halogenated materials.
-
Liquid Waste: Collect in a designated liquid waste carboy or bottle, also labeled for halogenated solvents.
-
Step 2: Containerization
The integrity of the waste container is essential for safe storage and transport.[13]
-
Use only appropriate containers provided by your institution's Environmental Health and Safety (EHS) department or that are known to be chemically compatible.[13][14] Plastic is often preferred for solvent waste.[13]
-
Ensure the container is in good condition , free from cracks or leaks, and has a tightly sealing cap.[11]
-
Keep containers closed at all times , except when actively adding waste.[13][14] Do not leave funnels in open containers.[15]
-
Do not overfill containers. Leave at least 10% of the volume as headspace to allow for vapor expansion.
Step 3: Labeling
Accurate labeling is a legal requirement and is crucial for the safety of all personnel handling the waste.[14]
-
All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" .[2][12]
-
The label must list the full chemical name of all constituents. Write out "this compound" and any solvents present (e.g., "Methylene Chloride," "Acetone"). Avoid using abbreviations or chemical formulas.
-
Indicate the approximate percentages or volumes of each component.
-
Identify the associated hazards (e.g., "Toxic," "Irritant").
-
Include the name of the principal investigator and the laboratory location.
Step 4: Accumulation and Storage
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[13][14]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[13][14]
-
Store liquid waste containers in secondary containment (e.g., a spill tray) to contain potential leaks.[11]
-
A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. Once this limit is reached, it must be removed within three calendar days.[13][14]
Step 5: Final Disposal
Never dispose of this chemical down the drain or in the regular trash.[1][16]
-
Once a waste container is full or waste is no longer being generated, arrange for pickup through your institution's Environmental Health and Safety (EHS) department .[1][13]
-
Follow your institution's specific procedures for requesting a waste collection, which typically involves submitting an online form.[14][15]
-
Maintain accurate records of the waste generated and its disposal as required by your institution and regulatory agencies.[2]
Emergency Procedures: Spill & Exposure Management
Accidents require immediate and correct responses. All spills, regardless of size, must be treated as hazardous waste.[5]
-
Spill Response:
-
Evacuate non-essential personnel from the immediate area.
-
If the spill is large or you are not trained to handle it, contact your institution's EHS emergency line immediately.
-
For small, manageable spills, wear the appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).[16]
-
Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.[16] Label it appropriately.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or chemical name to the medical personnel.
-
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper segregation and disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aksci.com [aksci.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. scienceready.com.au [scienceready.com.au]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. acewaste.com.au [acewaste.com.au]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. odu.edu [odu.edu]
- 15. ehs.wisc.edu [ehs.wisc.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to the Safe Handling of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate. This document moves beyond a simple checklist, offering in-depth technical insights and procedural guidance to ensure your safety and the integrity of your research. Our commitment is to empower you with knowledge that builds confidence and fosters a culture of safety in the laboratory.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a unique molecule presenting a combination of hazards that demand careful consideration. A thorough understanding of its chemical characteristics is the foundation of safe handling.
A Safety Data Sheet (SDS) for this compound classifies the compound with the following hazards:
-
Acute toxicity, oral (Category 4): Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2): Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3): May cause respiratory irritation.[1]
The trifluoromethyl (-CF3) group, while generally stable, is a strong electron-withdrawing group, which can influence the reactivity of the aromatic system.[2][3] The benzothiophene core contains a sulfur atom which can be susceptible to oxidation.[4][5][6][7] While specific reactivity data for this compound is not extensively available, it is prudent to assume it may react with strong oxidizing agents, and strong acids or bases could potentially hydrolyze the ester group.[8][9]
Table 1: Hazard Identification and Rationale
| Hazard Classification | GHS Pictogram | Rationale for Concern |
| Acute Toxicity, Oral (Category 4) | Ingestion can lead to adverse health effects. All reasonable measures should be taken to avoid oral contact. | |
| Skin Irritation (Category 2) | Direct contact with the skin can cause inflammation, redness, and discomfort. Prolonged or repeated contact should be avoided. | |
| Serious Eye Irritation (Category 2A) | Contact with the eyes can result in significant irritation and potential damage. Eye protection is mandatory. | |
| Respiratory Tract Irritation (Category 3) | Inhalation of dust or aerosols can irritate the respiratory system, leading to coughing and discomfort. Work should be conducted in a well-ventilated area. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following recommendations are based on the known hazards and best practices for handling halogenated aromatic compounds.
Eye and Face Protection
-
Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.
-
Rationale: To prevent contact with the eyes from splashes or aerosols, which can cause serious irritation.[1]
-
Enhanced Protection: A face shield worn over safety goggles is recommended when there is a significant risk of splashing, such as during transfers of larger quantities or when reacting the compound under pressure.
Skin and Body Protection
-
Requirement: A flame-resistant and chemical-resistant lab coat, fully buttoned, is essential to protect against skin contact and contamination of personal clothing.
-
Rationale: The compound is a known skin irritant.[1] A lab coat provides a removable barrier in case of a spill.
Hand Protection: A Critical Choice
The selection of appropriate gloves is critical and should be based on chemical compatibility. For esters and aromatic compounds, butyl rubber gloves generally offer good to excellent resistance.[10][11] Nitrile gloves may provide adequate splash protection for short-duration tasks, but their resistance to this specific chemical has not been established.
Table 2: Glove Selection Guide
| Glove Material | Recommendation | Rationale and Best Practices |
| Butyl Rubber | Recommended for prolonged contact or immersion. | Butyl rubber demonstrates high resistance to esters, ketones, and a variety of organic compounds.[10][11] It offers low permeability to gases and liquids, providing a robust barrier. |
| Nitrile Rubber | Suitable for incidental splash protection only. | While offering good general chemical resistance, nitrile gloves' performance against trifluoromethylated aromatic esters is not well-documented. If used, they should be inspected before each use and replaced immediately upon any sign of contamination or degradation. |
| Latex | Not Recommended. | Latex gloves offer poor protection against many organic solvents and are not a suitable choice for handling this compound. |
Important Glove Usage Practices:
-
Always inspect gloves for any signs of degradation, such as swelling, discoloration, or tearing, before and during use.
-
Double-gloving (wearing two pairs of gloves) can provide an additional layer of protection, especially during high-risk procedures.
-
Remove gloves using the proper technique to avoid contaminating your skin.
-
Wash hands thoroughly after removing gloves.
Respiratory Protection
-
Requirement: All handling of solid this compound that may generate dust, or any procedure that could create aerosols, must be performed in a certified chemical fume hood.
-
Rationale: To prevent inhalation, which can cause respiratory tract irritation.[1] The fume hood provides essential local exhaust ventilation.
-
Enhanced Protection: If a fume hood is not available or if there is a risk of exposure exceeding occupational limits, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter may be necessary. A risk assessment should be conducted to determine if respiratory protection is required.
Safe Handling and Operational Plan: A Step-by-Step Approach
A systematic workflow is crucial for minimizing exposure and ensuring a safe working environment.
Caption: A generalized workflow for the safe handling of this compound.
Experimental Protocol for Safe Handling
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) and any other relevant safety information before starting work.
-
Ensure all necessary PPE is available and in good condition. Don all required PPE before entering the designated work area.
-
Set up all apparatus in a certified chemical fume hood. Ensure the sash is at the lowest practical height.
-
-
Handling:
-
When weighing and transferring the solid compound, use a spatula and weighing paper within the fume hood to minimize dust generation.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers of the compound tightly closed when not in use.
-
-
Cleanup:
-
Decontaminate all glassware that has been in contact with the compound by rinsing with a suitable solvent (e.g., acetone or ethanol) in the fume hood. Collect the rinsate as hazardous waste.
-
Wipe down the work surface in the fume hood with a suitable solvent and absorbent pads. Dispose of the pads as solid hazardous waste.
-
Remove PPE carefully, avoiding self-contamination, and dispose of disposable items in the appropriate waste stream.
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated, sulfur-containing organic compound, it must be treated as hazardous waste.
Caption: Decision workflow for the proper disposal of waste containing this compound.
Waste Segregation and Disposal Protocol
-
Waste Segregation:
-
Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[1] List other components of a mixture as well.
-
-
Collection and Storage:
-
Solid Waste: Place contaminated disposable items (gloves, weighing papers, absorbent pads) and excess solid compound into a designated, sealable container for solid halogenated waste.
-
Liquid Waste: Collect all reaction residues and solvent rinsates in a compatible, sealed container for liquid halogenated waste.
-
Keep waste containers closed when not in use and store them in a designated satellite accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not pour any waste containing this compound down the drain.
-
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound and contribute to a safer laboratory environment for yourself and your colleagues. Always prioritize safety and consult your institution's specific safety guidelines.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. cdn.mscdirect.com [cdn.mscdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bucknell.edu [bucknell.edu]
- 12. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
